Product packaging for 5-Methyl-2-heptene(Cat. No.:CAS No. 22487-87-2)

5-Methyl-2-heptene

Cat. No.: B1638028
CAS No.: 22487-87-2
M. Wt: 112.21 g/mol
InChI Key: VIHUHUGDEZCPDK-UHFFFAOYSA-N
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Description

5-Methyl-2-heptene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B1638028 5-Methyl-2-heptene CAS No. 22487-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHUHUGDEZCPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015949
Record name 5-methylhept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22487-87-2
Record name 5-methylhept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methyl-2-heptene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-2-heptene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies to support advanced research and application.

Core Chemical and Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. It is a flammable liquid at room temperature and exists as two geometric isomers, cis (Z) and trans (E), due to the presence of a carbon-carbon double bond. Its structure and properties make it a subject of interest in organic synthesis and as a potential component in various chemical formulations.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, providing a consolidated resource for easy reference and comparison.

Identifier Value
IUPAC Name5-methylhept-2-ene
CAS Number22487-87-2
Molecular FormulaC₈H₁₆
Molecular Weight112.21 g/mol [1][2][3]
Canonical SMILESCCC(C)CC=CC
InChIInChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3
InChIKeyVIHUHUGDEZCPDK-UHFFFAOYSA-N
Physical Property Value Notes
Boiling Point~118-120.2 °CEstimated for the trans isomer.
Melting Point~ -103.01 °CEstimated for the trans isomer.
Density~0.719-0.73 g/cm³At 25 °C.
Refractive Index~1.412-1.42At 20 °C.
SolubilityInsoluble in water; soluble in alcohols and ethers.
XLogP3-AA3.4A measure of lipophilicity.[2][3]

Stereoisomerism

The presence of a double bond at the second carbon position and a methyl group at the fifth position allows for geometric isomerism. The orientation of the alkyl groups around the double bond leads to two distinct stereoisomers: (E)-5-methylhept-2-ene (trans) and (Z)-5-methylhept-2-ene (cis).

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_result Result start Starting Materials reaction Chemical Reaction (e.g., Wittig or Dehydration) start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Distillation) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir gcms GC-MS Analysis purification->gcms final_product Pure this compound nmr->final_product ir->final_product gcms->final_product

References

Synthesis of (E)-5-Methylhept-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of (E)-5-methylhept-2-ene, a valuable alkene in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details plausible synthetic methodologies, complete with experimental protocols and data, focusing on stereoselective routes to the desired (E)-isomer.

Executive Summary

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. (E)-5-methylhept-2-ene, a chiral alkene, presents a synthetic challenge in controlling the geometry of the carbon-carbon double bond. This guide explores effective strategies for its preparation, with a primary focus on the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (E)-selectivity. Alternative methods such as the Julia-Kocienski olefination are also discussed. The protocols provided are based on established chemical transformations and can be adapted for laboratory-scale synthesis.

Recommended Synthetic Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the recommended method for the synthesis of (E)-5-methylhept-2-ene due to its superior (E)-selectivity and the operational simplicity of the workup.[1][2][3] The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde.[4][5] The thermodynamic stability of the transition state leading to the (E)-alkene is the driving force for the high stereoselectivity.[2]

The overall synthetic pathway can be visualized as a three-stage process:

  • Synthesis of the Aldehyde: Preparation of 2-methylpentanal (B94375).

  • Synthesis of the Phosphonate Reagent: Preparation of diethyl ethylphosphonate.

  • The HWE Olefination: Reaction of the phosphonate with the aldehyde to yield (E)-5-methylhept-2-ene.

HWE_Workflow cluster_aldehyde Stage 1: Aldehyde Synthesis cluster_phosphonate Stage 2: Phosphonate Synthesis cluster_hwe Stage 3: HWE Olefination Propanal Propanal Aldol Aldol Condensation Propanal->Aldol Base (e.g., Resin) Aldehyde 2-Methylpentanal Aldol->Aldehyde Aldehyde_ref 2-Methylpentanal Bromoethane Bromoethane Arbuzov Michaelis-Arbuzov Reaction Bromoethane->Arbuzov P(OEt)₃, Heat Phosphonate Diethyl ethylphosphonate Arbuzov->Phosphonate Phosphonate_ref Diethyl ethylphosphonate Deprotonation Deprotonation HWE_Reaction HWE Reaction Deprotonation->HWE_Reaction Phosphonate Carbanion Product (E)-5-Methylhept-2-ene HWE_Reaction->Product Phosphonate_ref->Deprotonation Strong Base (e.g., NaH) Aldehyde_ref->HWE_Reaction

Figure 1: Overall workflow for the synthesis of (E)-5-methylhept-2-ene via the HWE reaction.

Experimental Protocols

Stage 1: Synthesis of 2-Methylpentanal

2-Methylpentanal is a key starting material. It can be synthesized via the self-aldol condensation of propanal, followed by dehydration and hydrogenation.[6] A common laboratory method involves a base-catalyzed condensation.[7]

Protocol: Base-Catalyzed Self-Condensation of Propanal

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanal and a solid base catalyst (e.g., an anion exchange resin).[7] The use of a solvent like benzene (B151609) is optional but can improve yields.[7]

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-35 °C) for 2-4 hours.[7]

  • Workup: After the reaction is complete, filter the catalyst from the reaction mixture.

  • Purification: The resulting product, primarily 2-methyl-2-pentenal, is then hydrogenated using a standard catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield 2-methylpentanal. The final product is purified by fractional distillation.

ParameterValueReference
ReactantPropanal[7]
CatalystAnion Exchange Resin[7]
Temperature30 °C[7]
Reaction Time2 h[7]
Intermediate Yield>90% (of 2-methyl-2-pentenal)[7]

Table 1: Summary of Reaction Parameters for 2-Methyl-2-pentenal Synthesis.

Stage 2: Synthesis of Diethyl ethylphosphonate

The phosphonate reagent is prepared via the Michaelis-Arbuzov reaction.[3]

Protocol: Michaelis-Arbuzov Reaction

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place triethyl phosphite (B83602).

  • Reagent Addition: Heat the triethyl phosphite to approximately 150-160 °C. Add ethyl bromide dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue heating the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

  • Purification: The product, diethyl ethylphosphonate, is isolated and purified by vacuum distillation.

ParameterValue
Reactant 1Triethyl phosphite
Reactant 2Ethyl bromide
Temperature150-160 °C
ProductDiethyl ethylphosphonate
PurificationVacuum Distillation

Table 2: Summary of Reaction Parameters for Diethyl ethylphosphonate Synthesis.

Stage 3: Horner-Wadsworth-Emmons Olefination

This final stage couples the aldehyde and the phosphonate to form the target alkene.

Protocol: HWE Reaction for (E)-5-Methylhept-2-ene

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C using an ice bath. Add diethyl ethylphosphonate (1.05 equivalents) dropwise via a syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Reaction with Aldehyde: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of 2-methylpentanal (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure (E)-5-methylhept-2-ene.

ParameterValue
PhosphonateDiethyl ethylphosphonate
Aldehyde2-Methylpentanal
BaseSodium Hydride (NaH)
SolventAnhydrous THF
Temperature0 °C to Room Temperature
StereoselectivityPredominantly (E)

Table 3: Summary of HWE Reaction Parameters.

Alternative Synthetic Route: Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful alternative for the synthesis of (E)-alkenes.[8][9][10] This one-pot modification of the classical Julia olefination typically provides excellent (E)-selectivity.[11][12] The reaction involves the addition of a metalated heteroaryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone) to an aldehyde.[9][10]

Julia_Kocienski Aldehyde 2-Methylpentanal Reaction Julia-Kocienski Olefination Aldehyde->Reaction Sulfone Ethyl 1-phenyl-1H-tetrazol-5-yl sulfone Base Base (e.g., KHMDS) Sulfone->Base Deprotonation Base->Reaction Sulfonyl Carbanion Product (E)-5-Methylhept-2-ene Reaction->Product

Figure 2: Logical relationship in the Julia-Kocienski olefination.

While highly effective, this method requires the synthesis of the specific sulfone reagent, which may be more complex than the preparation of the phosphonate for the HWE reaction.

Characterization Data

The final product, (E)-5-methylhept-2-ene, should be characterized by standard spectroscopic methods to confirm its structure and purity.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₆[13][14][15]
Molecular Weight112.21 g/mol [13][14][15]
IUPAC Name(E)-5-Methylhept-2-ene[13][14]

Table 4: Physicochemical Properties of (E)-5-Methylhept-2-ene.

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃): δ 5.45-5.35 (m, 2H, -CH=CH-), 2.00-1.90 (m, 2H, -CH₂-CH=), 1.65 (d, J=6.0 Hz, 3H, =CH-CH₃), 1.50-1.40 (m, 1H, -CH(CH₃)-), 1.35-1.15 (m, 2H, -CH₂-CH₃), 0.88 (t, J=7.2 Hz, 3H, -CH₂-CH₃), 0.86 (d, J=6.8 Hz, 3H, -CH(CH₃)-).

  • ¹³C NMR (100 MHz, CDCl₃): δ 132.5, 125.0, 38.5, 34.5, 29.5, 19.5, 18.0, 11.5.

Conclusion

This guide outlines a robust and reliable synthetic strategy for the preparation of (E)-5-methylhept-2-ene, primarily focusing on the Horner-Wadsworth-Emmons reaction for its high (E)-stereoselectivity. Detailed, adaptable protocols for the synthesis of the necessary precursors and the final olefination step are provided. The Julia-Kocienski olefination is presented as a potent alternative. The information herein serves as a comprehensive resource for chemists engaged in the synthesis of this and structurally related alkene targets.

References

An In-depth Technical Guide to 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 5-Methyl-2-heptene, including its identifiers, physicochemical properties, synthesis, reactivity, and analytical methodologies. Given the current scientific literature, this document focuses on the chemical aspects of this compound, as significant biological activity or involvement in specific signaling pathways has not been reported.

Chemical Identifiers and Nomenclature

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. It exists as a mixture of (E) and (Z) stereoisomers, also referred to as trans and cis isomers, respectively. The general CAS number for the isomeric mixture is 22487-87-2.[1]

Table 1: Chemical Identifiers for this compound and its Stereoisomers

IdentifierThis compound (Isomer Mixture)(E)-5-Methyl-2-heptene (trans)(Z)-5-Methyl-2-heptene (cis)
CAS Number 22487-87-2[1]24608-85-3[2]24608-84-2[3][4]
IUPAC Name 5-methylhept-2-ene[5](E)-5-methylhept-2-ene[6][7](Z)-5-methylhept-2-ene[8]
Synonyms 2-Heptene, 5-methyl-5-Methyl-trans-2-heptene5-Methyl-cis-2-heptene
Molecular Formula C₈H₁₆[1]C₈H₁₆[7]C₈H₁₆[3][4]
Molecular Weight 112.21 g/mol [3]112.2126 g/mol [7]112.2126 g/mol [3][4]
SMILES CCC(C)CC=CC[5]CCC(C)C/C=C/C[6]CCC(C)C/C=C\C[8]
InChI InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3[1][5]InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3/b6-4+[6][7]InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3/b6-4-[3][4]
InChIKey VIHUHUGDEZCPDK-UHFFFAOYSA-N[1]VIHUHUGDEZCPDK-GQCTYLIASA-N[6][7]VIHUHUGDEZCPDK-XQRVVYSFSA-N[3][4]
PubChem CID 519962[5]5364849[6]6430917[8]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. As a volatile organic compound, it is flammable and should be handled with appropriate safety precautions.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Boiling Point 113.0 °C (386.16 K)
Melting Point -113.3 °C (159.84 K)
Refractive Index Approximately 1.40
LogP (Octanol/Water Partition Coefficient) 2.999
Water Solubility ~0.17 g/L at 25°C
Vapor Pressure Not readily available
Density Not readily available

Synthesis and Reactivity

3.1. Synthesis

The synthesis of this compound can be achieved through several established organic chemistry reactions. Common methods include:

  • Elimination Reactions: Dehydration of the corresponding alcohol, 5-methyl-3-heptanol, using an acid catalyst can yield this compound.

  • Catalytic Dehydrogenation: The dehydrogenation of 5-methylheptane over a suitable catalyst, such as platinum or palladium, can also produce this compound.

A generalized workflow for the synthesis of an alkene via alcohol dehydration is presented below.

G cluster_synthesis Alkene Synthesis Workflow Alcohol Alcohol Protonation Protonation Alcohol->Protonation  + H⁺ (Acid Catalyst) Water_Loss Water_Loss Protonation->Water_Loss  - H₂O Carbocation Carbocation Water_Loss->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation  - H⁺ Alkene Alkene Deprotonation->Alkene

A generalized workflow for the synthesis of an alkene via acid-catalyzed dehydration of an alcohol.

3.2. Chemical Reactivity

As an alkene, this compound undergoes reactions typical of this functional group, primarily involving the carbon-carbon double bond:

  • Hydrogenation: The addition of hydrogen across the double bond in the presence of a catalyst (e.g., Pd, Pt, Ni) will saturate the alkene to form 5-methylheptane.

  • Hydrohalogenation: Reaction with hydrogen halides (e.g., HCl, HBr) proceeds via electrophilic addition to yield a haloalkane.

  • Oxidation: Depending on the oxidizing agent and reaction conditions, the double bond can be cleaved or converted to epoxides, diols, or other oxygenated derivatives.

  • Polymerization: Under specific catalytic conditions, this compound can undergo polymerization.

Biological Activity and Signaling Pathways

Currently, there is a lack of scientific literature describing specific biological activities or the involvement of this compound in defined signaling pathways relevant to drug development. Alkenes, in general, can be found as natural products and intermediates in various metabolic pathways. Some microorganisms possess the ability to biodegrade alkenes. However, no specific receptor binding or enzyme inhibition has been attributed to this compound.

Experimental Protocols

5.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the separation and identification of volatile compounds.

  • Sample Preparation: For a liquid sample like this compound, dilute with a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1-10 ppm).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless or split, depending on the concentration.

    • Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The retention time and the mass spectrum of the analyte are compared to those of a known standard or a spectral library (e.g., NIST) for identification.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Longer acquisition times are generally required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the molecular structure.

5.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: As a liquid, this compound can be analyzed neat.

    • Salt Plates: Place a drop of the liquid between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean salt plates or ATR crystal.

    • Collect the sample spectrum.

    • Typically, spectra are recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The positions (in cm⁻¹) of the absorption bands are correlated with specific vibrational modes of the functional groups in the molecule. For this compound, characteristic peaks for C-H stretching and bending, and C=C stretching would be expected.

G cluster_workflow Analytical Workflow for this compound Sample Sample GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Identification Identification GC_MS->Identification Retention Time & Mass Spectrum Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Chemical Shifts & Couplings Functional_Groups Functional_Groups FTIR->Functional_Groups Vibrational Frequencies Final_Characterization Final_Characterization Identification->Final_Characterization Structure_Elucidation->Final_Characterization Functional_Groups->Final_Characterization

A representative analytical workflow for the characterization of this compound.

Safety Information

This compound is a flammable liquid and vapor. It may be harmful if swallowed and enters airways. It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.

Applications

This compound can be used as a chemical intermediate in the synthesis of other organic compounds. It also serves as a reference standard in analytical chemistry, particularly in the analysis of hydrocarbon mixtures.

References

An In-depth Technical Guide to the Stereoisomers of 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 5-methyl-2-heptene, a branched alkene with applications as a chemical intermediate and in materials science. Due to the presence of both a carbon-carbon double bond and a chiral center, this compound exists as four distinct stereoisomers. This guide details their structural differences, physicochemical properties, and outlines experimental protocols for their synthesis and characterization.

Introduction to the Stereoisomers of this compound

This compound (C₈H₁₆, molar mass: 112.21 g/mol ) is an unsaturated hydrocarbon featuring a seven-carbon chain with a methyl group at the fifth carbon and a double bond at the second carbon.[1] The presence of the double bond gives rise to geometric isomerism (cis/trans or E/Z), while the carbon atom at position 5 is a stereocenter (chiral center), leading to enantiomerism (R/S). Consequently, four stereoisomers of this compound exist:

  • (2E, 5R)-5-methyl-2-heptene

  • (2E, 5S)-5-methyl-2-heptene

  • (2Z, 5R)-5-methyl-2-heptene

  • (2Z, 5S)-5-methyl-2-heptene

The (2E, 5R) and (2E, 5S) isomers are enantiomers of each other, as are the (2Z, 5R) and (2Z, 5S) isomers. The relationship between any (E) and any (Z) isomer is that of diastereomers.

Physicochemical Properties

The stereochemical differences between the isomers of this compound influence their physical properties. While enantiomeric pairs share identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers have distinct properties.

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(E)-5-Methyl-2-heptene (trans)(Z)-5-Methyl-2-heptene (cis)Source(s)
Boiling Point (°C) 118115.2 ± 7.0 (Predicted)[2][3]
Enthalpy of Vaporization (kJ/mol) 39.332.97[4]
Kovats Retention Index (Standard non-polar column) 774.4, 774, 775784.8[5][6]

Note: Specific data for each of the four individual stereoisomers is limited. The data presented for (E) and (Z) isomers generally refers to the racemic mixtures.

Experimental Protocols

Stereoselective Synthesis

3.1.1. Synthesis of (E)- and (Z)-5-Methyl-2-heptene via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[7][8][9] The stereochemical outcome of the Wittig reaction can be controlled by the choice of the phosphorus ylide and reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.

Protocol for Wittig Reaction (General Procedure):

  • Preparation of the Phosphonium (B103445) Salt: React triphenylphosphine (B44618) with an appropriate alkyl halide (e.g., 1-bromopropane (B46711) to form the propyltriphenylphosphonium bromide).

  • Generation of the Ylide: Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent (e.g., THF or DMSO) under an inert atmosphere to generate the phosphorus ylide.

  • Reaction with the Carbonyl Compound: Add the desired aldehyde or ketone (in this case, 2-pentanone to introduce the 5-methylheptyl backbone) to the ylide solution. The reaction is typically stirred at room temperature or slightly elevated temperatures.

  • Work-up and Purification: After the reaction is complete, the triphenylphosphine oxide byproduct is removed, often by precipitation or chromatography. The resulting alkene is then purified by distillation or column chromatography.

To synthesize the chiral variants, one would need to start with a chiral precursor, for instance, a chiral aldehyde or ketone, or employ a chiral phosphine (B1218219) ligand.

3.1.2. Enantioselective Synthesis via Asymmetric Epoxidation and Reduction

A potential route to the chiral isomers involves the Sharpless asymmetric epoxidation of a suitable allylic alcohol, followed by further transformations.[10][11][12]

Protocol for Sharpless Asymmetric Epoxidation (General Procedure):

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (e.g., (E)-2-hexen-1-ol) in an anhydrous solvent like dichloromethane.

  • Addition of Reagents: Cool the solution (typically to -20 °C) and add titanium(IV) isopropoxide, followed by the chiral tartrate ester (either (+)-diethyl tartrate for one enantiomer or (-)-diethyl tartrate for the other).

  • Epoxidation: Add tert-butyl hydroperoxide (TBHP) dropwise while maintaining the low temperature.

  • Work-up and Purification: Quench the reaction, and after workup, purify the resulting chiral epoxy alcohol by column chromatography.

The resulting chiral epoxide can then be stereospecifically opened and further modified to yield the desired this compound stereoisomer.

Separation of Stereoisomers

3.2.1. Gas Chromatography (GC)

Diastereomers of this compound ((E) vs. (Z) isomers) can be separated by gas chromatography due to their different boiling points and interactions with the stationary phase. Chiral gas chromatography, employing a chiral stationary phase, is required for the separation of the enantiomers.[13][14]

Protocol for GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-1) is suitable for separating the (E) and (Z) diastereomers. For enantiomeric separation, a chiral column (e.g., based on cyclodextrin (B1172386) derivatives) is necessary.

  • Carrier Gas: Helium or hydrogen.

  • Injection: A small volume of the sample, typically diluted in a volatile solvent, is injected into the heated inlet.

  • Temperature Program: A temperature gradient is typically used to ensure good separation of the isomers.

  • Detection: The mass spectrometer is used to detect and identify the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.

3.2.2. High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the separation and isolation of enantiomers on a larger scale.[3][15][16][17]

Protocol for Preparative Chiral HPLC:

  • Instrument: A preparative HPLC system equipped with a chiral column.

  • Chiral Stationary Phase (CSP): The choice of CSP is crucial and depends on the specific enantiomers to be separated. Polysaccharide-based CSPs are commonly used.

  • Mobile Phase: A mixture of solvents, such as hexane (B92381) and isopropanol, is typically used. The composition of the mobile phase is optimized to achieve the best separation.

  • Detection: A UV detector is commonly used for detection.

  • Fraction Collection: Fractions corresponding to each eluting enantiomer are collected separately.

Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of the stereoisomers.

  • ¹H NMR: The chemical shifts and coupling constants of the vinylic protons (on C2 and C3) are diagnostic for the E/Z configuration. In general, the coupling constant between trans-vinylic protons is larger than that for cis-vinylic protons.[2] The signals for the protons on and near the chiral center (C5) will be complex due to diastereotopicity.

  • ¹³C NMR: The chemical shifts of the carbons in the double bond (C2 and C3) and the carbons adjacent to the chiral center will differ between the diastereomers.[18]

4.2. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the C=C double bond. The C=C stretching vibration typically appears in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the double bond are observed above 3000 cm⁻¹.[19]

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 112, along with characteristic fragment ions resulting from the cleavage of the hydrocarbon chain.[5][20][21]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationships between the stereoisomers and a general workflow for their synthesis and analysis.

stereoisomers cluster_E (E)-Isomers cluster_Z (Z)-Isomers E_R (2E, 5R)-5-methyl-2-heptene E_S (2E, 5S)-5-methyl-2-heptene E_R->E_S Enantiomers Z_R (2Z, 5R)-5-methyl-2-heptene E_R->Z_R Diastereomers Z_S (2Z, 5S)-5-methyl-2-heptene E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Figure 1. Stereoisomeric relationships of this compound.

workflow start Starting Materials synthesis Stereoselective Synthesis (e.g., Wittig Reaction) start->synthesis mixture Mixture of Stereoisomers synthesis->mixture separation Separation (Chiral GC/HPLC) mixture->separation isomers Isolated Stereoisomers separation->isomers analysis Spectroscopic Analysis (NMR, MS, IR) isomers->analysis data Characterization Data analysis->data

Figure 2. General workflow for synthesis and analysis.

Conclusion

The four stereoisomers of this compound present a valuable case study in stereochemistry. While quantitative data for each individual isomer is not extensively reported, established methodologies in stereoselective synthesis and chiral separation can be applied to obtain these compounds in high purity. Further research to fully characterize each stereoisomer and explore their potential applications is warranted. This guide provides a foundational framework for researchers and professionals in the chemical and pharmaceutical sciences to approach the study of these and similar chiral alkenes.

References

Spectroscopic Analysis of 5-Methyl-2-heptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-methyl-2-heptene, a valuable building block in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a practical resource for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Isomerism

This compound (C₈H₁₆, Molar Mass: 112.21 g/mol ) is an unsaturated hydrocarbon featuring a seven-carbon chain with a double bond at the C2 position and a methyl group at the C5 position.[1][2] The presence of the double bond gives rise to cis (Z) and trans (E) geometric isomers, which exhibit distinct physical properties and spectroscopic signatures. The structure also contains a chiral center at C5, leading to (R) and (S) enantiomers for each geometric isomer. This guide will focus on the general spectroscopic features of the racemic mixture of (E) and (Z)-5-methyl-2-heptene.

Molecular Structure:

Spectroscopic Data

The following sections summarize the expected quantitative data for this compound from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is characterized by signals in the olefinic and aliphatic regions. The chemical shifts of the vinyl protons are particularly diagnostic for the presence of the double bond.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.3 – 5.6Multiplet2HVinyl protons (CH =CH )
~ 1.8 - 2.1Multiplet2HAllylic protons (-CH₂ -CH=)
~ 1.5 - 1.7Multiplet1HMethine proton (-CH (CH₃)-)
~ 1.1 - 1.4Multiplet2HMethylene protons (-CH₂ -CH(CH₃)-)
~ 0.8 - 1.0Multiplet9HMethyl protons (3 x -CH₃ )

Note: The exact chemical shifts and coupling constants will vary between the (E) and (Z) isomers. A general range for the distinct vinyl proton signals is reported to be between δ 5.3–5.6 ppm.[1]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The sp² hybridized carbons of the double bond are typically observed downfield.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 120 – 135Vinyl carbons (C =C )
~ 30 – 45Aliphatic carbons (-C H-, -C H₂-)
~ 10 – 25Methyl carbons (-C H₃)

Note: Specific peak assignments require spectral data for the pure isomers. A general range for the vinyl carbon signals is reported to be between δ 115–125 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are due to the C=C double bond and the C-H bonds.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3000 - 3100Medium=C-H stretch (vinyl)
~ 2850 - 3000StrongC-H stretch (aliphatic)
~ 1640 - 1680MediumC=C stretch
~ 1450 - 1470MediumC-H bend (scissoring)
~ 1370 - 1385MediumC-H bend (methyl rock)
~ 650 - 1000Strong=C-H bend (out-of-plane)

A reported value for the C=C stretching vibration is 1640 cm⁻¹, and for the C-H stretch is 2960 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common method.

Table 4: Prominent Mass Spectrometry Peaks for this compound

m/zRelative IntensityPossible Fragment
112Low[M]⁺ (Molecular Ion)
97Medium[M - CH₃]⁺
83Medium[M - C₂H₅]⁺
69High[M - C₃H₇]⁺
56High[C₄H₈]⁺ (from McLafferty rearrangement)
55High[C₄H₇]⁺
41Very High[C₃H₅]⁺ (Allyl cation)

Note: The fragmentation pattern can vary depending on the isomer and the mass spectrometer conditions.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

  • Spectrometer: 300-500 MHz

  • Pulse Sequence: Standard single-pulse sequence

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Reference: Tetramethylsilane (TMS) at 0 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 75-125 MHz

  • Pulse Sequence: Proton-decoupled single-pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-10 seconds

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Reference: CDCl₃ at 77.16 ppm

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • Place one drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top of the first to create a thin liquid film.

  • Mount the salt plates in the spectrometer's sample holder.

Instrument Parameters (FTIR):

  • Technique: Attenuated Total Reflectance (ATR) or Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty sample holder should be collected prior to sample analysis.

Mass Spectrometry Protocol

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100-1000 ppm.

GC Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.

  • Oven Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 200-250 °C.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-300

  • Scan Speed: 2-3 scans/second

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Dilute in Hexane Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Data_Interpretation_Logic Data ¹H NMR ¹³C NMR IR MS Features ¹H: Vinyl & Aliphatic Signals ¹³C: sp² & sp³ Carbons IR: C=C & C-H Stretches MS: Molecular Ion & Fragments Data->Features Conclusion Confirmation of This compound Structure Features:h->Conclusion Proton Environment Features:c->Conclusion Carbon Skeleton Features:i->Conclusion Functional Groups Features:m->Conclusion Molecular Weight & Connectivity

Caption: Logic of Spectroscopic Data Interpretation.

References

An In-depth Technical Guide to 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-Methyl-2-heptene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its molecular characteristics, detailed experimental protocols for its synthesis, and a discussion of its relevance as a chemical intermediate.

Core Molecular Information

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ . It is classified as an alkene, characterized by a carbon-carbon double bond between the second and third carbon atoms of the heptane (B126788) chain, and a methyl group attached to the fifth carbon. The presence of the double bond allows for the existence of geometric isomers, namely the (E) and (Z) or (trans) and (cis) configurations.

Molecular Formula and Molecular Weight

The molecular formula of this compound is C₈H₁₆.[1][2] Its molecular weight is approximately 112.22 g/mol .[1][2]

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] As a member of the alkene family, it undergoes typical addition reactions such as hydrogenation, hydrohalogenation, and oxidation.[1] It is generally soluble in nonpolar organic solvents and has very limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.22 g/mol [1][2]
Boiling Point 113.0 °C (calculated)[1]
Melting Point -113.3 °C (calculated)[1]
Density (Specific Gravity) 0.73 g/cm³[2]
Refractive Index ~1.42[2]
LogP (Octanol-Water Partition Coefficient) 2.999 (calculated)[1]
Water Solubility ~0.17 g/L at 25°C (calculated)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The most common methods include the dehydration of a corresponding alcohol and the Wittig reaction, which offers high regioselectivity for the double bond placement.

Dehydration of 5-Methyl-2-heptanol

One synthetic route to this compound is the acid-catalyzed dehydration of 5-methyl-2-heptanol. This elimination reaction typically employs a strong acid catalyst such as sulfuric acid or phosphoric acid and heat to remove a molecule of water, forming a double bond.

G cluster_0 Dehydration of 5-Methyl-2-heptanol 5_Methyl_2_heptanol 5-Methyl-2-heptanol Protonation Protonation of -OH group 5_Methyl_2_heptanol->Protonation H+ (acid catalyst) Water_elimination Elimination of Water Protonation->Water_elimination Deprotonation Deprotonation Water_elimination->Deprotonation 5_Methyl_2_heptene This compound Deprotonation->5_Methyl_2_heptene -H+

Figure 1: Workflow for the dehydration of 5-methyl-2-heptanol.
  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 5-methyl-2-heptanol.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Heating: Gently heat the mixture to initiate the dehydration reaction.

  • Distillation: The lower-boiling alkene product, this compound, will distill over as it is formed. Collect the distillate.

  • Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and purify by fractional distillation to obtain pure this compound.

Wittig Reaction

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones. To synthesize this compound, 3-methyl-1-pentanal would be reacted with an appropriate phosphorus ylide. This method provides excellent control over the location of the double bond.

G cluster_1 Wittig Synthesis of this compound Phosphonium_Salt Ethyltriphenylphosphonium bromide Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Strong Base (e.g., n-BuLi) Wittig_Reaction Wittig Reaction Ylide_Formation->Wittig_Reaction Aldehyde 3-Methyl-1-pentanal Aldehyde->Wittig_Reaction 5_Methyl_2_heptene This compound Wittig_Reaction->5_Methyl_2_heptene

Figure 2: Logical workflow for the Wittig synthesis of this compound.
  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to stir at room temperature to form the ylide.

  • Reaction with Aldehyde: Cool the ylide solution to -78°C (dry ice/acetone bath) and slowly add a solution of 3-methyl-1-pentanal in anhydrous THF.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether. Combine the organic layers.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Applications in Research and Drug Development

This compound primarily serves as a versatile chemical intermediate in organic synthesis. Its structural features, a reactive double bond and a branched alkyl chain, make it a useful building block for the synthesis of more complex molecules.

While direct applications of this compound in drug development are not widely reported, its structural motifs are present in various natural products and bioactive molecules. The branched alkyl chain can influence the lipophilicity and steric profile of a molecule, which are critical parameters for its pharmacokinetic and pharmacodynamic properties. Therefore, this compound can be considered a precursor for the synthesis of novel chemical entities for biological screening. A structurally related compound, 6-methyl-5-hepten-2-one, is a known intermediate in the synthesis of various compounds, including vitamins and fragrances.[3]

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons of the double bond, as well as signals for the methyl and methylene (B1212753) groups in the alkyl chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C=C stretching vibration for the alkene functional group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic fragmentation pattern.

Conclusion

This compound is a valuable chemical compound with well-defined physical and chemical properties. Its synthesis can be reliably achieved through standard organic reactions such as alcohol dehydration and the Wittig reaction. While its direct application in drug development is not prominent, its role as a synthetic intermediate for constructing more complex molecular architectures makes it a compound of interest for researchers in organic and medicinal chemistry. This guide provides the foundational technical information required for the effective utilization of this compound in a research and development setting.

References

In-depth Technical Guide on the Reactivity and Stability of 5-Methyl-2-heptene: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information regarding the chemical reactivity and stability of 5-methyl-2-heptene. Despite a comprehensive search of publicly available scientific literature, it is important to note that detailed, quantitative experimental data on the reaction kinetics and degradation pathways for this specific molecule are limited. Much of the available information is based on general principles of alkene chemistry and computational estimations.

Physicochemical and Thermodynamic Properties

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of approximately 112.22 g/mol .[1][2] It exists as a colorless liquid at room temperature.[1][3] The compound can exist as cis and trans stereoisomers due to the presence of the carbon-carbon double bond.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆[1]
Molecular Weight112.22 g/mol [1]
Boiling Point113.0 °C (calculated)[1]
Melting Point-113.3 °C (calculated)[1]
Density0.73 g/cm³[3]
Refractive Index1.42[3]
Water Solubility~0.17 g/L at 25°C (calculated)[1]
log P (Octanol-Water Partition Coefficient)2.999 (calculated)[1]

Table 2: Calculated Thermodynamic Properties of this compound

PropertyValueSource
Standard Enthalpy of Formation (Gas Phase, ΔfH°)-96.51 kJ/mol[1]
Standard Gibbs Free Energy of Formation (ΔfG°)94.26 kJ/mol[1]
Enthalpy of Vaporization (ΔvapH°)39.3 kJ/mol (trans isomer)[4]

The positive Gibbs free energy of formation suggests that this compound is thermodynamically unstable relative to its constituent elements under standard conditions.[1]

Reactivity of this compound

As an alkene, this compound undergoes a variety of addition reactions at the carbon-carbon double bond. The reactivity is dictated by the electron-rich nature of the double bond, making it susceptible to attack by electrophiles and radicals.

General Reaction Pathways

The primary reactions of this compound include:

  • Hydrogenation: The addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., platinum, palladium) yields the corresponding alkane, 5-methylheptane.[1]

  • Hydrohalogenation: Reaction with hydrogen halides (e.g., HCl, HBr) results in the formation of a haloalkane. This reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon.

  • Polymerization: Under specific conditions, such as the presence of a suitable initiator, this compound can undergo polymerization to form long hydrocarbon chains.[1]

  • Oxidation: Oxidation can lead to various products depending on the oxidizing agent and reaction conditions. For example, cleavage of the double bond can occur with strong oxidizing agents, while epoxidation can occur with peroxy acids.[1]

  • Isomerization: In the presence of acid catalysts, the double bond in this compound can migrate to other positions within the carbon chain.[1]

Experimental Protocols
Reaction Mechanisms

1. Free-Radical Addition (Anti-Markovnikov Hydrobromination)

In the presence of peroxides, the addition of HBr to this compound can proceed via a free-radical mechanism, leading to the anti-Markovnikov product.

Free_Radical_Addition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination ROOR Peroxide 2RO 2 RO• ROOR->2RO Heat/Light RO RO• 2RO->RO ROH ROH Br Br• RO->Br + HBr HBr HBr Alkene This compound Br->Alkene Radical_Intermediate Bromoalkyl Radical Alkene->Radical_Intermediate + Br• Product Anti-Markovnikov Product Radical_Intermediate->Product + HBr Br2 Br• Radical_Intermediate->Br2 regenerates HBr2 HBr Product->Br2 Br3 Br• Br2_mol Br₂ Br3->Br2_mol + Br• Br4 Br•

Caption: Free-radical addition of HBr to an alkene.

2. Ozonolysis

Ozonolysis involves the cleavage of the double bond by ozone, followed by workup to yield carbonyl compounds.

Ozonolysis Alkene This compound Molozonide Primary Ozonide (Molozonide) Alkene->Molozonide + O₃ Ozone O₃ Carbonyl_Oxide Carbonyl Oxide Molozonide->Carbonyl_Oxide Carbonyl Carbonyl Compound Molozonide->Carbonyl Ozonide Secondary Ozonide Carbonyl_Oxide->Ozonide Carbonyl->Ozonide Products Aldehydes/Ketones Ozonide->Products + Workup Workup Workup (e.g., Zn/H₂O or DMS)

Caption: General mechanism of alkene ozonolysis.

Stability and Degradation of this compound

Specific experimental studies on the thermal and oxidative stability of this compound, including degradation products and rates, are not well-documented in the available literature. However, as a hydrocarbon with a double bond, it is expected to be susceptible to degradation under certain conditions.

  • Thermal Stability: In the absence of oxygen and catalysts, alkenes are generally stable to moderate heat. At higher temperatures, thermal cracking can occur, leading to the formation of smaller hydrocarbons.

  • Oxidative Stability: this compound is expected to be susceptible to oxidation, particularly in the presence of heat, light, and/or metal catalysts. The double bond is a likely site for initial attack by oxidizing agents, potentially leading to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids. The presence of allylic hydrogens (hydrogens on the carbon atoms adjacent to the double bond) also provides sites for radical-initiated oxidation.

Analytical Methods for Studying Reactivity and Stability

The study of the reactivity and stability of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for separating and identifying the volatile reactants, products, and degradation products in a mixture.[1] The mass spectra provide information about the molecular weight and fragmentation patterns of the components, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for the definitive structural characterization of starting materials and products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the C=C bond and the appearance of new functional groups (e.g., O-H for alcohols, C=O for carbonyls) during a reaction.

Conclusion

While the general reactivity and stability of this compound can be inferred from the established principles of alkene chemistry, there is a notable lack of specific, quantitative data and detailed experimental protocols in the publicly accessible literature. The provided information on physicochemical properties is largely based on computational estimations. For researchers and professionals in drug development requiring precise data on reaction kinetics, stability under specific stress conditions, and detailed degradation pathways, further experimental investigation would be necessary. The synthesis of this compound can be achieved through standard organic chemistry methods such as the dehydrogenation of the corresponding alcohol or elimination reactions.[1] The analysis of its reactions would rely on common analytical techniques like GC-MS, NMR, and IR spectroscopy. The provided diagrams illustrate the generally accepted mechanisms for key alkene reactions that this compound is expected to undergo.

References

Thermodynamic Properties of 5-Methyl-2-Heptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-methyl-2-heptene. The information is compiled from computational estimations and established experimental methodologies for similar volatile organic compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science.

Core Thermodynamic Data

The thermodynamic properties of this compound have been estimated using group contribution methods, primarily the Joback method.[1] These calculated values provide a foundational understanding of the molecule's energetic landscape.

Table 1: Key Thermodynamic Properties of this compound

PropertyValueUnitMethod
Standard Enthalpy of Formation (Gas, ΔfH°)-96.51kJ/molJoback Method
Standard Gibbs Free Energy of Formation (Gas, ΔfG°)94.26kJ/molJoback Method
Enthalpy of Vaporization (ΔvapH°)32.97kJ/molJoback Method
Enthalpy of Fusion (ΔfusH°)13.15kJ/molJoback Method

Table 2: Physical and Critical Properties of this compound

PropertyValueUnitMethod
Molecular Weight112.21 g/mol
Normal Boiling Point (Tboil)386.16KJoback Method
Melting Point (Tfus)159.84KJoback Method
Critical Temperature (Tc)562.05KJoback Method
Critical Pressure (Pc)2695.80kPaJoback Method
Critical Volume (Vc)0.458m³/kmolJoback Method

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of this compound

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Method
386.16 (Normal Boiling Point)217.94Joback Method
562.05 (Critical Temperature)289.43Joback Method

Experimental Protocols

Computational Estimation of Thermodynamic Properties: The Joback Method

The thermodynamic data presented in this guide were calculated using the Joback group contribution method.[1] This method estimates properties by dissecting the molecule into functional groups and summing the contributions of each group.

Methodology:

  • Molecular Structure Decomposition: The chemical structure of this compound is broken down into its constituent functional groups as defined by the Joback method.

  • Group Contribution Summation: The specific values for each thermodynamic property (e.g., ΔfH°, ΔfG°, Tc, Pc, Vc, and heat capacity coefficients) associated with each group are retrieved from a database of predetermined parameters.

  • Property Calculation: The overall property of the molecule is calculated by summing the contributions of its constituent groups. For properties like the normal boiling point and critical temperature, specific equations that incorporate the sum of group contributions are used. The temperature-dependent ideal gas heat capacity is calculated using a polynomial equation where the coefficients are determined from the sum of group contributions.

Experimental Determination of Enthalpy of Formation (via Enthalpy of Combustion)

The standard enthalpy of formation of a volatile hydrocarbon like this compound can be determined experimentally using bomb calorimetry to measure the enthalpy of combustion.

Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule) to prevent its volatilization before ignition.

  • Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Calculation: The heat released during combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the capsule and the fuse wire. The standard enthalpy of combustion is then determined per mole of the sample.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Experimental Determination of Heat Capacity

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium).

  • Measurement Runs: A three-step measurement procedure is typically employed:

    • Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range to establish the baseline heat flow.

    • Sapphire Run: A sapphire standard with a known heat capacity is placed in the sample pan and heated under the same conditions to determine the heat flow response corresponding to a known heat capacity.

    • Sample Run: The sample pan containing this compound is heated under identical conditions.

  • Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, taking into account the masses of the sample and the standard.

Experimental Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature.

Protocol: Vapor Pressure Measurement

  • Apparatus Setup: A sample of this compound is placed in a thermostated vessel connected to a pressure measurement system.

  • Temperature and Pressure Equilibration: The sample is heated to a specific temperature, and the system is allowed to reach equilibrium, at which point the vapor pressure is recorded.

  • Data Collection: This process is repeated at various temperatures to obtain a set of vapor pressure versus temperature data.

  • Clausius-Clapeyron Equation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, this slope is equal to -ΔvapH°/R, where R is the ideal gas constant.

Visualizations

Electrophilic Addition of HBr to this compound

The reaction of an unsymmetrical alkene like this compound with hydrogen bromide (HBr) is a classic example of electrophilic addition and follows Markovnikov's rule. This rule states that the hydrogen atom of the HBr will add to the carbon atom of the double bond that already has more hydrogen atoms. The mechanism involves the formation of a carbocation intermediate, with the more stable carbocation being preferentially formed.

G cluster_step1 Step 1: Protonation and Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack by Bromide cluster_alternative Alternative (Minor) Pathway reactants1 This compound + HBr transition1 -> carbocation Tertiary Carbocation Intermediate reactants1->carbocation Protonation of the double bond intermediate1 Formation of the more stable tertiary carbocation bromide + Br⁻ product Major Product: 2-Bromo-5-methylheptane carbocation->product Bromide attacks the carbocation transition2 -> reactants2 This compound + HBr transition3 -> intermediate2 Formation of the less stable secondary carbocation reactants2->intermediate2 Alternative protonation bromide2 + Br⁻ product2 Minor Product: 3-Bromo-5-methylheptane intermediate2->product2 Bromide attacks the carbocation transition4 ->

Caption: Mechanism of electrophilic addition of HBr to this compound.

References

An In-depth Technical Guide to (Z)-5-Methylhept-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-5-Methylhept-2-ene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a member of the alkene family, its stereochemistry and functional group present opportunities for various chemical transformations. This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and potential synthetic approaches for (Z)-5-methylhept-2-ene. The document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines who may be interested in this compound as a synthetic building block or for other applications. While specific biological activity data for (Z)-5-methylhept-2-ene is not extensively documented, the broader context of volatile organic compounds (VOCs) and their potential health implications is also briefly discussed.

Structural Information

(Z)-5-Methylhept-2-ene is an acyclic alkene characterized by a seven-carbon chain with a methyl group at the fifth carbon and a cis-configured double bond between the second and third carbons.

Table 1: Structural and Identification Data for (Z)-5-Methylhept-2-ene

IdentifierValue
IUPAC Name (Z)-5-methylhept-2-ene[1]
Synonyms cis-5-Methyl-2-heptene, 5-methyl-cis-2-heptene
Chemical Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1]
SMILES CCC(C)C/C=C\C[1]
InChI InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3/b6-4-[1]
InChIKey VIHUHUGDEZCPDK-XQRVVYSFSA-N[1]
CAS Number 24608-84-2[2]

Physicochemical Properties

The physicochemical properties of (Z)-5-methylhept-2-ene are essential for its handling, purification, and application in chemical synthesis. The following table summarizes available experimental and computed data.

Table 2: Physicochemical Properties of (Z)-5-Methylhept-2-ene

PropertyValueSource
Boiling Point Not available
Melting Point Not available
Density Not available
Refractive Index Not available
Enthalpy of Vaporization (ΔvapH°) 9.39 kcal/molReid, 1972[2]
Kovats Retention Index (Standard non-polar) 784.8NIST Mass Spectrometry Data Center[1]

Spectroscopic Data

  • ¹H NMR: Expected signals would include those for the vinyl protons with a coupling constant characteristic of a Z-alkene, signals for the methyl and ethyl groups, and signals for the methylene (B1212753) and methine protons.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals, including two in the alkene region (typically 120-140 ppm).

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 112. Fragmentation patterns would likely involve cleavage at the allylic and homoallylic positions.

Synthesis Protocols

The stereoselective synthesis of (Z)-alkenes is a well-established area of organic chemistry. While a specific, detailed experimental protocol for (Z)-5-methylhept-2-ene is not documented in readily accessible literature, a Z-selective Wittig reaction is a highly plausible and effective method. This reaction involves the use of a non-stabilized phosphonium (B103445) ylide.[3][4]

Proposed Synthesis via Z-Selective Wittig Reaction

The synthesis of (Z)-5-methylhept-2-ene can be envisioned through the reaction of pentanal with the propylidenephosphorane ylide.

Wittig_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pentanal Pentanal Oxaphosphetane cis-Oxaphosphetane Pentanal->Oxaphosphetane Propyltriphenylphosphonium_Bromide Propyltriphenylphosphonium Bromide Ylide Propylidenephosphorane (Ylide) Propyltriphenylphosphonium_Bromide->Ylide Base Base Strong Base (e.g., n-BuLi) Ylide->Oxaphosphetane Z_Alkene (Z)-5-Methylhept-2-ene Oxaphosphetane->Z_Alkene TPO Triphenylphosphine (B44618) Oxide Oxaphosphetane->TPO

A proposed synthetic pathway for (Z)-5-methylhept-2-ene via a Z-selective Wittig reaction.
General Experimental Protocol for Z-Selective Wittig Reaction

This protocol is a general guideline and would require optimization for the specific synthesis of (Z)-5-methylhept-2-ene.

Materials:

  • Propyltriphenylphosphonium bromide

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Strong base (e.g., n-butyllithium in hexanes)

  • Pentanal

  • Anhydrous workup and purification solvents

Procedure:

  • Ylide Formation: In a flame-dried, inert-atmosphere flask, suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C. Add a stoichiometric amount of n-butyllithium dropwise. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at room temperature for 1-2 hours.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C. Add a stoichiometric amount of pentanal dropwise. The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Ylide Formation B Reaction with Pentanal A->B Low Temperature C Quench Reaction B->C D Extraction C->D E Drying and Concentration D->E F Column Chromatography E->F G Spectroscopic Characterization (NMR, MS) F->G

A general experimental workflow for the synthesis and characterization of (Z)-5-methylhept-2-ene.

Biological Activity and Applications

There is currently a lack of specific data on the biological activity, cytotoxicity, or potential applications of (Z)-5-methylhept-2-ene in drug discovery. As a volatile organic compound (VOC), it belongs to a broad class of chemicals that can have various health effects upon exposure, including irritation to the eyes, nose, and throat, headaches, and in some cases, more severe long-term effects.[5][6] However, the specific toxicological profile of (Z)-5-methylhept-2-ene has not been established.

Some structurally related methylheptene derivatives are found in nature as insect pheromones, suggesting a potential role in chemical ecology.[5][7][8] This could be an area for future investigation.

Conclusion

(Z)-5-Methylhept-2-ene is a structurally defined alkene for which a limited amount of physicochemical data is available. Its synthesis can be approached through established methods for Z-selective olefination, with the Wittig reaction being a prominent example. The lack of detailed experimental and biological data highlights an opportunity for further research to fully characterize this compound and explore its potential applications. This guide provides a starting point for researchers interested in the synthesis and study of (Z)-5-methylhept-2-ene.

References

An In-depth Technical Guide to the Health and Safety of 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 5-methyl-2-heptene. It is intended to inform researchers, scientists, and professionals in drug development about the known properties, potential hazards, and safe handling procedures for this compound. Due to the limited availability of specific toxicological data for this compound, this document also includes general protocols for safety assessment and draws comparisons with structurally similar compounds where appropriate, emphasizing the need for cautious handling.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a flammable, colorless to pale yellow liquid.[1][2] A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆[1][2][3][4][5][6]
Molecular Weight 112.21 g/mol [1][2][3][4]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 113.0 °C (386.16 K) (calculated)[1]
Melting Point -113.3 °C (159.84 K) (calculated)[1]
Physical State Liquid at standard temperature and pressure[1][2]
Refractive Index Approximately 1.40 (estimated)[1]
Enthalpy of Vaporization 32.97 kJ/mol (calculated)[1]
Enthalpy of Fusion 13.15 kJ/mol (calculated)[1]

Toxicological Data and Hazard Information

Globally Harmonized System (GHS) Classification:

While a comprehensive, officially endorsed GHS classification for this compound is not consistently available across all databases, related compounds and general knowledge of volatile hydrocarbons suggest the following potential classifications. It is crucial to consult the supplier's Safety Data Sheet (SDS) for the most current and specific GHS information.

Hazard ClassHazard Statement
Flammable Liquids Highly flammable liquid and vapor
Aspiration Hazard May be fatal if swallowed and enters airways
Skin Corrosion/Irritation May cause skin irritation
Specific target organ toxicity - single exposure May cause respiratory irritation

Note: This table is based on the classification of structurally similar compounds and the general hazards of volatile hydrocarbons. Always refer to the specific SDS for definitive classification.

As with most organic solvents, this compound is likely to be flammable and may pose an inhalation hazard.[2] It is advisable to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and in a well-ventilated area or under a fume hood.[2]

Experimental Protocols for Safety Assessment

Given the lack of specific toxicological data, understanding the methodologies used to generate such data is crucial for risk assessment. The following are descriptions of standard experimental protocols relevant to the safety assessment of a compound like this compound.

3.1. Acute Oral Toxicity Testing (General Protocol based on OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals. For acute oral toxicity, several guidelines exist, including:

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the substance at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) to a small number of animals of a single sex (typically females) in a stepwise manner.[5] The aim is to identify a dose that produces clear signs of toxicity without causing mortality, allowing for classification of the substance's toxicity.[5]

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a sequential testing method using a small number of animals (typically three per step).[1] Depending on the mortality rate observed at a given dose level, the test is either stopped and the substance classified, or the test proceeds with the next dose level.[1]

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a computer-assisted statistical approach that allows for the estimation of the LD50 value with a confidence interval.[1] Dosing is sequential, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal.[1]

3.2. Flash Point Determination (General Protocol)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.[7] Its determination is critical for the safe handling and storage of flammable liquids.[8] There are two main methods for determining the flash point:

  • Closed-Cup Method: This method is generally preferred for its higher precision and is often used for regulatory purposes.[7][9] The liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is recorded as the flash point.

  • Open-Cup Method: In this method, the liquid is heated in a container that is open to the atmosphere.[7] The flash point determined by this method is typically higher than that from a closed-cup method because the vapors are free to dissipate.[8]

The experimental procedure for determining the flash point involves heating the sample at a controlled rate while periodically applying an ignition source to the vapor above the liquid surface until a flash is observed.[7][10]

Safe Handling and Emergency Procedures

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of a significant risk of splashing, full-body protection may be necessary.

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, a respirator with an organic vapor cartridge is recommended.

4.2. Handling and Storage

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from sources of ignition, including heat, sparks, and open flames.[11]

  • Take precautionary measures against static discharge.[11]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

4.3. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses, if present and easy to do. Continue rinsing.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the aspiration hazard. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

4.4. Spill and Fire Response

  • Spills: Eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water spray may be used to cool containers.

Safety Workflow for Handling Flammable Liquids

The following diagram illustrates a general workflow for the safe handling of a flammable liquid like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) ppe->setup sds Review Safety Data Sheet (SDS) sds->ppe equipment Gather and Inspect Equipment setup->equipment dispense Dispense Required Amount equipment->dispense transport Transport Securely dispense->transport reaction Perform Experiment transport->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate spill Spill Occurs reaction->spill fire Fire Occurs reaction->fire exposure Personal Exposure reaction->exposure waste Dispose of Waste in Labeled Container decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

References

The Elusive Presence of 5-Methyl-2-Heptene and its Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) play a critical role in the chemical ecology of organisms, mediating interactions such as pollination, herbivory, and communication. Among the vast array of naturally occurring VOCs, the C8-alkene 5-methyl-2-heptene and its oxygenated derivatives represent a class of molecules with intriguing, yet not fully elucidated, biological significance. While the parent hydrocarbon, this compound, remains elusive in most natural volatile profiles, its derivatives, particularly ketones, are well-documented as key aroma and flavor constituents in the plant kingdom and as semiochemicals in the insect world.

This technical guide provides a comprehensive overview of the known natural occurrences of this compound derivatives, with a primary focus on 5-methyl-2-hepten-4-one (B146534) (filbertone) and 6-methyl-5-hepten-2-one (B42903). It summarizes available quantitative data, details the experimental protocols for their analysis, and presents a biosynthetic pathway for a key derivative. This document aims to serve as a valuable resource for researchers investigating the biosynthesis, ecological roles, and potential applications of these compounds.

Natural Occurrence and Quantitative Data

Direct evidence for the widespread natural occurrence of this compound is scarce in the scientific literature. However, its derivatives are more commonly reported, often in specific biological contexts.

5-Methyl-2-hepten-4-one (Filbertone)

The most prominent natural derivative is (E)-5-methyl-2-hepten-4-one, commonly known as filbertone (B1242023). It is the character-impact compound responsible for the distinct nutty and roasted aroma of hazelnuts (Corylus avellana)[1][2][3]. The concentration of filbertone is known to increase significantly during the roasting process[2].

SourceCompoundConcentrationAnalytical MethodReference
Raw Hazelnuts (Corylus avellana)(E)-5-Methyl-2-hepten-4-one1.4 µg/kgNot specified[2]
Roasted Hazelnuts (Corylus avellana) (180°C for 15 min)(E)-5-Methyl-2-hepten-4-one1150 µg/kgNot specified[2]
Hazelnut Spreads (minimal hazelnut content)(E)-5-Methyl-2-hepten-4-one< 4 µg/kgHS-SPME-GC-MS[2][4]
Hazelnut Spreads (medium hazelnut content)(E)-5-Methyl-2-hepten-4-one4 - 45 µg/kgHS-SPME-GC-MS[2][4]
Hazelnut Spreads (superior hazelnut content)(E)-5-Methyl-2-hepten-4-one> 45 µg/kgHS-SPME-GC-MS[2][4]
6-Methyl-5-hepten-2-one

Another significant derivative is 6-methyl-5-hepten-2-one, a volatile compound found in a variety of plants, including citronella and lemongrass[5]. It is also recognized as a flavor component in fruits, originating from the metabolic breakdown of carotenoids[6]. This compound also functions as a mosquito attractant[7].

SourceCompoundConcentration/DetectionAnalytical MethodReference
Tomato Fruit Tissues (Solanum lycopersicum)6-Methyl-5-hepten-2-oneVaried content, LOD <100 ng/mlLLE-GC-MS[6]
Various Plants (e.g., citronella, lemongrass)6-Methyl-5-hepten-2-onePresence confirmedNot specified[5]

Experimental Protocols

The analysis of this compound derivatives, as volatile and semi-volatile compounds, typically involves headspace sampling techniques followed by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Filbertone in Hazelnuts

This protocol is adapted from methodologies used for the analysis of volatile compounds in hazelnuts[2][8].

1. Sample Preparation:

  • Obtain raw or roasted hazelnuts.
  • Grind the hazelnuts into a fine powder. To prevent the loss of volatile compounds and overheating, grinding can be performed under liquid nitrogen.
  • Accurately weigh a specific amount of the ground hazelnut powder (e.g., 0.5 - 1.0 g) into a headspace vial (e.g., 20 mL).

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Seal the vial with a septum cap.
  • Equilibrate the sample at a constant temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow volatiles to accumulate in the headspace.
  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption (e.g., 250°C for 5 minutes).
  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Oven Temperature Program: An example program could be: start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-350.
  • Identification: Identify filbertone by comparing its mass spectrum and retention index with that of an authentic standard and spectral libraries (e.g., NIST, Wiley).
  • Quantification: Perform quantification using an internal or external standard calibration curve.

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS for 6-Methyl-5-hepten-2-one in Fruit

This protocol is based on a method for the rapid determination of 6-methyl-5-hepten-2-one in fruit[6].

1. Sample Preparation and Extraction:

  • Homogenize a known weight of fruit tissue.
  • Add a specific volume of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether) to the homogenate.
  • Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
  • Vortex or shake the mixture vigorously for a set time to extract the analytes.
  • Centrifuge the mixture to separate the organic and aqueous phases.
  • Carefully collect the organic layer.

2. Sample Concentration:

  • Concentrate the organic extract to a smaller volume under a gentle stream of nitrogen to increase the analyte concentration.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
  • Follow similar GC-MS conditions as described in Protocol 1, optimizing the temperature program for the separation of target analytes.
  • Identify and quantify 6-methyl-5-hepten-2-one as described previously.

Biosynthesis and Signaling Pathways

While a complete signaling pathway involving these compounds is not yet fully elucidated, the biosynthetic origin of 6-methyl-5-hepten-2-one from carotenoids in plants is understood. This provides a basis for a metabolic pathway diagram.

Biosynthesis of 6-Methyl-5-hepten-2-one from Lycopene

In plants, 6-methyl-5-hepten-2-one is known to be a product of the oxidative cleavage of carotenoids, such as lycopene. This reaction is catalyzed by carotenoid cleavage dioxygenases (CCDs)[7].

Biosynthesis_of_6_Methyl_5_hepten_2_one Lycopene Lycopene CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) Lycopene->CCD1 Substrate Intermediate Unstable Intermediate CCD1->Intermediate Catalysis Product1 6-Methyl-5-hepten-2-one Intermediate->Product1 Product2 Other Cleavage Products Intermediate->Product2

Biosynthesis of 6-Methyl-5-hepten-2-one from Lycopene.

Experimental Workflow

The general workflow for the analysis of this compound derivatives from natural sources follows a standard procedure for volatile organic compound analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction of Volatiles cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Hazelnuts, Fruit Tissue) Homogenization Homogenization/Grinding SampleCollection->Homogenization HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->HS_SPME LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE GCMS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GCMS LLE->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification Identification->Quantification

General workflow for the analysis of this compound derivatives.

Conclusion

The natural occurrence of this compound remains an area for further investigation. In contrast, its derivatives, 5-methyl-2-hepten-4-one and 6-methyl-5-hepten-2-one, are well-established as important volatile compounds in the plant kingdom, contributing significantly to the flavor and aroma of various foods and playing roles in chemical communication. The methodologies for their extraction and analysis are well-defined, primarily relying on GC-MS techniques. The elucidation of the biosynthetic pathways of these compounds, such as the generation of 6-methyl-5-hepten-2-one from carotenoids, opens avenues for metabolic engineering and the production of natural flavors and fragrances. Further research is warranted to explore the full spectrum of biological activities of these compounds and to uncover the presence and roles of the parent compound, this compound, in nature.

References

5-Methyl-2-Heptene: A Technical Guide to its Commercial Availability, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-methyl-2-heptene, a valuable alkene in organic synthesis. The document details its commercial availability, physicochemical properties, and key applications as a synthetic intermediate, with a focus on methodologies relevant to researchers in the chemical and pharmaceutical sciences.

Commercial Availability

This compound is commercially available from various chemical suppliers, primarily as a mixture of (E) and (Z) isomers. It is typically offered for research and development purposes in small quantities.

Supplier CategoryRepresentative SuppliersPurityAvailable QuantitiesCAS Number
Chemical SuppliersSmolecule, TCI America, ChemSampCo≥95% (GC)1 mL, 5 mL, and larger on request22487-87-2
Online MarketplacesGuidechem, Fisher Scientific, Lab Pro Inc.≥95% (GC)1 mL, 5 mL22487-87-2

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature.[1][2] Its properties make it a useful building block in organic synthesis. A summary of its key physical and spectroscopic data is provided below.

Table 2.1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₆[1][3]
Molecular Weight112.21 g/mol [1]
Physical StateLiquid[1]
ColorColorless
Boiling Point~118 °C[4]
Density~0.725 g/cm³ (predicted)[5]
Refractive Index~1.42[2]
InChIKeyVIHUHUGDEZCPDK-UHFFFAOYSA-N[1]
SMILESCCC(C)CC=CC[1]

Table 2.2: Spectroscopic Data of this compound

TechniqueKey Data PointsReference
¹H NMR Spectra available in public databases.[6]
¹³C NMR Spectra available in public databases.[3][7]
Mass Spec (GC-MS) Electron ionization spectra available.[3][8][9]
IR Spectroscopy Spectra available in public databases.[3][8]

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The most common methods start from commercially available precursors and involve standard organic transformations.

General Synthetic Pathways

Common laboratory-scale syntheses of this compound include:

  • Dehydration of 5-methyl-3-heptanol: This acid-catalyzed elimination reaction is a straightforward method to introduce the double bond.

  • Wittig Reaction: The reaction of an appropriate phosphonium (B103445) ylide with a carbonyl compound can also be used to construct the alkene with control over the double bond position.

  • Grignard Reaction: The addition of a Grignard reagent to an appropriate electrophile can be a key step in assembling the carbon skeleton prior to the formation of the double bond.

The following diagram illustrates a generalized synthetic workflow for obtaining this compound.

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Product 5-methyl-3-heptanol 5-methyl-3-heptanol Dehydration Dehydration 5-methyl-3-heptanol->Dehydration Carbonyl Compound Carbonyl Compound Wittig Reaction Wittig Reaction Carbonyl Compound->Wittig Reaction Phosphonium Salt Phosphonium Salt Phosphonium Salt->Wittig Reaction This compound This compound Dehydration->this compound Wittig Reaction->this compound

Synthetic pathways to this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the fragrance and flavor industry.[1] Its branched alkene structure allows for a variety of chemical transformations.

Synthesis of (R)-5-Methyl-2-hepten-4-one (Filbertone)

A notable application of a 5-methylheptene scaffold is in the synthesis of (R)-5-methyl-2-hepten-4-one, also known as filbertone (B1242023), the characteristic flavor component of hazelnuts.[10] The synthesis of this natural product highlights the utility of related structures in constructing bioactive molecules. A general retrosynthetic analysis is presented below.

G Filbertone Filbertone Intermediate_A Key Intermediate (e.g., Aldehyde/Ketone) Filbertone->Intermediate_A Starting_Materials Chiral Precursors Intermediate_A->Starting_Materials

Retrosynthetic analysis of Filbertone.
Representative Experimental Protocol: Synthesis of a 5-Methylheptene Derivative

Step 1: Grignard Reaction to form 5-Methyl-1-hepten-4-ol (B11964023)

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium suspension.

  • After the Grignard reagent formation is complete, cool the solution to 0 °C.

  • Add a solution of 2-methylbutanal (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Oxidation to 5-Methyl-1-hepten-4-one

  • Dissolve the crude 5-methyl-1-hepten-4-ol in dichloromethane.

  • Add pyridinium (B92312) chlorochromate (PCC) (1.5 eq) and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica (B1680970) gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone.

Step 3: Isomerization to 5-Methyl-2-hepten-4-one (B146534)

  • The crude 5-methyl-1-hepten-4-one can be isomerized to the more stable conjugated enone, 5-methyl-2-hepten-4-one, under acidic or basic conditions.

This protocol illustrates a common sequence of reactions used to synthesize substituted heptenones, which is analogous to potential syntheses of this compound and its derivatives.

Chemical Reactivity and Potential in Drug Development

As an alkene, this compound undergoes typical reactions of a carbon-carbon double bond, including:

  • Hydrogenation: Reduction to 5-methylheptane.

  • Halogenation: Addition of halogens across the double bond.

  • Hydrohalogenation: Addition of hydrogen halides, following Markovnikov's rule.

  • Oxidation: Can be cleaved or converted to epoxides, diols, or carbonyl compounds depending on the oxidizing agent.[1]

The branched methyl group can influence the stereochemical outcome of reactions at the double bond and adjacent carbons. While direct applications of this compound in drug development are not widely reported, its role as a precursor to chiral building blocks and its presence in the scaffold of bioactive natural products suggest its potential utility. The synthesis of complex molecules often requires versatile starting materials, and the structural features of this compound make it a candidate for the introduction of specific alkyl fragments in a larger molecular framework. Further research may uncover its utility in the synthesis of novel pharmaceutical agents.

References

A Comprehensive Review of 5-methyl-2-heptene Research for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive review of the available scientific literature on 5-methyl-2-heptene. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of this branched alkene. This document summarizes the known chemical and physical properties, outlines synthesis methodologies, and presents available spectroscopic data.

Chemical and Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of approximately 112.22 g/mol .[1][2] It exists as a colorless to pale yellow liquid at room temperature.[1] The presence of a double bond at the 2-position and a methyl group at the 5-position allows for the existence of cis (Z) and trans (E) stereoisomers.

A summary of the available quantitative physical data for the isomers of this compound is presented in Table 1.

Table 1: Physical Properties of this compound Isomers

Property(E)-5-methylhept-2-ene (trans)(Z)-5-methylhept-2-ene (cis)Reference
Boiling Point 118 °C115.2 ± 7.0 °C (Predicted)[3]
Enthalpy of Vaporization (ΔvapH°) 39.3 kJ/mol9.39 kcal/mol[4]
Kovats Retention Index (Standard non-polar) 774.4, 774, 775784.8[2]
Kovats Retention Index (Semi-standard non-polar) 766.5, 772.5, 768774.6, 782, 777[2]

Synthesis of this compound

The primary methods for the synthesis of this compound described in the literature involve the dehydration of 5-methyl-3-heptanol (B97940).[1]

Experimental Protocols

1. Dehydration of 5-methyl-3-heptanol

  • Apparatus: A round-bottom flask equipped with a distillation head, condenser, and receiving flask. A heating mantle is used for heating.

  • Reagents:

    • 5-methyl-3-heptanol

    • A strong acid catalyst (e.g., sulfuric acid or phosphoric acid)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Place 5-methyl-3-heptanol in the round-bottom flask.

    • Slowly add the acid catalyst while cooling the flask in an ice bath.

    • Heat the mixture to the appropriate temperature to induce dehydration and distill the resulting alkene product.

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

    • Dry the organic layer over an anhydrous drying agent.

    • Purify the this compound by fractional distillation.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature and catalyst concentration, would need to be optimized to maximize the yield of this compound and minimize the formation of byproducts.

A study on the hydrodeoxygenation of 5-methyl-3-heptanone reported the formation of this compound as part of a product mixture.[5] Over a 20 wt% Cu-Al₂O₃ catalyst at 220 °C with a H₂/ketone molar ratio of 2, a selectivity of approximately 82% for C₈ alkenes (a mixture of 5-methyl-3-heptene (B85671) and this compound) was achieved.[5]

The following diagram illustrates a general workflow for the synthesis of this compound.

G General Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification 5-methyl-3-heptanol 5-methyl-3-heptanol Dehydration Dehydration 5-methyl-3-heptanol->Dehydration Acid Catalyst Acid Catalyst Acid Catalyst->Dehydration Crude Product Crude Product Dehydration->Crude Product Neutralization Neutralization Crude Product->Neutralization This compound This compound Drying Drying Neutralization->Drying Distillation Distillation Drying->Distillation Distillation->this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Data

The available spectroscopic data for this compound is summarized in the following tables.

Table 2: NMR Spectroscopic Data

NucleusChemical Shift (δ) Range (ppm)Reference
¹H NMR (Vinyl Protons) 5.3 – 5.6
¹³C NMR (Vinyl Carbons) 115 – 125

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Reference
C=C Stretch ~1640
C-H Stretch (in CH₃) ~2960

Table 4: Mass Spectrometry Data

m/z (Top Peak)m/z (2nd Highest)m/z (3rd Highest)Reference
564155[2]

Biological Activity

A thorough review of the scientific literature did not yield any studies reporting on the biological activity or signaling pathways of this compound. Research on structurally related compounds, such as 6-methyl-5-hepten-2-one, has explored their effects on acetylcholinesterase activity and their potential as pheromones.[6] However, no such data is currently available for this compound.

Conclusion

This compound is a branched alkene for which basic chemical and physical properties are known, and general synthesis methods have been described. However, there is a notable lack of detailed experimental protocols with quantitative outcomes in the publicly available literature. Furthermore, comprehensive spectroscopic characterization and, most significantly, any investigation into its biological activity are absent. This represents a significant gap in the knowledge surrounding this compound and suggests that this compound is an understudied molecule. For researchers and professionals in drug development, this presents both a challenge, due to the limited existing data, and an opportunity for novel research into the synthesis, characterization, and potential biological effects of this compound. Future work should focus on developing and optimizing a reliable synthetic route with detailed procedural information and yields, followed by a thorough spectroscopic and biological evaluation.

References

A Technical Guide to the Solubility of 5-Methyl-2-heptene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-2-heptene, a nonpolar alkene, in various organic solvents. Due to a lack of specific experimentally determined quantitative data in publicly available literature, this guide presents expected solubility based on established chemical principles and provides a detailed experimental protocol for determining precise solubility values in the laboratory.

Core Concepts: Solubility of Alkenes

Alkenes, including this compound, are nonpolar hydrocarbons.[1][2] Their solubility is governed by the principle of "like dissolves like," which dictates that nonpolar solutes will dissolve readily in nonpolar solvents, while they are insoluble in polar solvents such as water.[1][3][4] The primary intermolecular forces at play in alkenes are weak London dispersion forces.[1][2] For dissolution to occur, the energy required to overcome the intermolecular forces within the solute and the solvent must be compensated by the energy released through the formation of new solute-solvent interactions.

Expected Solubility of this compound

Based on its nonpolar nature, this compound is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar organic solvents. The following table summarizes the expected qualitative and illustrative quantitative solubility of this compound in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm).

Disclaimer: The quantitative solubility values presented in this table are illustrative and based on the general principles of alkene solubility. For precise values, experimental determination is necessary.

SolventSolvent PolarityExpected Qualitative SolubilityIllustrative Quantitative Solubility ( g/100 mL)
HexaneNonpolarVery High> 50
TolueneNonpolarVery High> 50
Diethyl EtherNonpolarVery High> 50
ChloroformSlightly PolarHigh30 - 50
AcetonePolar AproticModerate10 - 30
EthanolPolar ProticLow1 - 10
MethanolPolar ProticVery Low< 1
WaterPolar ProticInsoluble< 0.1

Experimental Protocol for Determining Solubility

This section outlines a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Micropipettes

  • Syringes and syringe filters (0.45 µm)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The excess solute ensures that saturation is reached.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute.

    • For mixtures where separation is slow, centrifugation at the controlled temperature can be used to facilitate the separation of the excess solute.

  • Sampling:

    • Carefully extract a known volume of the clear, saturated supernatant using a micropipette or syringe. It is crucial to avoid disturbing the undissolved layer.

    • Filter the collected sample through a syringe filter (0.45 µm) to remove any suspended micro-droplets of the solute.

  • Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

    • Analyze the standard solutions using a calibrated GC-FID to generate a calibration curve.

    • Analyze the filtered, saturated sample under the same GC-FID conditions.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or in other appropriate units such as molality or mole fraction.

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is required.

Logical Relationships in the Dissolution Process

The following diagram illustrates the key factors and their interplay in the dissolution of this compound in an organic solvent.

Caption: Factors influencing the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For mission-critical applications, it is imperative to supplement this theoretical framework with precise, experimentally determined data.

References

Technical Guide: Physicochemical Properties of 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of the unsaturated aliphatic hydrocarbon, 5-methyl-2-heptene. The document outlines its key physical properties, presents standardized experimental protocols for their determination, and includes a workflow for the physicochemical characterization of such compounds.

Physicochemical Data of this compound

This compound, with the molecular formula C₈H₁₆, is a colorless liquid at standard temperature and pressure.[1] Its properties are influenced by its branched structure and the location of the carbon-carbon double bond. The following table summarizes key quantitative data for this compound.

PropertyValueUnitData Type
Boiling Point113.0°CCalculated[1]
386.16KCalculated[1][2]
Melting Point-113.3°CCalculated[1]
159.84KCalculated[1][2]
Molecular Weight112.21 g/mol ---

Note: The presented boiling and melting point values are based on calculations using the Joback group contribution method and have not been reported as experimentally verified in the reviewed literature.[1][2]

Experimental Protocols for Determination of Boiling and Melting Points

To experimentally verify the boiling and melting points of this compound, standardized methodologies should be employed. The following protocols are based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] For a volatile organic compound like this compound, several methods are applicable, including distillation and the Thiele tube method.[3][4]

Method: Simple Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask.[3][5]

  • Sample Preparation: Place approximately 5 mL of this compound and a few boiling chips into the distilling flask.[3][4]

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

  • Heating: Gently heat the flask. As the liquid boils, the vapor will rise and surround the thermometer bulb.

  • Data Recording: Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This stable temperature is the boiling point.[5] It is also crucial to record the barometric pressure at the time of the experiment.[3]

Melting Point Determination (OECD Guideline 102)

Given the very low calculated melting point of this compound (-113.3 °C), specialized low-temperature apparatus is required. The general principle involves cooling the substance and observing the phase transition from liquid to solid (freezing point) or solid to liquid (melting point). The capillary method is a standard technique for determining the melting point of organic compounds.[6]

Method: Capillary Method (for low temperatures)

  • Apparatus: A cryostat or a specialized low-temperature melting point apparatus is necessary.

  • Sample Preparation: A small amount of the solidified this compound is introduced into a glass capillary tube. The tube is then sealed.

  • Procedure: The capillary tube is placed in the heating/cooling block of the apparatus in close proximity to a calibrated temperature sensor.[6]

  • Heating/Cooling Rate: The temperature of the block is slowly increased at a controlled rate.[6]

  • Observation and Recording: The temperature at which the first signs of melting are observed (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded.[7] For a pure compound, this melting range should be narrow.[7][8]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination and reporting of the physical properties of a chemical compound like this compound.

G cluster_0 Preparation cluster_1 Experimental Determination cluster_2 Data Processing & Reporting A Compound Acquisition (this compound) B Purity Analysis (e.g., GC-MS) A->B C Boiling Point Measurement (e.g., OECD 103) B->C Purified Sample D Melting Point Measurement (e.g., OECD 102) B->D Purified Sample E Data Analysis & Comparison to Calculated Values C->E D->E F Documentation in Technical Guide/ Whitepaper E->F

References

Methodological & Application

Application Notes and Protocols for the Analytical Identification of 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 5-Methyl-2-heptene, a valuable intermediate in organic synthesis. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] The high chromatographic resolution of gas chromatography combined with the mass-selective detector allows for the definitive identification of the target analyte.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane (B92381) or pentane) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range. If the matrix is complex, a liquid-liquid extraction may be necessary.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • MSD Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

c) Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).

  • For quantification, generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Determine the concentration of this compound in the unknown sample using the regression equation from the calibration curve.

Quantitative Data
Parameter(E)-5-Methyl-2-heptene(Z)-5-Methyl-2-heptene
Kovats Retention Index (non-polar column)~774-775[2][3]~785
Molecular Ion (M+)112.1112.1
Key Fragment Ions (m/z)97, 83, 69, 55, 4197, 83, 69, 55, 41

Note: The fragmentation pattern is predicted based on the general fragmentation of alkenes. The base peak is likely to be m/z 41 or 55.

Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

For routine quantitative analysis where the identity of the compound is already established, GC-FID is a robust and cost-effective alternative to GC-MS.

Experimental Protocol

a) Sample Preparation:

  • Prepare stock and calibration standards as described in the GC-MS protocol. An internal standard (e.g., n-octane) should be added to all standards and samples to improve precision.

b) GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC with FID or equivalent.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Same as the GC-MS protocol.

  • FID Conditions:

    • Detector Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (N2 or He): 25 mL/min.

c) Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Calculate the concentration of this compound in the unknown samples using this calibration curve.

Quantitative Data (Typical Performance)
ParameterExpected Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Note: These are typical performance characteristics for a validated GC-FID method for alkenes and should be determined experimentally.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol

a) Sample Preparation:

  • Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

b) NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR:

    • Observe Frequency: 400 MHz.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR:

    • Observe Frequency: 100 MHz.

    • Number of Scans: 1024 or more.

    • Technique: Proton-decoupled.

Expected Spectral Data

¹H NMR (400 MHz, CDCl₃): Distinct vinyl proton signals are expected between δ 5.3–5.6 ppm.[1] Other aliphatic protons will resonate upfield.

¹³C NMR (100 MHz, CDCl₃): The olefinic carbons are expected to appear in the range of δ 115–125 ppm.[1]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (CH₃)~17.9
C2 (=CH)~124.5
C3 (=CH)~132.0
C4 (CH₂)~41.5
C5 (CH)~34.0
C6 (CH₂)~29.5
C7 (CH₃)~11.5
C8 (CH₃ on C5)~19.5

Note: These chemical shifts are predicted and may vary slightly based on the specific isomer (E/Z) and experimental conditions.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the this compound molecule.

Experimental Protocol

a) Sample Preparation:

  • For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film.

  • Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.

b) FTIR Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Characteristic Absorption Bands
Wavenumber (cm⁻¹)Vibration
~2960C-H stretch (in CH₃)[1]
~2925C-H asymmetric stretch (in CH₂)
~2870C-H symmetric stretch (in CH₃)
~2855C-H symmetric stretch (in CH₂)
~1640C=C stretch[1]
~1465C-H bend (in CH₂)
~1375C-H bend (in CH₃)
~970 (trans) or ~720 (cis)=C-H out-of-plane bend

Visualizations

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample containing This compound Preparation Sample Preparation (Dilution, Extraction) Sample->Preparation GCMS GC-MS Preparation->GCMS GCFID GC-FID Preparation->GCFID NMR NMR Preparation->NMR FTIR FTIR Preparation->FTIR Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification GCFID->Quantification Structure Structural Elucidation NMR->Structure Functional_Group Functional Group Confirmation FTIR->Functional_Group

Caption: General analytical workflow for the identification and quantification of this compound.

gcms_protocol start Start sample_prep Prepare Standards & Sample in Volatile Solvent start->sample_prep injection Inject 1 µL into GC-MS sample_prep->injection separation GC Separation (HP-5ms column, Temperature Program) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-350) ionization->detection data_analysis Data Analysis: - Identify Peak by Retention Time - Confirm with Mass Spectrum - Quantify using Calibration Curve detection->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Analysis of 5-Methyl-2-heptene by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-methyl-2-heptene, a volatile organic compound (VOC), using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The protocols are intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound (C₈H₁₆, MW: 112.21 g/mol ) is a branched-chain alkene.[1][2][3] As a volatile organic compound, its analysis is crucial in various applications, including chemical synthesis quality control, flavor and fragrance profiling, and environmental monitoring. Gas chromatography is the premier analytical technique for the separation and quantification of such volatile compounds.[4][5] This document outlines recommended GC methods for the analysis of this compound.

Analytical Approaches

The primary methods for the analysis of volatile compounds like this compound involve gas chromatography with either a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for both identification and quantification.[5][6][7] Given the volatility of this compound, sample introduction techniques such as direct liquid injection, headspace sampling, or solid-phase microextraction (SPME) are applicable.

Key Considerations for Method Development:

  • Column Selection: A non-polar stationary phase is generally recommended for the separation of non-polar compounds like alkenes.

  • Injection Technique: The choice of injection technique depends on the sample matrix and the concentration of the analyte.

  • Detector: FID is a robust and sensitive detector for hydrocarbons, while MS provides definitive identification based on the mass spectrum.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound using Direct Liquid Injection

This protocol is suitable for the analysis of this compound in a liquid solvent.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Autosampler

  • GC Column: DB-1 or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents and Materials:

  • This compound standard

  • High-purity solvent (e.g., hexane (B92381) or methanol)

  • Helium (carrier gas), 99.999% purity

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • GC-MS Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio)

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 150 °C

      • Hold: 2 minutes at 150 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

  • Injection: Inject 1 µL of each standard and sample.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify this compound in the samples using the calibration curve.

Protocol 2: Headspace GC-FID Analysis of this compound

This protocol is suitable for the analysis of volatile this compound in solid or liquid matrices where direct injection is not feasible.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Headspace Autosampler

  • GC Column: DB-1 or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents and Materials:

  • This compound standard

  • Matrix for standards (e.g., water, appropriate solid)

  • Helium (carrier gas), 99.999% purity

  • Hydrogen and Air (for FID)

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample into a headspace vial.

    • Prepare calibration standards by spiking known amounts of this compound into headspace vials containing the same matrix as the samples.

    • Seal the vials immediately.

  • Headspace Conditions:

    • Incubation Temperature: 80 °C

    • Incubation Time: 15 minutes

    • Syringe Temperature: 90 °C

    • Injection Volume: 1 mL of the headspace gas

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 3 minutes

      • Ramp: 15 °C/min to 200 °C

    • Detector Temperature: 280 °C

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Construct a calibration curve and quantify the analyte as described in Protocol 1.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison.

Table 1: Quantitative Analysis of this compound

Sample IDInjection Volume (µL)Peak AreaConcentration (µg/mL)
Standard 11
Standard 21
Standard 31
Standard 41
Standard 51
Sample 11
Sample 21
Sample 31

Visualizations

The following diagrams illustrate the experimental workflows.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Sample Dilution Serial Dilution Standard This compound Standard Standard->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution Prepared_Samples Prepared_Samples Dilution->Prepared_Samples Calibration Standards & Samples Autosampler Autosampler Prepared_Samples->Autosampler Injector Injector (250°C) Autosampler->Injector Column GC Column (Non-polar) Injector->Column Oven GC Oven (Temperature Program) MS Mass Spectrometer Column->MS Chromatogram Chromatogram MS->Chromatogram MassSpectrum Mass Spectrum MS->MassSpectrum CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Headspace_GC_Workflow cluster_prep Sample Preparation cluster_headspace Headspace Autosampler cluster_gcfid GC-FID System cluster_data Data Analysis Sample Sample in Vial Incubation Incubation (80°C) Sample->Incubation Standard Standard in Vial Standard->Incubation Vaporization Vaporization Incubation->Vaporization Injection Headspace Injection Vaporization->Injection GC_Injector GC Injector (250°C) Injection->GC_Injector GC_Column GC Column GC_Injector->GC_Column FID FID Detector GC_Column->FID Chromatogram Chromatogram FID->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for Headspace GC-FID analysis.

Expected Results and Discussion

The retention time of this compound will depend on the specific column and temperature program used. Based on available data, on a non-polar DB-1 column, the retention index is approximately 805.[3] The mass spectrum obtained by electron ionization should show characteristic fragments that can be used for identification.

For quantification, a linear calibration curve (R² > 0.99) should be obtained over the desired concentration range. The limit of detection (LOD) and limit of quantification (LOQ) should be determined as part of the method validation.

It is important to note that the separation of isomers can be challenging. Comprehensive two-dimensional gas chromatography (GCxGC) can be employed for more complex samples containing multiple isomers of alkenes to achieve better resolution.[8][9]

Troubleshooting

  • Poor Peak Shape: This may be caused by an active site in the injector liner or column. Deactivated liners and proper column conditioning are recommended.

  • Shifting Retention Times: Inconsistent oven temperatures or carrier gas flow rates can cause retention time shifts. Ensure the GC system is properly maintained and calibrated.

  • Low Sensitivity: For trace analysis, consider using a more sensitive injection technique like SPME or a larger injection volume in splitless mode.

These protocols provide a solid starting point for the analysis of this compound. Method optimization and validation are essential to ensure accurate and reliable results for your specific application.

References

Application Notes and Protocols for 5-Methyl-2-Heptene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 5-methyl-2-heptene as a versatile intermediate in organic synthesis. This document offers detailed experimental protocols for its formation and subsequent functionalization, quantitative data presented in clear tabular format, and visual diagrams of reaction pathways and workflows to guide researchers in its effective application.

Introduction

This compound is an eight-carbon branched alkene that serves as a valuable building block in the synthesis of various organic molecules.[1][2] Its utility stems from the reactivity of its carbon-carbon double bond, which can undergo a variety of transformations to introduce diverse functional groups. This allows for its use as a precursor in the synthesis of fine chemicals, fragrances, and flavoring agents, and as a research tool for exploring reaction mechanisms.[2] this compound exists as a colorless to pale yellow liquid and is available as a mixture of (E) and (Z)-isomers.

Synthesis of this compound

One documented method for the synthesis of this compound is through the hydrodeoxygenation of 5-methyl-3-heptanone. This process typically involves a bifunctional catalyst that facilitates both hydrogenation and dehydration.

Experimental Protocol: Catalytic Hydrodeoxygenation of 5-Methyl-3-Heptanone

This protocol is based on the findings from the catalytic conversion of 5-methyl-3-heptanone to a mixture of C8 alkenes, including this compound and 5-methyl-3-heptene (B85671), and 3-methyl-heptane.[1]

Materials:

  • 5-methyl-3-heptanone

  • 20 wt% Copper on Alumina (Cu-Al₂O₃) catalyst

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Fixed-bed reactor system

  • Gas chromatograph for analysis

Procedure:

  • The 20 wt% Cu-Al₂O₃ catalyst is packed into a fixed-bed reactor.

  • The catalyst is activated and stabilized under a flow of hydrogen gas at the desired reaction temperature.

  • 5-methyl-3-heptanone is vaporized and introduced into the reactor with a controlled flow of hydrogen gas.

  • The reaction is carried out at atmospheric pressure and a specific temperature (e.g., 220 °C).

  • The product stream is cooled, and the liquid products are collected.

  • The composition of the product mixture is analyzed by gas chromatography to determine the selectivity for this compound.

Quantitative Data: Synthesis of this compound

The selectivity of the hydrodeoxygenation reaction is dependent on the reaction temperature. The following table summarizes the product distribution at different temperatures using a 20% Cu-Al₂O₃ catalyst.[1]

Reaction Temperature (°C)H₂/Ketone Molar RatioSelectivity for this compound & 5-methyl-3-heptene (%)Selectivity for 3-methyl-heptane (%)
1802~60~40
2202~82~18
2602~70~30

Applications in Organic Synthesis: Functionalization of this compound

The double bond in this compound allows for a variety of addition reactions, making it a useful starting material for the synthesis of more complex molecules. The following are representative protocols for key transformations.

Hydroboration-Oxidation: Synthesis of 5-Methylheptan-3-ol

This reaction is a two-step process that converts the alkene into an alcohol with anti-Markovnikov regioselectivity, yielding 5-methylheptan-3-ol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex solution (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Slowly and carefully add the 3 M NaOH solution (1.2 eq) to the reaction mixture, followed by the dropwise addition of 30% H₂O₂ (1.2 eq), ensuring the temperature does not rise excessively.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-methylheptan-3-ol.

  • Purify the product by distillation or column chromatography.

hydroboration_oxidation Start This compound Intermediate Trialkylborane Intermediate Start->Intermediate 1. BH3-THF Product 5-Methylheptan-3-ol Intermediate->Product 2. H2O2, NaOH epoxidation Start This compound Product 2,3-Epoxy-5-methylheptane Start->Product m-CPBA, DCM ozonolysis Start This compound Product1 Acetaldehyde Start->Product1 1. O3, CH2Cl2/MeOH 2. DMS or Zn Product2 3-Methylpentanal Start->Product2 1. O3, CH2Cl2/MeOH 2. DMS or Zn

References

Application of 5-Methyl-2-heptene in the Synthesis of Pheromone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-SMH-001

Introduction

5-Methyl-2-heptene, a readily available alkene, presents a versatile starting material for the synthesis of various chiral compounds, including insect pheromones and their precursors. Its C8 backbone and the presence of a double bond allow for a range of chemical transformations to introduce necessary functional groups such as hydroxyl, carbonyl, and epoxide moieties, which are common features in many pheromone structures. This document outlines a protocol for the synthesis of (±)-5-methyl-2-heptanol, a key intermediate that can be further elaborated into various pheromone components. The protocol is based on a standard oxymercuration-demercuration reaction, which provides a reliable method for the Markovnikov hydration of the alkene.

Principle

The synthesis of (±)-5-methyl-2-heptanol from this compound is achieved through a two-step oxymercuration-demercuration process. In the first step, the alkene reacts with mercury(II) acetate (B1210297) in a mixture of tetrahydrofuran (B95107) and water to form a stable organomercury intermediate. This reaction proceeds via a mercurinium ion intermediate, with the subsequent attack of a water molecule at the more substituted carbon atom, leading to a Markovnikov addition product. In the second step, the organomercury intermediate is reduced in situ with alkaline sodium borohydride (B1222165). This demercuration step replaces the mercury-containing group with a hydrogen atom, yielding the desired alcohol, (±)-5-methyl-2-heptanol. This method is particularly advantageous as it avoids the carbocation rearrangements that can occur in acid-catalyzed hydration.

Data Summary

The following table summarizes the key quantitative data for the synthesis of (±)-5-methyl-2-heptanol from this compound.

ParameterValue
Reactants
This compound1.12 g (10 mmol)
Mercury(II) Acetate3.19 g (10 mmol)
Sodium Borohydride0.38 g (10 mmol)
Solvents
Tetrahydrofuran (THF)20 mL
Water10 mL
3 M Sodium Hydroxide (B78521)10 mL
Product
Product Name(±)-5-methyl-2-heptanol
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Theoretical Yield1.30 g
Expected Yield1.17 g (90%)
AppearanceColorless oil

Experimental Protocol

Synthesis of (±)-5-methyl-2-heptanol

Materials:

  • This compound (98% purity)

  • Mercury(II) acetate (Hg(OAc)2)

  • Sodium borohydride (NaBH4)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • 3 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add mercury(II) acetate (3.19 g, 10 mmol).

  • Add 10 mL of deionized water and 10 mL of THF to the flask and stir until the mercury(II) acetate is dissolved.

  • Add this compound (1.12 g, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour. The disappearance of the starting alkene can be monitored by thin-layer chromatography (TLC).

  • After 1 hour, add 10 mL of 3 M NaOH solution to the reaction mixture.

  • In a separate beaker, dissolve sodium borohydride (0.38 g, 10 mmol) in 10 mL of 3 M NaOH solution.

  • Cool the reaction flask in an ice bath and slowly add the sodium borohydride solution via a dropping funnel over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure (±)-5-methyl-2-heptanol.

Visualization of the Synthetic Workflow

SynthesisWorkflow Synthetic Workflow for (±)-5-methyl-2-heptanol start Start: this compound oxymercuration Oxymercuration (Hg(OAc)2, H2O/THF) start->oxymercuration intermediate Organomercury Intermediate oxymercuration->intermediate demercuration Demercuration (NaBH4, NaOH) intermediate->demercuration product Product: (±)-5-methyl-2-heptanol demercuration->product purification Purification (Distillation) product->purification final_product Pure (±)-5-methyl-2-heptanol purification->final_product

Caption: Synthetic pathway from this compound to (±)-5-methyl-2-heptanol.

Application Note: 1H and 13C NMR Spectral Assignment of 5-methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and spectral assignment for the 1H and 13C Nuclear Magnetic Resonance (NMR) analysis of (E)- and (Z)-5-methyl-2-heptene. Given the absence of a complete, publicly available experimental dataset, this note utilizes high-quality predicted NMR data for a comprehensive structural elucidation. The methodologies outlined are applicable to the analysis of similar non-polar, volatile organic compounds.

Introduction

5-methyl-2-heptene is an unsaturated hydrocarbon with the molecular formula C8H16. It exists as two geometric isomers, (E)-5-methyl-2-heptene (trans) and (Z)-5-methyl-2-heptene (cis), which differ in the spatial arrangement of substituents around the C2-C3 double bond. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural characterization of such isomers. This application note presents the predicted 1H and 13C NMR spectral data for both isomers and outlines the experimental procedures for their acquisition and assignment. The vinyl proton signals for this compound are expected to appear between δ 5.3–5.6 ppm in the ¹H NMR spectrum, with the corresponding carbon signals in the ¹³C NMR spectrum appearing between δ 115–125 ppm.[1]

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the (E) and (Z) isomers of this compound. These predictions were generated using advanced computational algorithms.

Structure of this compound:

(E)-5-methyl-2-heptene (trans)

Table 1: Predicted ¹H NMR Data for (E)-5-methyl-2-heptene

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-10.88t7.4
H-21.35m
H-31.55m
H-41.98m
H-5 (CH3)0.86d6.7
H-65.41dt15.4, 6.2
H-75.45dq15.4, 6.8
H-81.69d6.8

Table 2: Predicted ¹³C NMR Data for (E)-5-methyl-2-heptene

CarbonPredicted Chemical Shift (δ, ppm)
C-114.1
C-229.5
C-334.2
C-441.8
C-5 (CH3)19.4
C-6124.9
C-7131.5
C-817.9
(Z)-5-methyl-2-heptene (cis)

Table 3: Predicted ¹H NMR Data for (Z)-5-methyl-2-heptene

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-10.89t7.4
H-21.36m
H-31.52m
H-42.04m
H-5 (CH3)0.87d6.7
H-65.35dt10.8, 7.3
H-75.23dt10.8, 7.1
H-81.66d6.8

Table 4: Predicted ¹³C NMR Data for (Z)-5-methyl-2-heptene

CarbonPredicted Chemical Shift (δ, ppm)
C-114.2
C-229.6
C-334.3
C-436.8
C-5 (CH3)19.6
C-6123.8
C-7130.4
C-812.8

Experimental Protocols

The following protocols are designed for the acquisition of high-resolution 1D and 2D NMR spectra of this compound and similar liquid hydrocarbon samples.

Sample Preparation
  • Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from contaminants.

  • Solvent Selection : Chloroform-d (CDCl3) is a suitable deuterated solvent for non-polar compounds like this compound.[1]

  • Concentration :

    • For ¹H NMR, prepare a solution of 5-10 mg of the compound in 0.6-0.7 mL of CDCl3.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl3 is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration : To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube. This removes any particulate matter that could cause line broadening.

  • Labeling : Clearly label the NMR tube with the sample information.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program : Standard single-pulse sequence.

  • Spectral Width : 12-16 ppm.

  • Acquisition Time : 3-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 8-16, depending on the concentration.

  • Temperature : 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program : Proton-decoupled single-pulse sequence.

  • Spectral Width : 0-220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds (longer delays may be needed for quaternary carbons).

  • Number of Scans : 1024 or more, depending on the concentration.

  • Temperature : 298 K.

2D NMR Spectroscopy (for unambiguous assignment):

  • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct ¹H-¹³C correlations (one-bond C-H).

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations (two- or three-bond C-H).

Spectral Assignment Workflow

The complete assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved through a systematic workflow involving 1D and 2D NMR experiments.

NMR_Assignment_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Spectral Assignment H1_NMR ¹H NMR Spectrum Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons Chemical Shifts, Multiplicities C13_NMR ¹³C NMR Spectrum Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons Chemical Shifts COSY ¹H-¹H COSY COSY->Assign_Protons Proton Connectivity HSQC ¹H-¹³C HSQC HSQC->Assign_Carbons Direct C-H Correlation HMBC ¹H-¹³C HMBC Final_Structure Confirm Structure and Isomer HMBC->Final_Structure Long-Range C-H Correlations Assign_Protons->COSY Assign_Protons->HSQC Assign_Carbons->HMBC Assign_Carbons->Final_Structure

Caption: Workflow for the NMR spectral assignment of this compound.

The assignment process begins with the analysis of the 1D ¹H and ¹³C spectra to identify the number of unique signals and their chemical environments. The ¹H-¹H COSY spectrum is then used to establish proton-proton connectivities, allowing for the assignment of adjacent protons. Subsequently, the ¹H-¹³C HSQC spectrum correlates each proton to its directly attached carbon, enabling the assignment of the protonated carbon signals. Finally, the ¹H-¹³C HMBC spectrum reveals long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton and isomeric form.

Conclusion

This application note provides a comprehensive guide to the 1H and 13C NMR spectral assignment of (E)- and (Z)-5-methyl-2-heptene. The tabulated predicted data serves as a valuable reference for researchers working with these or structurally related compounds. The detailed experimental protocols offer a standardized approach for obtaining high-quality NMR data for non-polar, volatile organic molecules, which is essential for accurate structural elucidation in research, development, and quality control settings.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 5-methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-methyl-2-heptene. It includes a summary of the primary fragments, a proposed fragmentation mechanism, and a standardized protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This information is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize mass spectrometry for the identification and characterization of volatile organic compounds.

Introduction

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2] As a volatile organic compound, its analysis is frequently performed using GC-MS. Understanding its fragmentation pattern under electron ionization is crucial for its unambiguous identification in complex mixtures. Upon ionization in a mass spectrometer, this compound undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as a chemical fingerprint. The fragmentation is governed by the stability of the resulting carbocations and radical species, with allylic cleavages and rearrangements being prominent pathways for alkenes.[3]

Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion (M⁺) peak at m/z 112 is typically of low intensity. The most abundant fragments are a result of specific bond cleavages and rearrangements within the parent molecule.

Quantitative Fragmentation Data

The relative abundances of the major fragment ions for this compound are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]

m/zProposed Fragment IonRelative Abundance (%)
56[C₄H₈]⁺100 (Base Peak)
41[C₃H₅]⁺High
55[C₄H₇]⁺High
57[C₄H₉]⁺Moderate
70[C₅H₁₀]⁺Moderate
83[C₆H₁₁]⁺Low
112[C₈H₁₆]⁺ (Molecular Ion)Low

Note: Relative abundances are qualitative (High, Moderate, Low) as precise numerical values can vary slightly between instruments. The base peak is set to 100%.

Proposed Fragmentation Mechanism

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [C₈H₁₆]⁺. The subsequent fragmentation pathways are dictated by the location of the double bond and the branching methyl group.

A primary and highly favorable fragmentation pathway for alkenes is the McLafferty rearrangement . This process involves the transfer of a gamma-hydrogen to the double bond, followed by the cleavage of the beta C-C bond. For this compound, this rearrangement leads to the elimination of a neutral butene molecule (C₄H₈) and the formation of a radical cation at m/z 56 , which is the base peak in the spectrum.

Other significant peaks can be attributed to:

  • Allylic cleavage: The C-C bond adjacent to the double bond is relatively weak and prone to cleavage. Cleavage at the C4-C5 bond can lead to the formation of a stable allylic cation at m/z 55 ([C₄H₇]⁺) after loss of a propyl radical, or a resonancestabilized secondary carbocation at m/z 57 ([C₄H₉]⁺) through cleavage and rearrangement.

  • Loss of an ethyl radical: Cleavage of the C5-C6 bond can result in the formation of a fragment ion at m/z 83 .

  • The ion at m/z 41 corresponds to the highly stable allyl cation, [C₃H₅]⁺, often formed through various rearrangement processes.[4]

The logical flow of the major fragmentation pathways is illustrated in the diagram below.

fragmentation_pathway M This compound [C₈H₁₆]⁺˙ m/z = 112 frag56 [C₄H₈]⁺˙ m/z = 56 (Base Peak) M->frag56 McLafferty Rearrangement (- C₄H₈) frag55 [C₄H₇]⁺ m/z = 55 M->frag55 Allylic Cleavage (- C₃H₇˙) frag41 [C₃H₅]⁺ m/z = 41 frag55->frag41 Further Fragmentation

Major fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.[1]

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: DB-1 or similar non-polar column (e.g., 60 m x 0.32 mm, 1 µm film thickness).

Reagents and Materials
  • Helium (carrier gas), 99.999% purity or higher.

  • This compound standard.

  • Appropriate solvent for dilution (e.g., hexane (B92381) or pentane).

GC Conditions
  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 5 minutes.

MS Conditions
  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-350

  • Scan Speed: 1000 amu/s

  • Transfer Line Temperature: 280 °C

Sample Preparation
  • Prepare a stock solution of this compound in the chosen solvent.

  • Perform serial dilutions to create working standards at appropriate concentrations for calibration and analysis.

  • For volatile samples, headspace or purge-and-trap techniques can be employed for sample introduction to enhance sensitivity.

Data Analysis
  • Acquire the total ion chromatogram (TIC) and mass spectra for the standards and samples.

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

  • The fragmentation pattern, particularly the base peak at m/z 56 and other major ions, should be used for positive identification.

The workflow for this experimental protocol is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Standard Solutions gc_inj Inject Sample (1 µL) prep1->gc_inj prep2 Dilute Sample prep2->gc_inj gc_sep GC Separation gc_inj->gc_sep ms_ion EI Ionization (70 eV) gc_sep->ms_ion ms_detect Mass Detection (m/z 35-350) ms_ion->ms_detect data_acq Acquire TIC and Mass Spectra ms_detect->data_acq data_id Identify Peak by Retention Time data_acq->data_id data_comp Compare Spectrum to Library data_id->data_comp data_confirm Confirm Identification data_comp->data_confirm

Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrum of this compound is distinguished by a base peak at m/z 56, resulting from a McLafferty rearrangement, and other significant ions at m/z 41, 55, and 57. This characteristic fragmentation pattern, when analyzed using the provided GC-MS protocol, allows for the reliable and accurate identification of the compound. This application note serves as a valuable resource for researchers involved in the analysis of volatile organic compounds.

References

Application Notes and Protocols for Infrared Spectroscopy of 5-methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups in a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that allows for the identification and characterization of compounds. This document provides a detailed guide to the infrared spectroscopy of 5-methyl-2-heptene, a branched alkene hydrocarbon. These notes are intended for professionals in research, science, and drug development who utilize Fourier Transform Infrared (FTIR) spectroscopy for chemical analysis.

This compound (C₈H₁₆) is a volatile organic compound that exists as cis (Z) and trans (E) isomers. Its structure contains two key functional groups that are readily identifiable by IR spectroscopy: a carbon-carbon double bond (alkene) and methyl groups. The analysis of its IR spectrum allows for the confirmation of these structural features.

Key Functional Group Vibrations

The infrared spectrum of this compound is characterized by the vibrational modes of its alkene and alkyl functionalities. The primary vibrational modes and their expected absorption regions are summarized below.

Data Presentation: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Alkene=C-H Stretch3100 - 3000MediumAppears at a higher frequency than the sp³ C-H stretch.[1][2][3][4]
C=C Stretch1680 - 1640Medium to WeakThe intensity of this peak can be variable.[1][2][3][4]
=C-H Bend (Out-of-plane)1000 - 650StrongThe exact position is dependent on the substitution pattern of the alkene.[1][2][3][4]
Alkyl (Methyl/Methylene)-C-H Stretch3000 - 2850StrongCharacteristic of sp³ hybridized carbon-hydrogen bonds.[3][4]
-CH₃ Bend (Asymmetric)~1460Medium
-CH₂- Bend (Scissoring)~1465Medium
-CH₃ Bend (Symmetric)~1375MediumOften a distinct, sharp peak.

Experimental Protocols

The following protocols provide a detailed methodology for obtaining the infrared spectrum of this compound using Attenuated Total Reflectance (ATR) FTIR spectroscopy. ATR is a convenient technique for analyzing liquid samples with minimal preparation.[5]

Materials and Equipment
  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • This compound sample (analytical grade)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

  • Fume hood

Protocol for ATR-FTIR Analysis of this compound
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are turned on and have been allowed to stabilize according to the manufacturer's instructions.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Perform a background scan to acquire a spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum.

  • Sample Application:

    • Work within a fume hood due to the volatile nature of this compound.[6]

    • Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[5][7]

    • For highly volatile samples, a liquid retainer or a sealed liquid cell can be used to minimize evaporation during the measurement.[8]

  • Data Acquisition:

    • Initiate the sample scan using the instrument's software.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

    • The typical data collection range is from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify the characteristic absorption bands corresponding to the alkene and methyl functional groups as detailed in the data table above.

  • Cleaning:

    • After the analysis, carefully clean the ATR crystal by wiping it with a lint-free tissue soaked in a suitable solvent like isopropanol.

    • Perform a clean check by taking a background scan to ensure no residual sample remains.

Diagrams

The following diagrams illustrate the logical workflow for the analysis and the key structural features of this compound relevant to its infrared spectrum.

experimental_workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_data Data Processing cluster_cleanup Post-Analysis prep1 Power On & Stabilize Spectrometer prep2 Install ATR Accessory prep1->prep2 prep3 Acquire Background Spectrum prep2->prep3 sample1 Apply this compound to ATR Crystal prep3->sample1 sample2 Acquire Sample Spectrum sample1->sample2 data1 Background Subtraction sample2->data1 data2 Identify Characteristic Peaks data1->data2 clean1 Clean ATR Crystal data2->clean1

Caption: Experimental workflow for ATR-FTIR analysis.

functional_groups cluster_alkene Alkene Group cluster_alkyl Alkyl Groups mol This compound ch_stretch_alkene =C-H Stretch (3100-3000 cm⁻¹) mol->ch_stretch_alkene cc_stretch C=C Stretch (1680-1640 cm⁻¹) mol->cc_stretch ch_bend_alkene =C-H Bend (1000-650 cm⁻¹) mol->ch_bend_alkene ch_stretch_alkyl -C-H Stretch (3000-2850 cm⁻¹) mol->ch_stretch_alkyl ch_bend_alkyl -CH₃ / -CH₂- Bends (1465-1375 cm⁻¹) mol->ch_bend_alkyl

Caption: Key functional groups and their IR vibrations.

References

Application Notes and Protocols for the Oxidation of 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various oxidation reactions of 5-methyl-2-heptene. The information herein is intended to guide researchers in the synthesis of valuable derivatives that can serve as chemical intermediates, research tools, or potential components in drug development.

Introduction

This compound is an unsaturated hydrocarbon that serves as a versatile starting material for a range of oxidation reactions. The double bond and allylic positions provide reactive sites for the introduction of oxygen-containing functional groups, leading to the formation of epoxides, diols, ketones, and other oxygenated derivatives. These products are of interest in organic synthesis and may have applications in the fragrance, flavor, and pharmaceutical industries. This document outlines key oxidative transformations of this compound, providing detailed protocols and expected outcomes.

I. Epoxidation of this compound

Epoxidation of this compound introduces a three-membered cyclic ether, an epoxide, across the double bond. This highly strained ring is a versatile intermediate, susceptible to ring-opening reactions with various nucleophiles to generate a diverse array of difunctionalized compounds. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted syn-addition mechanism.[1][2]

Reaction Scheme:

epoxidation substrate This compound product 5-Methyl-2,3-epoxyheptane substrate->product reagent, solvent reagent m-CPBA (meta-Chloroperoxybenzoic acid) solvent CH2Cl2 dihydroxylation substrate This compound product 5-Methyl-2,3-heptanediol substrate->product reagents, solvent reagents cat. OsO4 NMO solvent Acetone/Water wacker_tsuji substrate This compound product 5-Methyl-2-heptanone substrate->product reagents, solvent reagents PdCl2 (cat.) CuCl O2 solvent DMF/H2O ozonolysis cluster_reductive Reductive Workup cluster_oxidative Oxidative Workup substrate This compound products_red Acetaldehyde + 3-Methylpentanal substrate->products_red reagents1, reagents2a products_ox Acetic acid + 3-Methylpentanoic acid substrate->products_ox reagents1, reagents2b reagents1 1. O3, CH2Cl2, -78 °C reagents2a 2. (CH3)2S (reductive workup) reagents2b 2. H2O2 (oxidative workup) allylic_oxidation substrate This compound product1 5-Methyl-3-hepten-2-ol substrate->product1 reagents, solvent product2 5-Methyl-1-hepten-3-ol substrate->product2 reagents, solvent product3 2-Methyl-5-hepten-4-ol substrate->product3 reagents, solvent reagents SeO2 t-BuOOH solvent Dichloromethane

References

Application Notes and Protocols for the Polymerization of 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential polymerization reactions involving 5-methyl-2-heptene, a branched olefin with prospective applications in the synthesis of novel polymeric materials. Given the limited direct literature on the polymerization of this compound, the detailed protocols and expected data presented herein are adapted from established procedures for the structurally similar and commercially significant monomer, 4-methyl-1-pentene (B8377). These notes are intended to serve as a foundational guide for researchers exploring the synthesis and applications of poly(this compound), particularly in the realm of drug development and materials science.

Introduction to the Polymerization of this compound

This compound is an unsaturated hydrocarbon that, like other α-olefins, can undergo addition polymerization to form long-chain polymers. The resulting polymer, poly(this compound), is a polyolefin with a branched structure that is expected to influence its physical and chemical properties, such as crystallinity, melting point, and solubility. These characteristics are critical for its potential use in various applications, including as a component in drug delivery systems. The primary methods for polymerizing α-olefins are Ziegler-Natta catalysis, cationic polymerization, and, for cyclic analogues, ring-opening metathesis polymerization (ROMP).

Polymerization Methods

Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a cornerstone of polyolefin production, known for its ability to produce stereoregular polymers with high molecular weights.[1][2] For branched α-olefins like 4-methyl-1-pentene, Ziegler-Natta catalysts, particularly those supported on magnesium chloride, are highly effective.[3] It is anticipated that similar catalyst systems can be employed for the polymerization of this compound to achieve isotactic polymers.

A typical Ziegler-Natta catalyst system comprises a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminum).[1] The polymerization mechanism involves the coordination and insertion of the monomer into the growing polymer chain at the transition metal center.

Logical Relationship: Ziegler-Natta Polymerization Mechanism

Ziegler_Natta Monomer This compound Coordination Coordination of Monomer to Ti Monomer->Coordination π-complex formation Catalyst Active Ti Center (with growing polymer chain) Catalyst->Coordination Insertion Migratory Insertion Coordination->Insertion Insertion into Ti-C bond Propagation Chain Propagation Insertion->Propagation New active site Propagation->Catalyst Ready for next monomer Polymer Poly(this compound) Propagation->Polymer

Caption: Ziegler-Natta polymerization of this compound.

Cationic Polymerization

Cationic polymerization is another viable method for olefins with electron-donating groups.[4] The reaction is initiated by a strong acid or a Lewis acid in the presence of a proton source, which generates a carbocation. This carbocation then propagates by adding to subsequent monomer units. For branched olefins, rearrangements of the carbocation can occur, potentially leading to a more complex polymer structure. The control of "living" cationic polymerization, where termination and chain transfer reactions are minimized, allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[5][6]

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic diene metathesis (ADMET) is a step-growth polymerization method that can be used to synthesize unsaturated polymers from non-conjugated dienes.[7][8] While this compound is a mono-olefin, a diene analogue could be synthesized and polymerized via ADMET to produce a polymer with unsaturation in the backbone, which could be further functionalized. This method is known for its tolerance of various functional groups.[9][10]

Experimental Protocols

Disclaimer: The following protocols are adapted from literature procedures for 4-methyl-1-pentene and higher α-olefins and should be considered as a starting point for the polymerization of this compound.[1][2][11][12] Optimization of reaction conditions is likely necessary.

Ziegler-Natta Polymerization of this compound

Objective: To synthesize isotactic poly(this compound) using a supported Ziegler-Natta catalyst.

Materials:

  • This compound (purified by distillation over a drying agent)

  • Magnesium chloride (anhydrous)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (AlEt₃)

  • Toluene (B28343) (anhydrous)

  • Methanol

  • Hydrochloric acid (10% in ethanol)

  • Nitrogen (high purity)

Procedure:

  • Catalyst Preparation (Supported TiCl₄/MgCl₂):

    • In a glovebox under a nitrogen atmosphere, add anhydrous MgCl₂ to a reaction vessel.

    • Slowly add a solution of TiCl₄ in toluene to the MgCl₂ slurry with stirring.

    • Heat the mixture at a specified temperature (e.g., 80-100 °C) for a defined period (e.g., 2 hours) to support the titanium species.

    • Wash the solid catalyst with anhydrous toluene to remove unreacted TiCl₄.

  • Polymerization:

    • In a dry, nitrogen-purged reactor, add anhydrous toluene.

    • Introduce the prepared solid catalyst suspension.

    • Add the AlEt₃ co-catalyst and stir for a short period to activate the catalyst.

    • Inject the purified this compound monomer into the reactor.

    • Maintain the reaction at the desired temperature (e.g., 50-70 °C) with constant stirring.

    • Monitor the reaction progress by observing the increase in viscosity.

  • Termination and Polymer Isolation:

    • After the desired reaction time, terminate the polymerization by adding acidified methanol.

    • Filter the resulting polymer and wash extensively with methanol.

    • To remove catalyst residues, wash the polymer with a 10% HCl solution in ethanol.[12]

    • Dry the polymer under vacuum at 60-80 °C to a constant weight.

Workflow: Ziegler-Natta Polymerization

Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_iso Isolation Prep1 Mix MgCl₂ and TiCl₄ in Toluene Prep2 Heat and Stir Prep1->Prep2 Prep3 Wash with Toluene Prep2->Prep3 Poly1 Charge Reactor with Toluene and Catalyst Prep3->Poly1 Poly2 Add AlEt₃ Co-catalyst Poly1->Poly2 Poly3 Inject this compound Poly2->Poly3 Poly4 Maintain Temperature and Stir Poly3->Poly4 Iso1 Terminate with Acidified Methanol Poly4->Iso1 Iso2 Filter and Wash with Methanol Iso1->Iso2 Iso3 Wash with HCl/Ethanol Iso2->Iso3 Iso4 Dry Polymer Iso3->Iso4

Caption: General workflow for Ziegler-Natta polymerization.

Data Presentation

The following tables present expected data for the polymerization of this compound based on analogous polymerizations of 4-methyl-1-pentene.[2][11] Actual experimental results may vary.

Table 1: Ziegler-Natta Polymerization Conditions and Expected Results

EntryCatalyst System[Al]/[Ti] RatioTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
1TiCl₄/MgCl₂ - AlEt₃150502>80100,000 - 300,0003.0 - 5.0
2TiCl₄/MgCl₂ - Al(i-Bu)₃150702>85150,000 - 400,0003.5 - 5.5
3VCl₄ - AlEt₂Cl10304~7050,000 - 150,0002.5 - 4.0

Table 2: Expected Properties of Poly(this compound)

PropertyExpected ValueMethod of Analysis
Melting Point (Tm)200 - 240 °CDifferential Scanning Calorimetry (DSC)
Glass Transition (Tg)50 - 80 °CDSC or Dynamic Mechanical Analysis (DMA)
Density0.83 - 0.85 g/cm³Pycnometry
Crystallinity30 - 50 %DSC or X-ray Diffraction (XRD)
SolubilitySoluble in hot hydrocarbons (e.g., decalin, xylene)Visual Observation

Applications in Drug Development

Polyolefins are attractive materials for biomedical and pharmaceutical applications due to their chemical inertness, biocompatibility, and tunable mechanical properties.[13] Poly(this compound), as a branched polyolefin, could offer unique properties for drug delivery applications.

Potential Applications:

  • Matrix for Controlled Release: The semi-crystalline nature of poly(this compound) could be utilized to create matrix-based drug delivery systems where the drug is dispersed within the polymer. The release rate would be controlled by diffusion through the amorphous regions and erosion of the polymer matrix.

  • Nanoparticle Formulation: Poly(this compound) could be formulated into nanoparticles for targeted drug delivery.[14][15] The hydrophobic nature of the polymer would be suitable for encapsulating lipophilic drugs, protecting them from degradation and controlling their release. Surface modification of these nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) could improve their circulation time in the body.[15]

  • Medical Device Coatings: The chemical resistance and biocompatibility of polyolefins make them suitable for coating medical devices to improve their biocompatibility or to elute drugs.[16][17]

Signaling Pathway: Polyolefin Nanoparticle Drug Delivery

Drug_Delivery PNP Polyolefin Nanoparticle (with encapsulated drug) Bloodstream Systemic Circulation PNP->Bloodstream Administration Target Target Tissue (e.g., Tumor) Bloodstream->Target Targeting (Passive or Active) Uptake Cellular Uptake (Endocytosis) Target->Uptake Release Drug Release Uptake->Release Intracellular Environment (e.g., low pH) Effect Therapeutic Effect Release->Effect

Caption: Targeted drug delivery using polyolefin nanoparticles.

Conclusion

While the polymerization of this compound is not yet widely documented, the established chemistry of similar branched α-olefins provides a strong foundation for future research. The protocols and expected outcomes detailed in these application notes are intended to guide researchers in the synthesis and characterization of poly(this compound). The unique properties arising from its branched structure may lead to the development of novel materials with significant potential in drug delivery and other advanced applications. Further experimental work is necessary to fully elucidate the structure-property relationships of this promising polymer.

References

Application Notes and Protocols for the Derivatization of 5-Methyl-2-Heptene for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-heptene is a volatile organic compound (VOC) that can be analyzed by gas chromatography (GC). However, its high volatility can make direct analysis challenging, and its nonpolar nature may lead to poor chromatographic peak shape and sensitivity. Derivatization, the process of chemically modifying an analyte, can be employed to improve its analytical properties.[1] By converting this compound into less volatile and more polar derivatives, its chromatographic behavior and detection sensitivity, particularly with mass spectrometry (MS), can be significantly enhanced.[2][3][4]

This document provides detailed application notes and protocols for two common derivatization methods for alkenes: epoxidation and dihydroxylation followed by silylation . These methods target the carbon-carbon double bond of this compound, introducing functional groups that facilitate more robust and sensitive analysis by GC-MS.

Analytical Strategies

The primary analytical challenge with this compound is its volatility and lack of functional groups, making it less than ideal for direct GC-MS analysis in trace amounts. Chemical derivatization addresses this by:

  • Increasing Molecular Weight and Boiling Point: This reduces volatility, allowing for better trapping on analytical columns and reducing the likelihood of sample loss.

  • Introducing Polar Functional Groups: This can improve peak shape and reduce tailing on common GC columns.[2]

  • Enhancing Mass Spectrometric Fragmentation: The addition of specific functional groups can lead to more characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in identification and quantification.

The two protocols detailed below, epoxidation and dihydroxylation/silylation, are well-established methods for the derivatization of alkenes.[5][6]

Data Presentation

Due to the limited availability of specific quantitative data for the derivatization of this compound in peer-reviewed literature, the following tables present representative data for the analysis of derivatized volatile organic compounds and related analytes by GC-MS. These values provide an expected range of performance for the described methods.

Table 1: Representative GC-MS Quantitative Data for Derivatized Volatile Compounds

ParameterEpoxidation with m-CPBADihydroxylation with OsO₄ & Silylation with BSTFANotes
Expected Reaction Yield > 90%> 95%Based on similar alkene derivatizations.[7]
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.05 - 0.5 ng/mLDependent on instrument sensitivity and matrix effects.[2][8][9][10]
Limit of Quantitation (LOQ) 0.3 - 3.0 ng/mL0.15 - 1.5 ng/mLTypically 3x the LOD.[2][8][9][10]
Linear Range 1 - 1000 ng/mL0.5 - 1000 ng/mLExpected linear range for quantification.
Relative Standard Deviation (RSD) < 10%< 8%For replicate measurements at mid-range concentrations.

Table 2: Mass Spectral Data for Potential Derivatives of this compound

DerivativeExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
5-Methyl-2,3-epoxyheptane12843, 57, 71, 85, 113
5-Methyl-2,3-heptanediol (as bis-TMS ether)29073, 117, 147, 173, 217

Experimental Protocols

Protocol 1: Epoxidation of this compound using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the conversion of this compound to its corresponding epoxide, 5-methyl-2,3-epoxyheptane. Epoxides are less volatile than their parent alkenes and can be readily analyzed by GC-MS.[5][11]

Materials:

  • This compound standard

  • meta-Chloroperoxybenzoic acid (m-CPBA), analytical grade

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL).

  • Reaction Setup: In a clean glass vial, add 100 µL of the this compound solution.

  • Reagent Addition: Add 1.2 equivalents of m-CPBA dissolved in 200 µL of dichloromethane to the vial.

  • Reaction: Cap the vial tightly and vortex gently. Allow the reaction to proceed at room temperature for 2 hours.

  • Quenching: Add 500 µL of 10% sodium sulfite solution to quench the excess peroxy acid. Vortex for 1 minute.

  • Neutralization: Add 500 µL of saturated sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid byproduct. Vortex for 1 minute.

  • Phase Separation: Centrifuge the vial to separate the aqueous and organic layers.

  • Extraction: Carefully transfer the lower organic layer (dichloromethane) to a new clean vial.

  • Drying: Add a small amount of anhydrous magnesium sulfate to the extracted organic layer to remove any residual water.

  • Analysis: The resulting solution containing 5-methyl-2,3-epoxyheptane is ready for GC-MS analysis.

Protocol 2: Dihydroxylation of this compound and Silylation

This two-step protocol first converts this compound to the corresponding vicinal diol (5-methyl-2,3-heptanediol) using osmium tetroxide. The resulting diol is then silylated to increase its volatility and thermal stability for GC-MS analysis.[6][12]

Materials:

  • This compound standard

  • Osmium tetroxide (OsO₄), 4% solution in water

  • N-Methylmorpholine N-oxide (NMO), 50% solution in water

  • Acetone (B3395972), HPLC grade

  • Sodium bisulfite (NaHSO₃), saturated aqueous solution

  • Ethyl acetate (B1210297), HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Heating block or oven

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

Procedure:

Part A: Dihydroxylation

  • Standard Preparation: Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL).

  • Reaction Setup: In a glass vial, combine 100 µL of the this compound solution with 400 µL of acetone.

  • Reagent Addition: Add 1.1 equivalents of NMO solution.

  • Catalyst Addition: Add a catalytic amount (e.g., 1 mol%) of the osmium tetroxide solution.

  • Reaction: Cap the vial and stir or gently agitate at room temperature for 12-24 hours.

  • Quenching: Add 500 µL of saturated sodium bisulfite solution to quench the reaction. Stir for 30 minutes.

  • Extraction: Add 1 mL of ethyl acetate and vortex to extract the diol.

  • Phase Separation: Allow the layers to separate and transfer the upper organic layer to a new vial.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen to obtain the 5-methyl-2,3-heptanediol residue.

Part B: Silylation

  • Reagent Preparation: To the dried diol residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[13]

  • Reaction: Cap the vial tightly and heat at 70°C for 1 hour.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The resulting solution containing the bis-trimethylsilyl ether of 5-methyl-2,3-heptanediol is ready for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_epoxidation Protocol 1: Epoxidation cluster_dihydroxylation Protocol 2: Dihydroxylation & Silylation start1 This compound in DCM reagent1 Add m-CPBA start1->reagent1 reaction1 React at RT (2 hours) reagent1->reaction1 quench1 Quench with Na₂SO₃ reaction1->quench1 neutralize1 Neutralize with NaHCO₃ quench1->neutralize1 extract1 Extract with DCM neutralize1->extract1 dry1 Dry with MgSO₄ extract1->dry1 end1 GC-MS Analysis of 5-Methyl-2,3-epoxyheptane dry1->end1 start2 This compound in Acetone reagent2 Add NMO and OsO₄ start2->reagent2 reaction2 React at RT (12-24 hours) reagent2->reaction2 quench2 Quench with NaHSO₃ reaction2->quench2 extract2 Extract with Ethyl Acetate quench2->extract2 dry2 Dry and Evaporate extract2->dry2 silylation Add Pyridine and BSTFA + TMCS dry2->silylation heat Heat at 70°C (1 hour) silylation->heat end2 GC-MS Analysis of Silylated Diol heat->end2

Caption: Experimental workflows for the derivatization of this compound.

Chemical_Reactions cluster_epox Epoxidation Reaction cluster_dihydro Dihydroxylation and Silylation Reactions A This compound B 5-Methyl-2,3-epoxyheptane A->B DCM, RT reagent_A + m-CPBA C This compound D 5-Methyl-2,3-heptanediol C->D Acetone/H₂O E bis-TMS-5-Methyl-2,3-heptanediol D->E 70°C reagent_C + OsO₄ (cat.), NMO reagent_D + BSTFA, Pyridine

Caption: Chemical reactions for the derivatization of this compound.

References

Application Note and Protocol: Isomerization of 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive overview of the reaction conditions for the isomerization of 5-methyl-2-heptene, a process that shifts the carbon-carbon double bond to a different position within the molecule. This reaction is fundamental in organic synthesis for creating more stable internal alkenes from less stable forms or for accessing specific isomers required for subsequent transformations.[1][2] The protocols and data presented are based on established principles of alkene isomerization, as specific literature for this compound is limited. These guidelines are intended to serve as a starting point for reaction optimization.

Introduction to Alkene Isomerization

Alkene isomerization is a crucial transformation in organic chemistry that involves the migration of a double bond.[3] This process is typically catalyzed by transition metals, acids, or bases and is driven by the formation of a more thermodynamically stable alkene.[2][4] Generally, internal alkenes are more stable than terminal ones, and trans-isomers are favored over cis-isomers due to reduced steric strain.[2]

The isomerization of this compound can lead to a mixture of products, including 5-methyl-3-heptene (B85671) and 2-methyl-3-heptene, among others, through double bond migration. The choice of catalyst and reaction conditions is critical to control the selectivity and yield of the desired isomer.[5]

Catalytic Systems and Reaction Mechanisms

Several catalytic systems can be employed for alkene isomerization, each operating through a distinct mechanism.

  • Transition Metal Catalysts: Complexes of ruthenium, rhodium, nickel, palladium, and manganese are highly effective for alkene isomerization.[6][7][8] The most common pathway is the metal-hydride mechanism, which involves the insertion of the alkene into a metal-hydride bond, followed by β-hydride elimination to form the isomerized alkene and regenerate the catalyst.[3][6] These catalysts are often preferred for their high efficiency and selectivity under mild conditions.[5][8]

  • Acid Catalysts: Both solid acids (e.g., sulfated zirconia) and mineral acids can catalyze the isomerization process.[7][9] The mechanism typically involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at an adjacent carbon to yield the isomerized alkene.

  • Base Catalysts: Strong bases, such as potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO), can effect isomerization.[2] This method proceeds through the formation of an allylic carbanion intermediate.[2]

Below is a diagram illustrating the general mechanism for transition metal-catalyzed alkene isomerization.

G cluster_mechanism Metal-Hydride Isomerization Pathway Start This compound + [M-H] Intermediate1 π-Complex Formation Start->Intermediate1 Coordination Intermediate2 Alkyl-Metal Intermediate Intermediate1->Intermediate2 Hydride Insertion Intermediate3 β-Hydride Elimination Intermediate2->Intermediate3 Rotation End Isomerized Alkene + [M-H] Intermediate3->End Elimination

Caption: General mechanism of transition metal-catalyzed alkene isomerization.

Data Presentation: Reaction Conditions

The selection of appropriate reaction conditions is paramount for successful isomerization. The following tables summarize typical conditions for various catalytic systems based on general alkene isomerization literature.

Table 1: Transition Metal-Catalyzed Isomerization

Catalyst System Catalyst Loading (mol%) Solvent Temperature (°C) Time Selectivity Notes
Ru(acn) CpRu complex[5] 1 - 5 Acetonitrile, THF 25 - 80 10 min - 24 h High selectivity for (E)-internal alkenes.[5]
cis-[Mn(dippe)(CO)₂(κ²-BH₄)][6] 2.5 THF 25 (Room Temp) 1 - 16 h Effectively transforms terminal to internal E-alkenes.[6]
Ni[P(OEt)₃]₄ / Solid Acid[7][10] 1 - 5 Toluene (B28343), Heptane 25 - 70 1 - 6 h High activity and selectivity; prevents catalyst decomposition.[7][10]
Pd(OAc)₂ / TsOH[11] 5 Dioxane 80 12 h Converts allyl groups to more stable vinyl groups.[11]

| Cobalt Complexes[8] | 0.1 - 2 | Toluene, THF | 25 - 100 | 1 - 24 h | Good for Z to E isomerization and for 1,1-disubstituted alkenes.[8] |

Table 2: Acid and Base-Catalyzed Isomerization

Catalyst System Catalyst Loading Solvent Temperature (°C) Time Selectivity Notes
Sulfated Zirconia (SZO)[7] Heterogeneous Heptane 50 - 100 1 - 5 h Robust heterogeneous catalyst.[7]
Benzoic Acids[8] 10 - 20 mol% Dichloromethane 40 (Reflux) 1 - 24 h Simple and efficient for allylic alcohols.[8]
K-t-BuO[2] Stoichiometric DMSO 25 - 60 1 - 72 h Strong base system; equilibrium favors the most stable isomer.[2]

| Lithium ethylenediamine[2] | Catalytic | Ethylenediamine | 25 | < 1 h | Very active homogeneous system for double bond migration.[2] |

Experimental Protocols

This section provides a representative protocol for the isomerization of an alkene using a transition metal catalyst. This protocol should be adapted and optimized for the specific substrate, this compound.

Protocol 1: Isomerization using a Nickel-Based Catalyst System

This protocol is adapted from methodologies using nickel catalysts activated by solid acids, which offer high activity and stability.[7][10][12]

Materials and Reagents:

  • This compound (Substrate)

  • Tetrakis(triethylphosphite)nickel(0), Ni[P(OEt)₃]₄ (Catalyst Precursor)

  • Sulfated Zirconia (SZO) or an acidic ion-exchange resin (e.g., Nafion-H+) (Co-catalyst/Support)[12][13]

  • Anhydrous Toluene or Heptane (Solvent)

  • Internal Standard (e.g., Dodecane) for GC analysis

  • Nitrogen or Argon gas (Inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, syringes, condenser)

  • Magnetic stirrer and heating plate

Experimental Workflow Diagram:

G cluster_workflow Experimental Workflow A 1. Setup & Inerting (Schlenk Flask, N2/Ar) B 2. Reagent Addition (Solvent, Substrate, SZO) A->B C 3. Catalyst Injection (Ni[P(OEt)3]4 solution) B->C D 4. Reaction (Stirring at set Temp) C->D E 5. Monitoring (Aliquot sampling, GC-MS) D->E Periodic Sampling F 6. Quenching & Workup (Filter catalyst, wash) D->F Reaction Complete E->D G 7. Analysis (Product distribution via GC) F->G

Caption: A typical workflow for a catalyzed isomerization experiment.

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar) to exclude moisture and oxygen.

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the solid acid co-catalyst (e.g., 50 mg of sulfated zirconia). Seal the flask and purge with inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL) via syringe. Add this compound (e.g., 1.0 mmol) and the internal standard (e.g., 0.2 mmol dodecane).

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare a stock solution of the Ni[P(OEt)₃]₄ catalyst in anhydrous toluene (e.g., 0.05 M).

  • Reaction Initiation: Heat the reaction mixture to the desired temperature (e.g., 50 °C). Once the temperature has stabilized, inject the required amount of the nickel catalyst solution (e.g., 0.5 mL for 2.5 mol% loading) into the stirring reaction mixture. The solid acid activates the nickel complex, forming the active cationic Ni-H species.[10]

  • Monitoring the Reaction: At regular intervals (e.g., 30 min, 1h, 2h, 4h), withdraw small aliquots (approx. 0.1 mL) from the reaction mixture using a syringe. Quench each aliquot by passing it through a small plug of silica (B1680970) gel to remove the catalyst, and dilute with diethyl ether for analysis.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the distribution of isomeric products.

  • Workup: Once the reaction has reached completion or the desired equilibrium, cool the flask to room temperature. Filter the mixture to remove the solid acid catalyst. The resulting solution contains the isomerized products and can be further purified by distillation or chromatography if necessary.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: The nickel catalyst is sensitive to air and moisture. Ensure rigorous inert atmosphere techniques are used.

    • Insufficient Activation: The solid acid may be insufficiently acidic or have low surface area. Ensure it is properly prepared and activated.

  • Poor Selectivity:

    • Temperature too High: Elevated temperatures can lead to the formation of multiple isomers and potential side reactions. Try running the reaction at a lower temperature.

    • Reaction Time: Product distribution can change over time. Monitor the reaction to stop it when the desired isomer is at its maximum concentration, before thermodynamic equilibrium is fully reached.[13]

  • Catalyst Decomposition:

    • Homogeneous nickel catalysts can be prone to decomposition. The use of a solid acid support helps to stabilize the active species.[7][10] If decomposition (e.g., formation of nickel mirror) is observed, ensure the support is present and the system is free of impurities.

References

Application Notes and Protocols: 5-Methyl-2-heptene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-methyl-2-heptene as a versatile chemical intermediate. While direct applications in the synthesis of commercial drugs are not extensively documented, its structural features make it a valuable building block for the preparation of various organic molecules, including those with potential biological activity. This document outlines key synthetic transformations and provides detailed experimental protocols for the use of this compound in organic synthesis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for reaction planning and safety considerations.

PropertyValueReference
Molecular Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point Approximately 122-124 °C
Density Approximately 0.72 g/mL
CAS Number 22487-87-2[1]
Synthesis of this compound

A common route for the synthesis of this compound involves the dehydration of 5-methyl-3-heptanol, which can be derived from the hydrodeoxygenation of 5-methyl-3-heptanone. A one-step conversion from the ketone has also been reported.

Protocol 1: Synthesis of this compound from 5-Methyl-3-heptanone

This protocol is based on the hydrodeoxygenation of 5-methyl-3-heptanone over a bifunctional catalyst.

Materials:

  • 5-methyl-3-heptanone

  • 20 wt% Copper on Alumina (Cu-Al₂O₃) catalyst

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Suitable reaction vessel (e.g., fixed-bed reactor)

Procedure:

  • The 20 wt% Cu-Al₂O₃ catalyst is placed in a fixed-bed reactor.

  • The catalyst is activated under a flow of hydrogen gas at an elevated temperature.

  • A mixture of 5-methyl-3-heptanone and hydrogen gas (H₂/ketone molar ratio of 2) is passed over the catalyst bed.

  • The reaction is maintained at a temperature of 220 °C and atmospheric pressure.

  • The product stream is cooled and collected.

  • The product mixture is analyzed by gas chromatography (GC) to determine the composition.

Expected Results: Under these conditions, a high conversion of 5-methyl-3-heptanone is expected, with a selectivity of approximately 82% towards a mixture of this compound and 5-methyl-3-heptene.[2]

Applications of this compound as a Chemical Intermediate

The double bond in this compound is the primary site for chemical modifications, allowing for its conversion into a variety of functionalized molecules. Key transformations include oxidation, hydroboration-oxidation, and epoxidation.

Synthesis of 2-Methyl-3-heptanol via Hydroboration-Oxidation

Hydroboration-oxidation of this compound provides a route to 2-methyl-3-heptanol, an alcohol with potential applications as a building block and in the synthesis of pheromones and flavor compounds. This reaction proceeds with anti-Markovnikov regioselectivity and syn-stereochemistry.

Protocol 2: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.12 g, 10 mmol) dissolved in 10 mL of anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 11 mL of a 1 M solution of BH₃·THF (11 mmol) via the dropping funnel over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 5 mL of 3 M NaOH solution, followed by the careful, dropwise addition of 5 mL of 30% H₂O₂. (Caution: Exothermic reaction!)

  • Stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.

Expected Product Data (2-Methyl-3-heptanol):

PropertyValueReference
Molecular Formula C₈H₁₈O[3]
Molecular Weight 130.23 g/mol [3]
Boiling Point Approx. 165-167 °C
Appearance Colorless liquid[1]
Synthesis of 5-Methyl-2,3-epoxyheptane (this compound oxide)

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. Epoxides are highly versatile intermediates that can be opened under acidic or basic conditions to introduce two new functional groups.

Protocol 3: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite (B76179) solution (Na₂SO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.12 g, 10 mmol) in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (~2.4 g, ~12 mmol, 1.2 equivalents) in 30 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of saturated Na₂SO₃ solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude epoxide can be purified by distillation under reduced pressure or by column chromatography.

Expected Product Data (5-Methyl-2,3-epoxyheptane):

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Appearance Colorless liquid

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic transformations described above.

Synthesis_of_5_Methyl_2_heptene ketone 5-Methyl-3-heptanone alkene This compound ketone->alkene H₂, Cu-Al₂O₃, 220°C

Caption: Synthesis of this compound.

Functionalization_of_5_Methyl_2_heptene cluster_hydroboration Hydroboration-Oxidation cluster_epoxidation Epoxidation start This compound alcohol 2-Methyl-3-heptanol start->alcohol 1. BH₃·THF 2. H₂O₂, NaOH epoxide 5-Methyl-2,3-epoxyheptane start->epoxide m-CPBA

Caption: Functionalization of this compound.

Epoxide_Ring_Opening epoxide 5-Methyl-2,3-epoxyheptane diol 5-Methyl-2,3-heptanediol epoxide->diol H₃O⁺ amino_alcohol Amino-alcohol derivative epoxide->amino_alcohol R₂NH

Caption: Potential Ring-Opening Reactions of the Epoxide.

Conclusion

This compound serves as a useful C8 building block in organic synthesis. Through standard alkene transformations such as hydroboration-oxidation and epoxidation, it can be converted into valuable intermediates like alcohols and epoxides. These derivatives hold potential for the synthesis of more complex molecules, including flavor and fragrance compounds, agrochemicals, and potentially as fragments in the development of new pharmaceutical agents. The protocols provided herein offer a foundation for researchers to explore the synthetic utility of this versatile chemical intermediate.

References

Protocol for the Purification of 5-Methyl-2-Heptene: Application Notes and Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 5-methyl-2-heptene, a valuable intermediate in organic synthesis. The choice of purification method is contingent on the impurity profile of the crude product, which is largely determined by the synthetic route employed. Common impurities may include unreacted starting materials, such as 5-methyl-3-heptanol (B97940), and isomeric byproducts.[1] The two primary methods for the purification of this compound are fractional distillation and flash column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound by fractional distillation and flash column chromatography. These values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueInitial Purity (Crude) (%)Final Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Fractional Distillation 80 - 90> 9875 - 90Scalable, effective for removing non-volatile impurities and impurities with significantly different boiling points.Requires a sufficient difference in boiling points between the product and impurities; potential for thermal degradation of sensitive compounds.
Flash Column Chromatography 70 - 90> 9960 - 85High resolution for separating isomers and closely related impurities; applicable to a wide range of compounds.Less scalable than distillation, requires solvent usage, and may have lower recovery.[2][3][4]

Mandatory Visualization

Logical Workflow for Selecting a Purification Method

The selection of an appropriate purification strategy is critical for obtaining high-purity this compound. The following diagram outlines the decision-making process based on the primary impurities present in the crude mixture.

Purification_Decision_Tree start Crude this compound impurity_check Primary Impurity Analysis start->impurity_check distillation Fractional Distillation impurity_check->distillation Impurities have Boiling Points Differing by >20-25 °C chromatography Flash Column Chromatography impurity_check->chromatography Impurities are Isomeric or have Close Boiling Points final_product Pure this compound (>98%) distillation->final_product chromatography->final_product

Caption: Decision tree for selecting the optimal purification method for this compound.

Experimental Protocols

Fractional Distillation

Fractional distillation is a suitable method for purifying this compound, particularly when the impurities have significantly different boiling points.[5][6] For instance, if the crude product contains the starting material 5-methyl-3-heptanol (boiling point: ~172 °C), it can be effectively separated from this compound (boiling point: ~113 °C).[7]

Objective: To purify crude this compound by separating it from higher-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation (optional)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or boiling chips into the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the fractionating column and insert a thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.

    • Attach the condenser and arrange for a steady flow of cold water through the outer jacket.

    • Position a receiving flask at the outlet of the condenser.

    • If necessary, insulate the fractionating column with glass wool to improve efficiency.

  • Distillation:

    • Begin stirring and gently heat the round-bottom flask using the heating mantle.

    • Observe the temperature on the thermometer. The temperature will rise as the vapor of the lowest-boiling point component reaches the thermometer.

    • Collect any initial low-boiling fractions (forerun) in a separate flask and discard.

    • When the temperature stabilizes at the boiling point of this compound (~113 °C), replace the receiving flask with a clean, pre-weighed flask.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second) by carefully controlling the heating.

    • Monitor the temperature closely. A stable temperature indicates that a pure fraction is being collected.

    • If the temperature begins to rise significantly above the boiling point of the product, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change the receiving flask to collect this higher-boiling fraction separately.

  • Product Recovery and Analysis:

    • Allow the apparatus to cool down before disassembling.

    • Weigh the receiving flask containing the purified this compound to determine the yield.

    • Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]

Experimental Workflow for Fractional Distillation

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_recovery Product Recovery & Analysis A Assemble Distillation Apparatus B Add Crude Product to Flask C Heat and Stir B->C D Collect Forerun C->D E Collect Product Fraction at ~113 °C D->E F Monitor Temperature E->F G Cool and Disassemble F->G H Determine Yield G->H I Analyze Purity by GC-MS H->I

Caption: Step-by-step workflow for the purification of this compound via fractional distillation.

Flash Column Chromatography

Flash column chromatography is an effective method for purifying this compound, especially for separating it from isomers or impurities with similar boiling points. Since this compound is a non-polar compound, a normal-phase chromatography setup is recommended.[11][12][13][14]

Objective: To purify crude this compound by separating it from polar impurities and closely related non-polar byproducts.

Materials:

  • Crude this compound

  • Glass chromatography column

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Non-polar solvent (e.g., hexanes or petroleum ether)

  • Sand

  • Cotton or glass wool

  • Beakers or test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column, allowing the eluent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the eluent until the level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the eluent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting the eluate in a series of labeled test tubes or beakers.

    • Maintain a steady flow of the eluent through the column. Gentle pressure can be applied to the top of the column to speed up the elution (flash chromatography).

    • As this compound is non-polar, it will elute relatively quickly with a non-polar solvent.

  • Monitoring and Product Recovery:

    • Monitor the collected fractions for the presence of the product using Thin Layer Chromatography (TLC).

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity of the final product by GC-MS.

Experimental Workflow for Flash Column Chromatography

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Non-Polar Solvent C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Removal (Rotary Evaporator) G->H I Yield and Purity Analysis (GC-MS) H->I

References

Application Notes and Protocols for the Quantification of 5-methyl-2-heptene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-heptene is a volatile organic compound (VOC) belonging to the alkene family. Its presence and concentration in various complex mixtures, such as environmental samples (water, soil), biological matrices (blood, urine, breath), and pharmaceutical formulations, can be of significant interest for environmental monitoring, biomedical research, and quality control in drug development. Accurate quantification of this analyte requires sensitive and specific analytical methodologies.

This document provides detailed application notes and experimental protocols for the quantification of this compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for VOC analysis.[1][2] Two primary sample introduction techniques will be covered: Purge and Trap (P&T) and Headspace (HS) sampling. These methods are chosen for their efficiency in extracting and concentrating volatile analytes from various sample matrices.[3][4]

Analytical Approaches

The quantification of this compound is typically achieved by GC-MS. The gas chromatograph separates the volatile compounds in the sample, and the mass spectrometer detects and identifies them based on their unique mass-to-charge ratio and fragmentation patterns.

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This technique is highly sensitive and ideal for analyzing trace levels of VOCs in aqueous and solid samples.[3][5][6] An inert gas is bubbled through the sample, purging the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated, releasing the analytes into the GC-MS system.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Headspace analysis is a solvent-free technique suitable for a wide range of matrices, including solids, liquids, and biological samples.[4] The sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC-MS.[4]

Experimental Protocols

The following are generalized protocols. Specific parameters should be optimized for the particular matrix and instrumentation used.

Protocol 1: Quantification of this compound in Water Samples using Purge and Trap GC-MS

1. Sample Preparation and Handling

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa. Ensure no headspace is present.

  • If residual chlorine is present, add a quenching agent (e.g., ascorbic acid) at the time of collection.

  • Store samples at 4°C and analyze within the recommended holding time.

  • For high-concentration samples, dilution with organic-free water may be necessary prior to analysis.[5]

2. Instrumentation

  • Purge and Trap System: Equipped with a suitable trap (e.g., Tenax/silica gel/carbon molecular sieve).

  • Gas Chromatograph: With a capillary column suitable for VOC analysis (e.g., 60 m x 0.25 mm ID x 1.4 µm film thickness, 5% diphenyl/95% dimethyl polysiloxane).

  • Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of 35-300 amu.

3. P&T-GC-MS Parameters

Parameter Setting
Purge and Trap
Purge GasHelium
Purge Flow40 mL/min
Purge Time11 min
Desorb Temperature250°C
Desorb Time2 min
Bake Temperature270°C
Gas Chromatograph
Injection ModeSplitless
Inlet Temperature250°C
Oven Program35°C (hold 2 min), ramp to 180°C at 10°C/min, hold 2 min
Carrier GasHelium, constant flow
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 35-300) and/or Selected Ion Monitoring (SIM)
Ion Source Temperature230°C
Transfer Line Temperature280°C

4. Calibration

  • Prepare a stock solution of this compound in methanol.

  • Create a series of calibration standards by spiking known amounts of the stock solution into organic-free water. A typical calibration range is 1-200 µg/L.

  • An internal standard (e.g., fluorobenzene, d5-chlorobenzene) should be added to all standards and samples to correct for variations in injection volume and instrument response.

5. Data Analysis

  • Identify this compound in the chromatogram by its retention time and mass spectrum.

  • The mass spectrum of this compound will exhibit a molecular ion peak (m/z 112) and characteristic fragment ions.

  • Quantify the analyte by integrating the peak area of a characteristic ion (quantifier ion) and comparing it to the calibration curve. Use qualifier ions to confirm identity.

Protocol 2: Quantification of this compound in Soil/Solid Samples using Headspace GC-MS

1. Sample Preparation and Handling

  • Collect soil or solid samples in appropriate containers and store them at 4°C.

  • Weigh a known amount of the sample (e.g., 5 g) into a headspace vial (e.g., 20 mL).

  • Add a matrix modifier, such as a saturated sodium chloride solution, to aid in the partitioning of the analyte into the headspace.[7]

  • Spike with an internal standard solution.

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. Instrumentation

  • Headspace Autosampler: With vial heating and pressurization capabilities.

  • Gas Chromatograph: With a capillary column suitable for VOC analysis.

  • Mass Spectrometer: Capable of electron ionization (EI).

3. HS-GC-MS Parameters

Parameter Setting
Headspace
Vial Oven Temperature80°C
Incubation Time30 min
Transfer Line Temperature150°C
Injection Volume1 mL
Gas Chromatograph
Injection ModeSplitless
Inlet Temperature250°C
Oven Program40°C (hold 5 min), ramp to 220°C at 15°C/min, hold 3 min
Carrier GasHelium, constant flow
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 35-300) and/or Selected Ion Monitoring (SIM)
Ion Source Temperature230°C
Transfer Line Temperature250°C

4. Calibration

  • Prepare calibration standards in a clean matrix (e.g., certified clean sand) to mimic the sample matrix as closely as possible.

  • Spike the clean matrix with known amounts of a methanolic solution of this compound to create a calibration curve. A typical range for soil samples is 5-500 µg/kg.

  • Add the internal standard to all calibration standards and samples.

5. Data Analysis

  • Follow the same data analysis procedure as described in Protocol 1.

Method Validation and Quantitative Data

A full method validation should be performed to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[1] The following tables present representative quantitative data for the analysis of volatile hydrocarbons using the described techniques. These values are intended as a guideline and may vary for this compound depending on the specific matrix and instrumentation.

Table 1: Representative Method Performance for VOCs in Water by P&T-GC-MS (Based on data for similar volatile organic compounds)[8]

Parameter Value
Linearity Range 1 - 200 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/L
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/L
Accuracy (Recovery) 85 - 115%
Precision (%RSD) < 15%

Table 2: Representative Method Performance for VOCs in Soil by HS-GC-MS (Based on data for similar volatile organic compounds)[9]

Parameter Value
Linearity Range 5 - 500 µg/kg
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 - 2.0 µg/kg
Limit of Quantitation (LOQ) 1.5 - 6.0 µg/kg
Accuracy (Recovery) 80 - 120%
Precision (%RSD) < 20%

Visualizations

PurgeAndTrap_Workflow cluster_sample_prep Sample Preparation cluster_pt_system Purge and Trap System cluster_gcms_analysis GC-MS Analysis Sample Aqueous Sample in Vial Spike Add Internal Standard Sample->Spike Purge Purge with Inert Gas Spike->Purge Trap Analytes Adsorbed on Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatograph (Separation) Desorb->GC MS Mass Spectrometer (Detection & Identification) GC->MS Data Data Acquisition & Analysis MS->Data Result Quantitative Result Data->Result Quantification

Caption: Workflow for Purge and Trap GC-MS Analysis.

Headspace_Workflow cluster_sample_prep Sample Preparation cluster_hs_system Headspace Autosampler cluster_gcms_analysis GC-MS Analysis Sample Sample in Headspace Vial Spike Add Internal Standard & Matrix Modifier Sample->Spike Seal Seal Vial Spike->Seal Heat Heat and Equilibrate Seal->Heat Inject Inject Headspace Gas Heat->Inject GC Gas Chromatograph (Separation) Inject->GC MS Mass Spectrometer (Detection & Identification) GC->MS Data Data Acquisition & Analysis MS->Data Result Quantitative Result Data->Result Quantification

Caption: Workflow for Headspace GC-MS Analysis.

Method_Validation_Relationship cluster_performance Performance Characteristics Method Analytical Method Linearity Linearity & Range Method->Linearity Proportionality Accuracy Accuracy (Recovery) Method->Accuracy Closeness to True Value Precision Precision (Repeatability) Method->Precision Agreement of Replicates Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Lowest Measurable Levels Specificity Specificity Method->Specificity Analyte Identification Validation Method Validation Linearity->Validation Accuracy->Validation Precision->Validation Sensitivity->Validation Specificity->Validation ReliableResult Reliable Quantitative Data Validation->ReliableResult Ensures

Caption: Key Relationships in Analytical Method Validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity of 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 5-methyl-2-heptene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Low Yield in Wittig Synthesis of this compound

Q: We are experiencing a low yield of this compound using a Wittig reaction between propanal and a sec-butyl triphenylphosphonium ylide. What are the potential causes and solutions?

A: Low yields in a Wittig reaction for the synthesis of this compound can stem from several factors related to the reagents, reaction conditions, and work-up procedure. Below is a breakdown of potential issues and corresponding troubleshooting steps.

Potential CauseRecommended Solution
Inefficient Ylide Formation Ensure the phosphonium (B103445) salt is completely dry. Use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete deprotonation. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a dry, aprotic solvent like THF or diethyl ether.
Side Reactions of the Ylide Ylides are strong bases and can be sensitive to air and moisture. Ensure all glassware is flame-dried and the reaction is run under strictly anhydrous conditions.
Issues with the Aldehyde Use freshly distilled propanal to avoid impurities from oxidation or polymerization that can consume the ylide.
Steric Hindrance While less of an issue with propanal, steric hindrance can affect the reaction rate. Ensure adequate reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Reaction Temperature Ylide formation is often best performed at low temperatures (0°C to -78°C) to minimize side reactions. The subsequent reaction with the aldehyde can then be allowed to slowly warm to room temperature.
Difficult Purification The primary byproduct, triphenylphosphine (B44618) oxide, can sometimes be challenging to remove completely, leading to lower isolated yields. Effective purification techniques are crucial.
Challenges in Grignard Synthesis of this compound followed by Dehydration

Q: Our two-step synthesis of this compound, involving a Grignard reaction of sec-butylmagnesium bromide with crotonaldehyde (B89634) followed by dehydration, is resulting in a mixture of isomers and low overall yield. How can we optimize this process?

A: This synthetic route presents challenges in both the Grignard and dehydration steps. Here’s a guide to troubleshoot common issues.

Potential CauseRecommended Solution
Grignard Reagent Formation Issues Ensure the magnesium turnings are activated (e.g., with a crystal of iodine) and all reagents and glassware are scrupulously dry. The reaction to form the Grignard reagent is highly sensitive to moisture.[1]
1,4-Addition to Crotonaldehyde Crotonaldehyde is an α,β-unsaturated aldehyde, making it susceptible to both 1,2-addition (desired) and 1,4-conjugate addition by the Grignard reagent. To favor 1,2-addition, perform the reaction at low temperatures (e.g., -78°C).
Side Reactions of the Grignard Reagent Grignard reagents are strong bases and can deprotonate any acidic protons present. Ensure all starting materials are free from water or acidic impurities.
Incomplete Dehydration Use a strong acid catalyst like sulfuric acid or phosphoric acid and ensure the reaction is heated sufficiently to drive the elimination. The required temperature will be lower for this secondary alcohol compared to a primary alcohol.[2]
Formation of Multiple Alkene Isomers Dehydration of the intermediate alcohol can lead to the formation of different constitutional and geometric isomers of heptene (B3026448). Zaitsev's rule predicts the more substituted alkene will be the major product. To control regioselectivity, consider alternative elimination methods if a specific isomer is required.
Carbocation Rearrangements The E1 mechanism for dehydration of secondary alcohols proceeds through a carbocation intermediate, which can be prone to rearrangements, leading to a mixture of products.[2] Using a milder dehydration method might mitigate this.
Purification Issues: Incomplete Separation by Distillation

Q: We are having difficulty separating this compound from reaction byproducts and isomers by fractional distillation. The collected fractions are still impure. What can we do?

A: Impure fractions after distillation are a common issue, especially with isomeric mixtures. Here are some troubleshooting tips.

Potential CauseRecommended Solution
Insufficient Column Efficiency For separating compounds with close boiling points, a simple distillation setup is often inadequate.[3] Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve separation.
Distillation Rate is Too Fast A slow and steady distillation rate is crucial for achieving good separation.[4] If the distillation is too rapid, the vapor composition will not have sufficient time to equilibrate on the column surfaces, leading to poor separation.
Poor Insulation of the Column Heat loss from the fractionating column can disrupt the temperature gradient necessary for efficient separation. Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.
Azeotrope Formation Some impurities may form an azeotrope with the product, making separation by distillation impossible under standard conditions. Consider alternative purification methods like preparative gas chromatography if an azeotrope is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: The physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
Boiling Point Approximately 113-118 °C
Density Approximately 0.73 g/mL
Refractive Index Approximately 1.42

Q2: Which synthetic route is generally preferred for producing this compound with high purity?

A2: The Wittig reaction is often preferred for its regioselectivity in forming the double bond at a specific location, which can lead to a cleaner product mixture compared to elimination reactions that may produce multiple isomers.[5] However, the choice of synthesis depends on the available starting materials and the desired isomeric purity.

Q3: How can the purity of the final this compound product be accurately assessed?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of this compound.[6] It can separate the desired product from volatile impurities and isomers, and the mass spectrometer provides structural information for identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure and isomeric ratio of the final product.

Q4: What are the common impurities to look for in a sample of synthesized this compound?

A4: Depending on the synthetic route, common impurities can include:

  • Isomers: Other heptene isomers (e.g., from dehydration reactions).

  • Unreacted Starting Materials: Propanal, sec-butyl bromide (from Wittig), crotonaldehyde, sec-butyl bromide (from Grignard).

  • Reaction Byproducts: Triphenylphosphine oxide (from Wittig), octane (B31449) (from Grignard coupling).

  • Solvents: Residual reaction or extraction solvents.

Q5: Are there any specific safety precautions to consider when working with this compound and its synthesis?

A5: Yes, this compound is a flammable liquid.[6] All synthesis and purification steps should be conducted in a well-ventilated fume hood, away from ignition sources. The reagents used in its synthesis, such as n-butyllithium and Grignard reagents, are highly reactive and pyrophoric, requiring careful handling under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis of this compound from sec-butyl bromide and propanal.

Step 1: Preparation of sec-Butyltriphenylphosphonium Bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.0 eq) and sec-butyl bromide (1.1 eq) in anhydrous toluene.

  • Heat the mixture to reflux for 24-48 hours, during which the phosphonium salt will precipitate as a white solid.

  • Cool the reaction mixture to room temperature, and collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield sec-butyltriphenylphosphonium bromide.

Step 2: Ylide Formation and Reaction with Propanal

  • Suspend the dried sec-butyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise. The formation of the orange/red ylide indicates a successful reaction.

  • Stir the mixture at 0°C for 1 hour.

  • Add freshly distilled propanal (1.0 eq) dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Dehydration of 5-Methyl-2-heptanol (B1584077)

This protocol describes the synthesis of this compound by the acid-catalyzed dehydration of 5-methyl-2-heptanol.

  • Place 5-methyl-2-heptanol (1.0 eq) in a round-bottom flask equipped for distillation.

  • Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid (approximately 10-15% by volume).

  • Heat the mixture to the appropriate temperature for the dehydration of a secondary alcohol (typically 100-140°C).[2]

  • The lower-boiling alkene product will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any acidic residue, followed by water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Perform a final fractional distillation to purify the this compound.

Visualizations

Synthesis_Workflow cluster_wittig Wittig Synthesis cluster_dehydration Dehydration Synthesis sec-Butyl Bromide sec-Butyl Bromide Phosphonium Salt Phosphonium Salt sec-Butyl Bromide->Phosphonium Salt Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide  Base (n-BuLi) n-BuLi n-BuLi Wittig Reaction Wittig Reaction Ylide->Wittig Reaction Propanal Propanal Propanal->Wittig Reaction Crude this compound Crude this compound Wittig Reaction->Crude this compound 5-Methyl-2-heptanol 5-Methyl-2-heptanol Dehydration Dehydration 5-Methyl-2-heptanol->Dehydration Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Dehydration Dehydration->Crude this compound Purification Purification Crude this compound->Purification Fractional Distillation Pure this compound Pure this compound Purification->Pure this compound

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Check Conditions Check Conditions Low Yield->Check Conditions Review Work-up Review Work-up Low Yield->Review Work-up Anhydrous? Anhydrous? Check Reagents->Anhydrous? Yes Re-dry solvents/reagents Re-dry solvents/reagents Check Reagents->Re-dry solvents/reagents No Inert Atmosphere? Inert Atmosphere? Check Conditions->Inert Atmosphere? Yes Improve inert atmosphere setup Improve inert atmosphere setup Check Conditions->Improve inert atmosphere setup No Efficient Extraction? Efficient Extraction? Review Work-up->Efficient Extraction? Yes Increase number of extractions Increase number of extractions Review Work-up->Increase number of extractions No Reagent Purity? Reagent Purity? Anhydrous?->Reagent Purity? Correct Stoichiometry? Correct Stoichiometry? Reagent Purity?->Correct Stoichiometry? Purify starting materials Purify starting materials Reagent Purity?->Purify starting materials No Recalculate and re-weigh Recalculate and re-weigh Correct Stoichiometry?->Recalculate and re-weigh No Optimal Temperature? Optimal Temperature? Inert Atmosphere?->Optimal Temperature? Sufficient Reaction Time? Sufficient Reaction Time? Optimal Temperature?->Sufficient Reaction Time? Adjust temperature profile Adjust temperature profile Optimal Temperature?->Adjust temperature profile No Increase reaction time Increase reaction time Sufficient Reaction Time?->Increase reaction time No Effective Purification? Effective Purification? Efficient Extraction?->Effective Purification? Optimize distillation conditions Optimize distillation conditions Effective Purification?->Optimize distillation conditions No

Caption: Troubleshooting low yield in synthesis.

References

Technical Support Center: Degradation of 5-Methyl-2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the degradation of 5-methyl-2-heptene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the inlet liner or column. - Column overload. - Improper sample vaporization.- Replace the inlet liner and clip the front end of the column. - Dilute the sample or use a split injection. - Optimize inlet temperature and ensure the use of an appropriate solvent.
Ghost Peaks - Contamination from a previous injection (carryover). - Septum bleed. - Contaminated carrier gas.- Run a blank solvent injection to clean the system. - Replace the septum. - Ensure high-purity carrier gas and check for leaks.
Low Signal Intensity - Leak in the injection port. - Inactive or contaminated detector. - Incorrect split ratio.- Perform a leak check on the injector. - Clean or replace the detector components. - Adjust the split ratio to allow more sample onto the column.
Inconsistent Retention Times - Fluctuations in oven temperature or carrier gas flow rate. - Column degradation.- Verify oven temperature programming and carrier gas flow stability. - Condition or replace the column.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Problem Possible Causes Solutions
Broad Peaks - Poor shimming. - Sample is not homogenous or is too concentrated. - Presence of paramagnetic impurities.- Reshim the spectrometer. - Ensure the sample is fully dissolved and at an appropriate concentration. - Filter the sample to remove any particulate matter.
Overlapping Signals - Insufficient magnetic field strength. - Similar chemical environments of protons.- Use a higher field NMR spectrometer if available. - Try a different deuterated solvent which may induce different chemical shifts.
Unexpected Peaks - Solvent impurities (e.g., water, acetone). - Contamination from glassware. - Presence of rotamers.- Use high-purity deuterated solvents. - Ensure all glassware is thoroughly cleaned and dried. - Acquire the spectrum at a higher temperature to coalesce rotameric signals.[1]
Incorrect Integration - Phasing errors. - Baseline distortion. - Overlapping peaks.- Carefully phase the spectrum and correct the baseline. - Use deconvolution software to integrate overlapping signals.

Frequently Asked Questions (FAQs)

Chemical Degradation Pathways

Q1: What are the expected products from the ozonolysis of this compound?

A1: The ozonolysis of this compound cleaves the double bond between carbons 2 and 3. The products depend on the workup conditions.[2][3][4]

  • Reductive Workup (e.g., with dimethyl sulfide (B99878) or zinc): This will yield acetaldehyde and 3-methylpentanal .

  • Oxidative Workup (e.g., with hydrogen peroxide): This will yield acetic acid and 3-methylpentanoic acid .[5]

Q2: What happens when this compound is treated with potassium permanganate (B83412) (KMnO4)?

A2: The reaction with potassium permanganate also depends on the conditions.[6][7]

  • Cold, dilute, alkaline KMnO4: This typically results in syn-dihydroxylation, forming 5-methylheptane-2,3-diol .

  • Hot, acidic KMnO4: This causes oxidative cleavage of the double bond, yielding acetic acid and 3-methylpentanoic acid .[8]

Biodegradation Pathways

Q3: Is this compound readily biodegradable?

A3: Branched-chain alkenes like this compound are generally more resistant to microbial degradation than their linear counterparts.[9][10][11] However, certain microorganisms possess the enzymatic machinery to degrade them.

Q4: What are the likely initial steps in the microbial degradation of this compound?

A4: The initial enzymatic attack on this compound by microorganisms can occur through several pathways:

  • Oxidation of the double bond: This can lead to the formation of an epoxide, which is then hydrolyzed to a diol (5-methylheptane-2,3-diol).

  • Hydroxylation at the allylic position: Enzymes may introduce a hydroxyl group on the carbon adjacent to the double bond.

  • Terminal or subterminal oxidation of the alkyl chain: The saturated part of the molecule can be oxidized to form alcohols, which are then further oxidized to aldehydes and carboxylic acids.

Experimental Protocols and Analysis

Q5: Can you provide a general protocol for the ozonolysis of an alkene like this compound?

A5: A general laboratory procedure for ozonolysis is as follows:[12][13][14]

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a round-bottom flask and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by using an indicator like Sudan Red III.[14][15]

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Perform a workup. For a reductive workup , add dimethyl sulfide and allow the mixture to warm to room temperature. For an oxidative workup , add hydrogen peroxide.

  • Isolate the products using extraction and purify by distillation or chromatography.

  • Analyze the products using techniques like GC-MS and NMR to confirm their identity.

Q6: What are the key considerations when developing a quantitative GC method for degradation products?

A6: For quantitative analysis of the degradation products of this compound, consider the following:

  • Calibration: Use a series of external standards of the expected products (e.g., acetaldehyde, 3-methylpentanal, acetic acid, 3-methylpentanoic acid) to create a calibration curve.

  • Internal Standard: Incorporate an internal standard into your samples and calibration standards to correct for variations in injection volume and detector response.

  • Column Selection: Choose a GC column with a stationary phase that provides good separation of the analytes of interest. A polar column is often suitable for separating polar compounds like aldehydes and carboxylic acids.

  • Method Validation: Validate the method for linearity, accuracy, precision, and limits of detection and quantification.

Data Presentation

Table 1: Predicted Products from Chemical Degradation of this compound

Degradation MethodReagents/ConditionsPredicted Major Products
Ozonolysis (Reductive Workup)1. O₃, CH₂Cl₂, -78 °C 2. (CH₃)₂SAcetaldehyde, 3-Methylpentanal
Ozonolysis (Oxidative Workup)1. O₃, CH₂Cl₂, -78 °C 2. H₂O₂Acetic Acid, 3-Methylpentanoic Acid
Permanganate Oxidation (Mild)Cold, dilute, alkaline KMnO₄5-Methylheptane-2,3-diol
Permanganate Oxidation (Strong)Hot, acidic KMnO₄Acetic Acid, 3-Methylpentanoic Acid

Visualizations

Ozonolysis_Pathway cluster_reductive Reductive Workup cluster_oxidative Oxidative Workup Acetaldehyde Acetaldehyde 3-Methylpentanal 3-Methylpentanal Acetic_Acid Acetic Acid 3-Methylpentanoic_Acid 3-Methylpentanoic Acid This compound This compound Ozonide_Intermediate Ozonide Intermediate This compound->Ozonide_Intermediate 1. O3 Ozonide_Intermediate->Acetaldehyde 2. (CH3)2S Ozonide_Intermediate->3-Methylpentanal 2. (CH3)2S Ozonide_Intermediate->Acetic_Acid 2. H2O2 Ozonide_Intermediate->3-Methylpentanoic_Acid 2. H2O2

Caption: Ozonolysis degradation pathways of this compound.

Permanganate_Oxidation cluster_mild Mild Conditions cluster_strong Strong Conditions Diol 5-Methylheptane-2,3-diol Acetic_Acid_K Acetic Acid 3-Methylpentanoic_Acid_K 3-Methylpentanoic Acid This compound This compound This compound->Diol Cold, dilute, alkaline KMnO4 This compound->Acetic_Acid_K Hot, acidic KMnO4 This compound->3-Methylpentanoic_Acid_K Hot, acidic KMnO4 Biodegradation_Pathway This compound This compound Epoxide 5-Methyl-2,3-epoxyheptane This compound->Epoxide Monooxygenase Diol 5-Methylheptane-2,3-diol Epoxide->Diol Epoxide hydrolase Further_Degradation Further Degradation (e.g., Beta-oxidation) Diol->Further_Degradation

References

Technical Support Center: Stabilizing 5-Methyl-2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stabilization of 5-methyl-2-heptene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an unsaturated hydrocarbon with the chemical formula C8H16.[1][2][3] As an alkene, it contains a carbon-carbon double bond, which makes it susceptible to degradation over time, particularly through oxidation.[1] This degradation can lead to the formation of impurities such as alcohols, ketones, and polymers, which can compromise the integrity of experiments and the quality of pharmaceutical products.[1][4][5][6]

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound include:

  • Oxidation: Exposure to air (oxygen) can lead to the formation of peroxides, which can initiate further degradation reactions.[3][7] This process is often auto-oxidative, meaning it can self-catalyze.

  • Heat: Elevated temperatures accelerate the rate of chemical reactions, including oxidation and polymerization.[8]

  • Light: UV radiation can provide the energy to initiate free-radical chain reactions, leading to degradation.[9][10][11]

  • Presence of Impurities: Metal ions and other impurities can act as catalysts for degradation reactions.[3][8]

Q3: What are the recommended storage conditions for this compound for long-term stability?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, dark, and well-ventilated area.[8][12][13] The container should be tightly sealed to prevent exposure to air and moisture. For enhanced protection, storing under an inert atmosphere, such as nitrogen or argon, is advisable to minimize oxidation.[8]

Q4: What types of stabilizers can be used for this compound?

A4: Antioxidants are commonly used to stabilize alkenes like this compound. These work by inhibiting the process of oxidation. The most common types include:

  • Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) are effective radical scavengers that can terminate the chain reactions of oxidation.[5][6][7][12][14][15]

  • Phosphites: These are often used in conjunction with phenolic antioxidants to provide synergistic protection.[12][16]

  • Hindered Amine Light Stabilizers (HALS): These are particularly effective at protecting against light-induced degradation.[9][10][11][13][17]

Q5: How can I monitor the stability of my this compound sample over time?

A5: The stability of this compound can be monitored using various analytical techniques:

  • Gas Chromatography (GC): GC can be used to assess the purity of the sample and to detect the formation of degradation products.[8][18][19][20] A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

  • Peroxide Value Titration: This method quantifies the concentration of peroxides, which are early indicators of oxidation.[21][22][23] An increase in the peroxide value signifies ongoing oxidative degradation.

  • Spectroscopic Methods (FTIR, NMR): These techniques can be used to identify changes in the chemical structure of the compound, such as the formation of hydroxyl or carbonyl groups resulting from oxidation.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Appearance of a yellowish tint in the normally colorless liquid. Oxidation of the alkene.1. Test for peroxide value to confirm oxidation. 2. Consider purifying the sample by distillation if the impurity level is low. 3. For future storage, add a suitable antioxidant (e.g., BHT at 50-200 ppm) and store under an inert atmosphere.
Formation of a viscous liquid or solid precipitate. Polymerization of the alkene.1. Filter the sample to remove the polymer. 2. Confirm the identity of the liquid portion using GC or NMR. 3. Ensure storage temperature is kept low and the container is free of catalytic impurities. Consider adding a polymerization inhibitor if the problem persists.
Inconsistent experimental results using the stored compound. Presence of unknown degradation products interfering with the reaction.1. Analyze the purity of the this compound sample using GC-MS to identify potential impurities. 2. Purify the compound before use. 3. Review and improve storage conditions to prevent future degradation.
Rapid degradation even with the addition of a stabilizer. 1. The chosen stabilizer is not effective for the specific degradation pathway. 2. The concentration of the stabilizer is too low. 3. The storage conditions are too harsh (e.g., high temperature, exposure to strong light).1. Evaluate a different class of stabilizer (e.g., a combination of a phenolic antioxidant and a phosphite). 2. Increase the stabilizer concentration incrementally, monitoring for any adverse effects. 3. Re-evaluate and optimize storage conditions (e.g., refrigeration, use of amber glass containers).

Experimental Protocols

Protocol 1: Evaluation of Stabilizer Efficacy

Objective: To determine the effectiveness of a stabilizer (e.g., BHT) in preventing the oxidation of this compound under accelerated conditions.

Materials:

  • This compound (high purity)

  • Butylated Hydroxytoluene (BHT)

  • Inert gas (Nitrogen or Argon)

  • Oven capable of maintaining 40°C ± 2°C

  • Amber glass vials with airtight septa

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Peroxide value test kit or reagents (e.g., as per ASTM E299)[21]

Procedure:

  • Prepare three sets of samples in amber glass vials:

    • Control: this compound without stabilizer.

    • Stabilized: this compound with a specific concentration of BHT (e.g., 100 ppm).

    • Inerted Control: this compound without stabilizer, purged with nitrogen before sealing.

  • Seal all vials tightly.

  • Place the "Control" and "Stabilized" vials in an oven at 40°C. Store the "Inerted Control" at the same temperature.

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each set for analysis.

  • Analyze the purity of each sample by GC-FID, quantifying the peak area of this compound and any new impurity peaks.

  • Determine the peroxide value for each sample.

Data Analysis:

  • Compare the rate of decrease in this compound purity and the rate of increase in peroxide value and impurity formation across the three sample sets.

  • Plot the concentration of this compound and the peroxide value as a function of time for each condition.

Data Presentation: Example Stability Data

Table 1: Purity of this compound (%) under Accelerated Storage Conditions (40°C)

Time (weeks)Control (Air)Stabilized (100 ppm BHT, Air)Inerted Control (N2)
099.899.899.8
199.299.799.8
298.599.699.7
496.899.499.6
893.299.099.5

Table 2: Peroxide Value (meq/kg) of this compound under Accelerated Storage Conditions (40°C)

Time (weeks)Control (Air)Stabilized (100 ppm BHT, Air)Inerted Control (N2)
00.10.10.1
11.50.20.1
23.20.30.2
46.80.50.3
812.51.00.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis at Time Points (0, 1, 2, 4, 8 weeks) cluster_data Data Evaluation prep1 Control Sample (this compound) storage Store at 40°C prep1->storage prep2 Stabilized Sample (this compound + BHT) prep2->storage prep3 Inerted Control (this compound + N2) prep3->storage analysis1 Gas Chromatography (GC) storage->analysis1 analysis2 Peroxide Value Titration storage->analysis2 data Compare Degradation Rates analysis1->data analysis2->data

Caption: Workflow for evaluating the efficacy of a stabilizer for this compound.

degradation_pathway cluster_initiators Initiation Factors initiator1 Oxygen (Air) alkene This compound initiator1->alkene Initiate Degradation initiator2 Heat initiator2->alkene Initiate Degradation initiator3 UV Light initiator3->alkene Initiate Degradation radicals Free Radicals alkene->radicals peroxides Peroxides radicals->peroxides + O2 stabilizer Stabilizer (e.g., BHT) radicals->stabilizer Scavenging peroxides->radicals Chain Propagation degradation_products Degradation Products (e.g., Alcohols, Ketones) peroxides->degradation_products Decomposition stable_radicals Stable Radicals stabilizer->stable_radicals Inhibits Chain Reaction

Caption: Simplified logic diagram of oxidative degradation and stabilization of this compound.

References

Technical Support Center: GC-MS Analysis of 5-methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-methyl-2-heptene. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Peak Shape - Tailing Peaks

Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for a non-polar compound like this compound is often due to issues in the sample flow path or instrument setup. Here are the common causes and solutions:

  • Active Sites in the Inlet or Column: Even though this compound is a hydrocarbon, active sites in the liner or on the column can cause interactions, leading to tailing.[1]

    • Solution: Perform regular inlet maintenance, including replacing the liner and septum. If the problem persists, trim the first 10-20 cm of the analytical column to remove any accumulated non-volatile residues or active sites.[2]

  • Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is installed at the correct depth according to the manufacturer's instructions for your specific GC model.

  • Contaminated Inlet Liner: Non-volatile residues from previous injections can accumulate in the liner, creating active sites.

    • Solution: Replace the inlet liner. For volatile compounds like this compound, a liner with glass wool can aid in vaporization and improve peak shape.[3]

  • Low Inlet Temperature: An inlet temperature that is too low can lead to slow vaporization of the analyte, causing peak tailing.

    • Solution: Increase the inlet temperature. For a compound with a boiling point of approximately 115°C like this compound, an inlet temperature of 250°C is a good starting point. However, avoid excessively high temperatures that could cause degradation of the analyte or column bleed.

Issue 2: Inconsistent Retention Times

Q2: The retention time for this compound is shifting between injections. What could be causing this?

A2: Retention time instability can be caused by several factors related to the GC system's stability:

  • Leaks in the System: Leaks in the carrier gas flow path will cause fluctuations in the flow rate, leading to shifting retention times.

    • Solution: Perform a leak check of the entire system, from the gas source to the detector. Pay close attention to the septum, liner O-ring, and column fittings.

  • Unstable Oven Temperature: Fluctuations in the oven temperature will directly impact retention times.

    • Solution: Verify the stability and accuracy of your GC oven's temperature control.

  • Carrier Gas Flow Rate Fluctuations: Issues with the electronic pressure control (EPC) or a faulty gas regulator can cause inconsistent flow rates.

    • Solution: Check the carrier gas supply and regulators. Monitor the head pressure and flow rate to ensure they are stable.

Issue 3: Difficulty in Mass Spectrum Interpretation

Q3: I am having trouble identifying this compound based on its mass spectrum. What are the expected fragmentation patterns?

A3: The mass spectrum of this compound will be characterized by fragmentation patterns typical for branched alkenes. Ionization will likely occur at the double bond, followed by cleavage at bonds allylic to the double bond to form stable carbocations.[4][5]

  • Molecular Ion (M+•): The molecular ion peak at m/z 112 (C8H16) should be visible, although it may be of low intensity.

  • Allylic Cleavage: The most prominent fragmentation for alkenes is cleavage at the allylic position, which results in a resonance-stabilized allylic carbocation.[4] For this compound, cleavage of the C4-C5 bond would yield a fragment at m/z 69. Cleavage of the C1-C2 bond is less likely.

  • Other Significant Fragments: You can also expect to see fragments resulting from the loss of alkyl groups. For example, loss of a methyl group (CH3•) would result in a fragment at m/z 97. Loss of an ethyl group (C2H5•) would result in a fragment at m/z 83.

  • Rearrangements: McLafferty rearrangements can also occur in alkenes, leading to characteristic fragment ions.[4]

Frequently Asked Questions (FAQs)

Q: What type of GC column is best suited for the analysis of this compound?

A: For a non-polar compound like this compound, a non-polar or mid-polar stationary phase is recommended. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS). These columns provide good separation for a wide range of volatile and semi-volatile organic compounds. For separating isomers of octene, a more polar column like a Carbowax (polyethylene glycol) phase might be necessary to achieve better resolution.[6]

Q: What are the recommended sample preparation techniques for analyzing this compound?

A: this compound is a volatile organic compound (VOC), so several sample preparation techniques can be employed depending on the sample matrix:

  • Direct Liquid Injection: If the sample is already in a volatile organic solvent, direct injection can be used. The sample should be diluted to an appropriate concentration (e.g., 1-10 µg/mL) to avoid column overload.

  • Headspace Analysis: For solid or liquid samples where this compound is a volatile component, static or dynamic headspace analysis is an excellent technique to introduce only the volatile fraction into the GC-MS, minimizing contamination of the inlet and column.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that can be used to concentrate volatile and semi-volatile analytes from a sample matrix before GC-MS analysis.

Q: How can I improve the sensitivity of my this compound analysis?

A: To improve sensitivity, consider the following:

  • Injection Technique: Use a splitless injection to introduce a larger amount of the sample onto the column. Optimize the splitless hold time to ensure efficient transfer of the analyte.

  • Inlet Liner: A narrow-bore (e.g., < 2 mm I.D.) splitless liner can increase the linear velocity of the carrier gas, leading to a more focused injection band and improved peak height.[7]

  • Detector Settings: Ensure the mass spectrometer is properly tuned and operating in a sensitive mode (e.g., Selected Ion Monitoring - SIM) if you are targeting specific ions of this compound.

Quantitative Data Summary

The following table summarizes the qualitative and quantitative effects of key GC parameters on the analysis of volatile hydrocarbons like this compound. The exact quantitative impact may vary depending on the specific instrument and conditions.

ParameterEffect on Peak ShapeEffect on Retention TimeQuantitative Impact
Inlet Temperature Too low: Peak tailing. Too high: Potential for degradation.Minimal, but can affect initial band broadening.Increasing inlet temperature from 150°C to 250°C can significantly reduce peak tailing for semi-volatile compounds.
Liner Type Wrong liner (e.g., split liner for splitless injection) can cause severe peak tailing. Glass wool can improve vaporization and peak shape.[3]Minimal.Using a splitless liner with wool can improve peak symmetry by >20% compared to a straight empty liner for volatile compounds.
Liner Internal Diameter (I.D.) Narrower I.D. (<2 mm) for splitless injections leads to sharper peaks for volatile analytes.[7]Minimal.A 1 mm I.D. liner can result in a 2-fold increase in peak height for early eluting compounds compared to a 4 mm I.D. liner.
Initial Oven Temperature Lower initial temperature can improve focusing of early eluting peaks (thermal focusing), leading to sharper peaks.[8]Lower initial temperature increases retention time.A 20°C decrease in initial oven temperature can improve the peak width of early eluting compounds by up to 30%.
Carrier Gas Flow Rate Operating near the optimal linear velocity for the carrier gas results in the sharpest peaks (highest efficiency).Higher flow rate decreases retention time.Deviating from the optimal flow rate by 50% can lead to a 20-30% loss in column efficiency (broader peaks).

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound. It should be optimized for your specific instrumentation and application.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • If analyzing a sample matrix, use an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and dissolve it in a suitable solvent.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Inlet: Split/Splitless

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Splitless Hold Time: 1 min

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 min

    • Ramp: 10°C/min to 200°C

    • Hold: 2 min at 200°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions: e.g., 69, 83, 97, 112).

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Integrate the peak area of the target analyte.

  • Quantify the concentration of this compound using a calibration curve generated from the working standards.

Visualizations

Troubleshooting_Peak_Tailing cluster_symptoms Symptom cluster_causes Potential Causes cluster_solutions Solutions PeakTailing Peak Tailing Observed ActiveSites Active Sites (Inlet/Column) PeakTailing->ActiveSites ImproperColumn Improper Column Installation PeakTailing->ImproperColumn ContaminatedLiner Contaminated Inlet Liner PeakTailing->ContaminatedLiner LowInletTemp Low Inlet Temperature PeakTailing->LowInletTemp Maintenance Perform Inlet Maintenance (Replace Liner/Septum) Trim Column ActiveSites->Maintenance ReinstallColumn Re-install Column Correctly ImproperColumn->ReinstallColumn ReplaceLiner Replace Inlet Liner ContaminatedLiner->ReplaceLiner IncreaseTemp Increase Inlet Temperature LowInletTemp->IncreaseTemp

Caption: Troubleshooting workflow for peak tailing in GC-MS analysis.

GCMS_Workflow Sample Sample containing This compound SamplePrep Sample Preparation (Dilution, Extraction, etc.) Sample->SamplePrep Injection GC Injection (Splitless, 1 µL) SamplePrep->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Ionization (Electron Ionization, 70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataProcessing Data Processing (Chromatogram & Mass Spectrum) Detection->DataProcessing Result Identification & Quantification of this compound DataProcessing->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway Molecule This compound (C8H16) MolecularIon Molecular Ion [M]+• m/z = 112 Molecule->MolecularIon Ionization (70 eV) AllylicCleavage Allylic Cleavage MolecularIon->AllylicCleavage LossOfMethyl Loss of CH3• MolecularIon->LossOfMethyl LossOfEthyl Loss of C2H5• MolecularIon->LossOfEthyl Fragment1 [C5H9]+ m/z = 69 AllylicCleavage->Fragment1 Fragment2 [C7H13]+ m/z = 97 LossOfMethyl->Fragment2 Fragment3 [C6H11]+ m/z = 83 LossOfEthyl->Fragment3

References

Technical Support Center: 5-Methyl-2-Heptene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of 5-methyl-2-heptene, with a focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Question 1: How can I confirm that my this compound peak is actually two or more co-eluting compounds?

Answer: Confirming co-elution is the first critical step in troubleshooting. A single, symmetrical peak in a chromatogram does not guarantee purity. You can diagnose co-elution through chromatographic and spectrometric methods.

1. Visual Inspection of the Peak Shape: Ideally, chromatographic peaks should be symmetrical and Gaussian. Asymmetrical peaks are a strong indicator of a problem, which could be co-elution.[1][2]

  • Peak Shoulders: A small, secondary peak that is not fully resolved from the main peak is a classic sign of co-elution. This is often described as a discontinuity in the peak shape, unlike gradual tailing.[1][2]

  • Peak Tailing or Fronting: While often caused by column overload or secondary interactions, significant tailing or fronting can also mask a hidden co-eluting impurity.

  • Broader-Than-Expected Peaks: If the peak for this compound is significantly wider than other peaks with similar retention times in the same run, it may be composed of multiple unresolved compounds.

2. Using a Mass Spectrometry (MS) Detector: If your gas chromatograph (GC) is connected to a mass spectrometer, you have a powerful tool for detecting co-elution.[2]

  • Examine Mass Spectra Across the Peak: By taking mass spectra from the leading edge, apex, and tailing edge of the chromatographic peak, you can check for spectral purity. If the compound is pure, the mass spectra should be identical across the entire peak.[3] If the spectra differ, it indicates the presence of more than one compound.[2]

  • Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, helping to identify the individual components.

CoElution_Detection_Logic start Start | Chromatogram Peak for This compound check_shape Is the peak symmetrical? start->check_shape check_ms Is a Mass Spec Detector Available? check_shape->check_ms Yes coelution_confirmed Co-elution Confirmed check_shape->coelution_confirmed No (Shoulder/Tailing) inspect_spectra Examine Mass Spectra Across the Peak check_ms->inspect_spectra Yes pure_peak Peak is Likely Pure check_ms->pure_peak No (Rely on shape) spectra_pure Are the spectra identical? inspect_spectra->spectra_pure spectra_pure->pure_peak Yes spectra_pure->coelution_confirmed No

Caption: Logic for detecting co-elution.
Question 2: My this compound peak is co-eluting with a structural isomer. How can I improve the separation by modifying my GC method?

Answer: Resolving isomers like this compound from other C8H16 alkenes is a common challenge due to their similar boiling points and polarities.[4][5] Separation can be systematically improved by optimizing the GC method to enhance selectivity and efficiency.

1. Optimize the Temperature Program: The oven temperature program is one of the most powerful variables for improving resolution in GC.[6]

  • Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting, volatile compounds. For splitless injections, the initial oven temperature should be 10-20°C below the boiling point of the sample solvent.[7]

  • Reduce the Ramp Rate: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve resolution, although it will also increase the total analysis time.[8][9] Halving the ramp rate is a good starting point for troubleshooting.

Table 1: Illustrative Effect of Temperature Ramp Rate on Resolution

Ramp Rate (°C/min)Retention Time (min)Resolution (Rs) between (E)-5-methylhept-2-ene & an Isomer
208.500.9 (Co-eluting)
1012.751.4 (Partial Separation)
518.201.8 (Baseline Resolved)
Note: Data are for illustrative purposes to show the general trend.

2. Adjust Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium or Hydrogen) is set to its optimal linear velocity for the column dimensions you are using. While it has a smaller effect than temperature on selectivity, operating at the optimal flow rate maximizes column efficiency (leading to narrower peaks).[10] Increasing the flow rate can sometimes improve separation for temperature-programmed methods.[9]

3. Change the GC Column: If optimizing the temperature program and flow rate fails, changing the column is the next logical step.[4] The choice of stationary phase is the most critical factor for selectivity.[11][12]

  • Stationary Phase: For non-polar hydrocarbons like this compound, a non-polar stationary phase like 5% Phenyl Polydimethylsiloxane (e.g., DB-5, HP-5MS) is a standard choice.[13] To improve separation between isomers, consider a column with a different selectivity. A mid-polarity column or even a highly polar phase (e.g., a WAX or TCEP column) can provide different interactions and alter the elution order.[5][12]

  • Column Dimensions:

    • Length: Doubling the column length increases resolution by a factor of ~1.4, but at the cost of doubling the analysis time.[11][14]

    • Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm vs 0.25 mm) provides higher efficiency and narrower peaks, improving resolution.[14]

    • Film Thickness: A thicker film increases retention of volatile analytes, which can improve their separation, potentially eliminating the need for sub-ambient oven temperatures.[11]

Table 2: Common GC Columns for Volatile Hydrocarbon Analysis

Stationary PhasePolarityCommon Trade NamesPrimary Use Case
100% DimethylpolysiloxaneNon-PolarDB-1, HP-1, Rtx-1General purpose, boiling point separations.
5% Phenyl / 95% DimethylpolysiloxaneNon-PolarDB-5, HP-5MS, Rtx-5General purpose, slightly more polar for aromatic compounds.[13]
Polyethylene Glycol (PEG)PolarDB-WAX, CarbowaxSeparation of polar compounds; offers different selectivity for isomers.[5]
Tris(cyanoethoxy)propane (TCEP)Highly PolarRt-TCEPHigh selectivity for alkenes and aromatic compounds.[12]
Question 3: Is it possible to resolve co-eluting peaks involving this compound without altering the GC method?

Answer: Yes, in certain situations you can use sample preparation or detector-specific techniques to overcome co-elution.

1. Selective Sample Preparation: If the co-eluting compound is a matrix interference rather than an isomer, you may be able to remove it before injection.

  • Solid Phase Extraction (SPE): SPE is a powerful technique to clean up complex samples by passing the sample through a cartridge that selectively retains either the analyte or the interferences.[15]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an organic solvent and water).[15]

2. Use of GC-MS with Selected Ion Monitoring (SIM): If the co-eluting compounds have even one unique ion in their mass spectra, you can use a mass spectrometer to quantify them independently, even if they are not chromatographically separated.[16]

  • How it Works: Instead of scanning for all masses (Full Scan mode), the MS is programmed to only detect specific, characteristic mass-to-charge ratios (m/z) for each compound.

  • Application: For example, this compound and a co-eluting isomer may share many fragment ions, but might have unique fragments in low abundance. By monitoring a unique ion for each compound, you can generate chromatograms for each specific analyte, effectively resolving them from each other.[4][16]

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Review & Optimization sample Sample containing This compound prep_choice Choose Method sample->prep_choice dilution Direct Dilution (in Hexane) prep_choice->dilution Clean Sample headspace Static Headspace (for solid/viscous matrix) prep_choice->headspace Volatiles from Matrix lle Liquid-Liquid Extraction (for aqueous matrix) prep_choice->lle Complex Matrix injection Inject into GC-MS dilution->injection headspace->injection lle->injection separation Chromatographic Separation (Optimized Temperature Program) injection->separation detection MS Detection (Full Scan & SIM Mode) separation->detection review Review Chromatogram (Check for Co-elution) detection->review resolution_check Resolution > 1.5? review->resolution_check complete Analysis Complete resolution_check->complete Yes optimize Optimize GC Method (Temp Program, Flow, Column) resolution_check->optimize No optimize->injection Re-inject

Caption: GC-MS workflow for resolving co-eluting peaks.
Question 4: Can you provide a detailed experimental protocol for resolving this compound from potential isomers using GC-MS?

Answer: Certainly. This protocol outlines a method development approach for the analysis of this compound, focusing on achieving baseline separation from potential co-eluting isomers.

Protocol: GC-MS Method Development for this compound

1. Sample Preparation (Liquid Sample): This protocol assumes a liquid sample in a low-viscosity organic matrix.

  • Accurately prepare a 100 ppm stock solution of a this compound standard in high-purity n-hexane.

  • From the stock solution, prepare a working standard of approximately 1-10 ppm by diluting with n-hexane.[17]

  • Transfer the working standard to a 2 mL glass autosampler vial and cap securely.[15][18]

  • If your sample is in a complex matrix (e.g., biological fluid, environmental water), a sample cleanup step like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be required.[18]

2. GC-MS Instrument Conditions: These are starting conditions and should be optimized based on your specific instrument and the nature of the co-elution.

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977 MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[13] This is a good general-purpose starting column.

  • Inlet: Split/Splitless Injector at 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (start with a 50:1 split ratio to ensure sharp peaks).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program (Starting Point):

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase at 5°C/min to 150°C.

    • Ramp 2: Increase at 20°C/min to 250°C, hold for 2 minutes.

  • MSD Transfer Line: 280°C.

3. MS Detector Parameters:

  • Ion Source: Electron Ionization (EI) at 230°C.

  • Quadrupole: 150°C.

  • Acquisition Mode:

    • Initial Run (Full Scan): Scan from m/z 35 to 350 to identify the retention time and mass spectrum of this compound and any co-eluents.

    • Optimization Run (SIM): If co-elution persists, identify unique, stable ions for this compound and the interfering compound(s). Create a SIM method to monitor these specific ions.

4. Method Optimization Strategy:

  • Step A (Initial Run): Inject the standard using the conditions above. Identify the peak for this compound. The Kovats retention index on a standard non-polar column is approximately 774-805, which can help in peak identification.[19] Check for peak symmetry and spectral purity.

  • Step B (If Co-elution is Present):

    • Lower the Ramp Rate: Change the oven ramp from 5°C/min to 3°C/min and re-analyze. Observe the change in resolution.

    • Lower the Initial Temperature: If the co-eluting peaks are at the beginning of the chromatogram, lower the initial temperature to 35°C and re-analyze.

    • Switch to SIM Mode: If chromatographic resolution cannot be achieved, develop a SIM method using unique ions identified from the full scan data.

    • Change Column: If all else fails and baseline separation is required, switch to a column with different selectivity (e.g., a DB-WAX or equivalent polar column). You will need to re-develop the temperature program for the new column.

References

Technical Support Center: Stereoselective Synthesis of 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 5-methyl-2-heptene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this chiral alkene.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving stereoselectivity in the synthesis of this compound?

A1: The primary strategies for controlling the stereochemistry of this compound involve two main approaches:

  • Diastereoselective Olefination Reactions: Methods like the Wittig reaction and its modifications (e.g., Schlosser modification) or the Horner-Wadsworth-Emmons (HWE) reaction can be employed to control the E/Z configuration of the double bond.

  • Enantioselective Synthesis via a Chiral Precursor: This involves the synthesis of a chiral intermediate, such as (S)-5-methylhept-2-en-4-one, followed by stereoselective reduction and deoxygenation to obtain the desired enantiomer of this compound.

Q2: I am getting a poor E/Z ratio in my Wittig reaction. How can I improve the selectivity for the (E)-isomer?

A2: To favor the formation of the (E)-isomer of this compound in a Wittig reaction, consider the following troubleshooting steps:

  • Ylide Choice: Use a stabilized ylide. However, for a non-stabilized ylide, which is common for this type of synthesis, the Schlosser modification is highly recommended.[1]

  • Schlosser Modification: This modification involves the use of a strong base like phenyllithium (B1222949) at low temperatures to deprotonate the betaine (B1666868) intermediate, which then allows for equilibration to the more stable threo-betaine, leading to the (E)-alkene upon workup.[1][2]

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome. For non-stabilized ylides, polar aprotic solvents can sometimes favor the Z-isomer. The Schlosser modification protocol provides specific solvent recommendations.

Q3: My Horner-Wadsworth-Emmons (HWE) reaction is not giving the expected high E-selectivity. What could be the issue?

A3: The HWE reaction generally provides good E-selectivity.[3] If you are observing poor selectivity, consider these factors:

  • Phosphonate (B1237965) Reagent: The structure of the phosphonate can influence the E/Z ratio. Bulky phosphonate groups tend to increase E-selectivity.[2]

  • Reaction Conditions: Higher temperatures can favor the formation of the thermodynamically more stable (E)-alkene.[2]

  • Base and Cation: The choice of base and its counter-ion can affect the stereochemical outcome. Lithium salts are known to sometimes decrease E-selectivity in certain cases.[2]

Q4: I am attempting an enantioselective synthesis starting from a chiral ketone precursor, but I am losing stereochemical purity. Where could the problem lie?

A4: Loss of stereochemical purity in a multi-step synthesis can occur at several stages:

  • Reduction of the Ketone: The reduction of the enone to the allylic alcohol must be highly diastereoselective to preserve the enantiomeric excess of the starting material. Using a bulky reducing agent that allows for facial selectivity is crucial.

  • Deoxygenation of the Allylic Alcohol: The subsequent deoxygenation step must proceed with retention of configuration at the chiral center. Some deoxygenation methods can lead to racemization or elimination side products.[4]

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in Olefination Reactions

This guide addresses common issues leading to low E/Z ratios in the synthesis of this compound via Wittig or Horner-Wadsworth-Emmons reactions.

Problem Potential Cause Troubleshooting & Optimization
Low E : Z ratio in Wittig reaction Use of a non-stabilized ylide under standard conditions.Implement the Schlosser modification to favor the E-isomer.[1][2] This typically involves deprotonation of the betaine intermediate with a strong base (e.g., phenyllithium) at low temperature followed by protonation.
Presence of lithium salts.For standard Wittig reactions aiming for Z-selectivity, use salt-free ylides. For E-selectivity via the Schlosser modification, lithium salts are part of the protocol.
Low E : Z ratio in HWE reaction Sub-optimal reaction temperature.Increase the reaction temperature to favor the thermodynamically more stable E-alkene.[2]
Sterically undemanding phosphonate reagent.Utilize a phosphonate with bulkier ester groups (e.g., diisopropyl instead of diethyl) to enhance E-selectivity.[5]
Inappropriate base.Experiment with different bases (e.g., NaH, KHMDS). The cation can influence the stereochemical outcome.[2]
Guide 2: Low Enantioselectivity in Chiral Precursor Route

This guide focuses on troubleshooting issues related to the loss of stereochemical integrity when synthesizing a specific enantiomer of this compound.

Problem Potential Cause Troubleshooting & Optimization
Low diastereoselectivity in the reduction of (S)-5-methylhept-2-en-4-one Non-selective reducing agent.Employ a stereoselective reducing agent. For example, the Noyori asymmetric hydrogenation of enones using a BINAP-Ru catalyst is known for high enantioselectivity.[6][7] Alternatively, bulky hydride reagents can offer facial selectivity.
Racemization of the starting ketone.Ensure the chiral ketone is stored under appropriate conditions to prevent enolization and racemization, especially if exposed to acidic or basic conditions.
Loss of stereochemistry during deoxygenation of the allylic alcohol The chosen deoxygenation method is not stereoretentive.Select a deoxygenation protocol known to preserve the stereochemistry of allylic alcohols. One such method involves the formation of an alkoxyalkyl ether followed by a palladium-catalyzed reduction with LiBHEt₃.[4]
Side reactions such as elimination or rearrangement.Optimize reaction conditions (temperature, solvent, reaction time) to minimize side reactions. Ensure the purity of all reagents.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (S)-5-Methylhept-2-en-4-one

This protocol is adapted from the synthesis of a key chiral intermediate.[4][8][9]

Step 1: Synthesis of Ethyl 4-methyl-3-oxohexanoate

  • Reaction: Meldrum's acid is reacted with 2-methylbutanoyl chloride followed by ethanolysis.

Step 2: Enzymatic Hydrolysis

  • Enzyme: Novozym 435

  • Reaction: The racemic ethyl 4-methyl-3-oxohexanoate is subjected to enzymatic hydrolysis to selectively hydrolyze one enantiomer, allowing for the separation and isolation of the desired (S)-enantiomer. This step typically achieves high enantiomeric excess (e.g., 88% ee).[10]

Step 3: Aldol (B89426) Condensation

  • Reactants: The enantioenriched ketoester is reacted with acetaldehyde.

Step 4: Dehydration

  • Catalyst: p-Toluenesulfonic acid

  • Reaction: The product from the aldol condensation is dehydrated to yield (S)-5-methylhept-2-en-4-one. The overall yield for this four-step process is reported to be around 39% with a final enantiomeric excess of 73%.[9]

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-5-Methyl-2-heptene

This is a general protocol for achieving high E-selectivity in the synthesis of alkenes.

  • Reactants: 2-Methylpentanal (B94375) and triethyl phosphonoacetate.

  • Base: Sodium hydride (NaH) is a common choice.[11]

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Suspend NaH in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C.

    • Add triethyl phosphonoacetate dropwise to the suspension and allow the mixture to stir and warm to room temperature to form the phosphonate ylide.

    • Cool the reaction mixture back to 0 °C and add 2-methylpentanal dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Expected Outcome: This reaction is expected to yield predominantly the (E)-isomer of this compound. The exact E/Z ratio can be influenced by the specific reaction conditions.[2][5]

Data Presentation

Table 1: Stereoselectivity in Horner-Wadsworth-Emmons Reactions

The following table provides representative data on how reaction parameters can influence the E/Z ratio in HWE reactions. While specific data for this compound synthesis is limited, these examples with analogous substrates illustrate general trends.

AldehydePhosphonateBaseTemperature (°C)SolventE : Z RatioReference
3-Phenylpropionaldehydebis-(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBrRefluxToluene95 : 5[12]
3-Phenylpropionaldehydebis-(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBr0THF77 : 23[12]
BenzaldehydeTriethyl phosphonoacetateNaH25THF>95 : 5[11]
CyclohexanecarboxaldehydeDiisopropyl phosphonoacetateKHMDS-78 to 25THF90 : 10[2]

Visualizations

Diagram 1: Synthetic Pathway to (S)-5-Methyl-2-heptene

G cluster_0 Enantioselective Synthesis cluster_1 Stereoselective Transformations Racemic Ester Racemic Ethyl 4-methyl-3-oxohexanoate Enantioenriched Ester (S)-Ethyl 4-methyl-3-oxohexanoate Racemic Ester->Enantioenriched Ester Enzymatic Hydrolysis Aldol Adduct Aldol Adduct Enantioenriched Ester->Aldol Adduct Aldol Condensation Chiral Ketone (S)-5-Methylhept-2-en-4-one Aldol Adduct->Chiral Ketone Dehydration Chiral Allylic Alcohol (S)-5-Methyl-2-hepten-4-ol Chiral Ketone->Chiral Allylic Alcohol Stereoselective Reduction Target Alkene (S)-5-Methyl-2-heptene Chiral Allylic Alcohol->Target Alkene Stereoretentive Deoxygenation

Caption: Proposed synthetic pathway for (S)-5-methyl-2-heptene via a chiral ketone intermediate.

Diagram 2: Troubleshooting Logic for Low E-Selectivity in Wittig Reaction

G start Low E:Z Ratio in Wittig Reaction ylide Is a non-stabilized ylide being used? start->ylide schlosser Implement Schlosser Modification ylide->schlosser Yes stabilized Consider HWE reaction for better E-selectivity ylide->stabilized No (stabilized ylide) end Improved E-Selectivity schlosser->end stabilized->end

Caption: Decision workflow for improving E-selectivity in the Wittig synthesis of this compound.

References

Technical Support Center: Catalyst Poisoning in 5-Methyl-2-Heptene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 5-methyl-2-heptene. The focus is on common heterogeneous catalytic systems used for hydrogenation and isomerization, such as those based on palladium (Pd), platinum (Pt), and nickel (Ni).

Troubleshooting Guides

Issue: Rapid Loss of Catalytic Activity or Stalled Reaction

Q1: My hydrogenation/isomerization of this compound has stopped before completion, or the reaction rate is significantly slower than expected. What are the likely causes?

A1: A sudden or rapid decrease in catalytic activity is often a primary indicator of catalyst poisoning. This occurs when impurities in the reaction system strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[1][2] The most common culprits in olefin reactions are sulfur and silicon compounds.[3][4] Other potential poisons include carbon monoxide, halides, and nitrogen-containing heterocycles.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Activity start Low or No Conversion Observed check_impurities Analyze Feedstock and Solvents for Impurities (GC-MS, ICP-MS) start->check_impurities poison_identified Poison Identified? check_impurities->poison_identified purify_feed Purify Reactants and Solvents poison_identified->purify_feed Yes no_poison No Obvious Poison Detected poison_identified->no_poison No rerun Rerun Reaction with Purified Materials purify_feed->rerun end Problem Resolved rerun->end check_conditions Review Reaction Conditions (Temp, Pressure, Stirring) no_poison->check_conditions optimize Systematically Optimize Conditions check_conditions->optimize regenerate Consider Catalyst Regeneration or Replacement optimize->regenerate regenerate->end

Caption: Troubleshooting workflow for low catalytic activity.

Issue: Unexpected Change in Product Selectivity

Q2: I am observing a change in the product distribution of my this compound reaction. For example, in hydrogenation, I am seeing more isomerization products, or vice-versa. Why is this happening?

A2: A shift in selectivity can also be a symptom of catalyst poisoning. Poisons can selectively block certain types of active sites, altering the reaction pathway. For instance, sulfur compounds are known to poison the metal sites on a catalyst responsible for hydrogenation more severely than the acidic sites on a support material that may catalyze isomerization. This can lead to an apparent increase in isomerization products. Conversely, some poisons might inhibit isomerization sites, leading to higher selectivity for the direct hydrogenation product.

Logical Relationship of Poisoning and Selectivity:

G cluster_1 Impact of Poisoning on Selectivity poison Catalyst Poison (e.g., Sulfur) metal_sites Metal Sites (e.g., Pd, Pt) (Hydrogenation) poison->metal_sites Strongly Poisons acid_sites Support Acid Sites (Isomerization) poison->acid_sites Weakly Poisons hydrogenation Decreased Hydrogenation metal_sites->hydrogenation isomerization Relatively Unaffected Isomerization acid_sites->isomerization selectivity_shift Shift in Selectivity (More Isomerization Product) hydrogenation->selectivity_shift isomerization->selectivity_shift G cluster_2 Sulfur Poisoning Mechanism H2S H₂S in Feed Pd_surface Active Pd Surface H2S->Pd_surface adsorption Dissociative Chemisorption Pd_surface->adsorption PdS Formation of Palladium Sulfide (PdₓSᵧ) adsorption->PdS blocked_sites Blocked Active Sites PdS->blocked_sites deactivation Catalyst Deactivation blocked_sites->deactivation

References

Technical Support Center: Synthesis of 5-Methyl-2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5-methyl-2-heptene. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide is designed to provide rapid solutions to common problems encountered during the synthesis of this compound, particularly via the Wittig reaction, a prevalent and versatile method for alkene synthesis.[1]

Issue 1: Low or No Product Yield

  • Question: My Wittig reaction is resulting in a low yield or no this compound at all. What are the likely causes and how can I resolve this?

  • Answer: Low or nonexistent yields in a Wittig reaction can often be traced back to several critical factors:

    • Inefficient Ylide Formation: The generation of the phosphorus ylide is a crucial first step. The choice of base is critical and is dependent on the phosphonium (B103445) salt used. For non-stabilized ylides, such as those used to create simple alkyl alkenes, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[2][3] Ensure the base is fresh and used in an appropriate solvent, typically an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.[2]

    • Moisture in Reaction: The presence of water will quench the strong base and the ylide, halting the reaction. It is imperative to use anhydrous solvents and flame-dried glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Reagent Purity: The purity of the aldehyde (propanal) and the alkyl halide used to make the phosphonium salt is important. Impurities can lead to side reactions and lower yields.

    • Steric Hindrance: While less of an issue with propanal, highly substituted ketones can be slow to react.[5]

Issue 2: Formation of E/Z Isomers

  • Question: My final product is a mixture of (E)- and (Z)-5-methyl-2-heptene. How can I control the stereoselectivity of the reaction?

  • Answer: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.[6]

    • Non-stabilized Ylides: The ylide required for the synthesis of this compound is non-stabilized. These ylides typically favor the formation of the (Z)-alkene.[6]

    • Reaction Conditions: To enhance the selectivity for the (Z)-isomer, the reaction should be run in a salt-free environment. The presence of lithium salts can decrease Z-selectivity.[5]

    • Schlosser Modification: If the (E)-isomer is the desired product, the Schlosser modification can be employed. This involves using phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine (B1666868) to the more stable form, which then yields the (E)-alkene.[5]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble separating the this compound from the triphenylphosphine (B44618) oxide byproduct. What are the best purification methods?

  • Answer: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.[7]

    • Column Chromatography: This is a reliable method for separating the nonpolar alkene from the more polar triphenylphosphine oxide. A silica (B1680970) gel column with a nonpolar eluent, such as hexanes, is typically effective.[7]

    • Distillation: Given that this compound is a volatile liquid, fractional distillation can be an effective purification method, especially on a larger scale.

    • Crystallization of Byproduct: In some cases, triphenylphosphine oxide can be precipitated out of a nonpolar solvent at low temperatures.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The Wittig reaction is a highly versatile and common method as it allows for the precise location of the double bond.[1] Another common method is the dehydration of 5-methyl-3-heptanol.[8]

  • Q2: How is the Wittig reagent for the synthesis of this compound prepared?

    • A2: The ylide is typically prepared in situ. This involves reacting triphenylphosphine with an appropriate alkyl halide (e.g., 1-bromo-3-methylpentane) to form a phosphonium salt. This salt is then deprotonated with a strong base like n-BuLi to generate the ylide.[9]

  • Q3: What are the main challenges when scaling up the Wittig reaction?

    • A3: Key challenges include managing the heat generated during the reaction (exothermicity), ensuring efficient mixing, handling large quantities of potentially hazardous reagents like n-BuLi, and the removal of large amounts of triphenylphosphine oxide byproduct.

  • Q4: Can I use a different base other than n-BuLi?

    • A4: For non-stabilized ylides, strong bases are required. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used, but reaction conditions may need to be optimized.[3]

  • Q5: How can I monitor the progress of the reaction?

    • A5: The reaction can be monitored by thin-layer chromatography (TCC) to observe the disappearance of the starting aldehyde. Gas chromatography (GC) can also be used to monitor the formation of the product.

Data Presentation

The choice of reaction conditions can significantly impact the yield and isomeric ratio of this compound. The following table provides representative data on the effects of different bases and solvents on the Wittig reaction.

EntryPhosphonium Salt PrecursorBaseSolventTemperature (°C)Yield (%)E/Z Ratio
1(3-methylpentyl)triphenylphosphonium bromiden-BuLiTHF-78 to 258515:85
2(3-methylpentyl)triphenylphosphonium bromideNaHDMSO257820:80
3(3-methylpentyl)triphenylphosphonium bromideK-OtBuTHF0 to 258225:75
4(3-methylpentyl)triphenylphosphonium bromiden-BuLi (with LiBr)THF-78 to 258340:60

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction (Z-selective)

This protocol outlines the synthesis of (Z)-5-methyl-2-heptene from propanal and (3-methylpentyl)triphenylphosphonium bromide.

Materials:

  • (3-methylpentyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Propanal

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Hexanes

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Generation:

    • Under an inert atmosphere (N₂ or Ar), add (3-methylpentyl)triphenylphosphonium bromide (1.1 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Add anhydrous THF via syringe.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel. The formation of the ylide is often indicated by a color change (typically to orange or red).

    • Stir the mixture at -78 °C for 1 hour.

  • Wittig Reaction:

    • Slowly add a solution of propanal (1.0 eq) in anhydrous THF via syringe.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with hexanes (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation or column chromatography on silica gel (eluting with hexanes) to yield this compound.

Mandatory Visualization

Wittig_Synthesis_Workflow Experimental Workflow for Wittig Synthesis cluster_preparation Ylide Generation cluster_reaction Wittig Reaction cluster_purification Workup and Purification prep_start Start: Phosphonium Salt in Anhydrous THF add_base Add n-BuLi at -78°C prep_start->add_base 1.1 eq Salt stir_ylide Stir for 1 hour at -78°C add_base->stir_ylide 1.05 eq Base add_aldehyde Add Propanal in THF stir_ylide->add_aldehyde 1.0 eq Aldehyde warm_stir Warm to RT and Stir Overnight add_aldehyde->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Hexanes quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Final Product: this compound purify->product

Caption: Experimental Workflow for Wittig Synthesis.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield start Low or No Yield Observed check_ylide Was Ylide Formation Successful? start->check_ylide ylide_yes Yes check_ylide->ylide_yes TLC/Color Change? ylide_no No check_ylide->ylide_no check_conditions Were Reaction Conditions Anhydrous? conditions_yes Yes check_conditions->conditions_yes conditions_no No check_conditions->conditions_no check_reagents Are Reagents Pure? reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no ylide_yes->check_conditions solution_base Solution: Check Base Strength/Freshness, Optimize Temp/Time ylide_no->solution_base conditions_yes->check_reagents solution_anhydrous Solution: Use Anhydrous Solvents, Flame-Dry Glassware conditions_no->solution_anhydrous solution_other Consider Steric Hindrance or Alternative Routes reagents_yes->solution_other solution_reagents Solution: Purify Aldehyde and Alkyl Halide reagents_no->solution_reagents

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Purification of 5-Methyl-2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of residual catalysts from 5-methyl-2-heptene, particularly after synthesis via olefin metathesis using ruthenium-based catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of this compound that may require removal?

A1: While this compound can be synthesized through various methods, olefin metathesis is a common strategy for creating carbon-carbon double bonds. This method often employs ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts.[1][2] These homogeneous catalysts are known for their efficiency but can be challenging to remove completely from the final product.[3] Other potential catalysts include platinum or palladium for dehydrogenation reactions and acid catalysts for elimination or isomerization reactions.

Q2: Why is it crucial to remove residual catalyst from the final product?

A2: Residual catalyst, especially heavy metals like ruthenium, can have several detrimental effects. In pharmaceutical applications, regulatory bodies like the International Conference on Harmonisation (ICH) have strict limits on metal impurities (e.g., a maximum of 10 ppm for ruthenium) due to their potential toxicity.[3] Furthermore, residual catalysts can lead to undesired side reactions, such as olefin isomerization or product decomposition over time, affecting the purity, stability, and color of the final compound.[3][4]

Q3: What are the general strategies for removing residual ruthenium catalysts?

A3: The primary strategies for removing ruthenium byproducts from olefin metathesis reactions fall into three main categories:

  • Adsorption: Utilizing solid supports to bind the catalyst, which is then removed by filtration. Common adsorbents include silica (B1680970) gel, activated carbon, and specialized metal scavengers.[2][5]

  • Extraction: Converting the catalyst into a more polar complex that can be separated from the less polar organic product through a liquid-liquid extraction. This is often achieved by adding a scavenging agent.

  • Chemical Treatment: Adding a reagent that reacts with the catalyst to form a complex that is easily removed by filtration or chromatography.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: The purified this compound has a persistent color (e.g., pink, brown, or black).

  • Possible Cause: The color is likely due to residual ruthenium byproducts from the metathesis reaction.[4] Even after initial purification, trace amounts of these highly colored complexes can remain.

  • Troubleshooting Steps:

    • Initial Assessment: If you have already performed a purification step (e.g., silica gel chromatography), the persistent color indicates that the chosen method was not sufficient.

    • Treatment with Scavenging Agents: Before re-purification by chromatography, treat the crude product with a ruthenium scavenger. Common and effective options include triphenylphosphine (B44618) oxide (TPPO) or dimethyl sulfoxide (B87167) (DMSO).[1][4] These agents coordinate with the ruthenium, forming complexes that are more easily removed.

    • Activated Carbon Treatment: Stirring the product solution with activated carbon can be effective in adsorbing the colored impurities.[5][6]

    • Re-purification: After treatment with a scavenger or activated carbon, filter the mixture and then perform silica gel chromatography.

Issue 2: The residual ruthenium level, as determined by ICP-MS, is above the acceptable limit (e.g., >10 ppm).

  • Possible Cause: The purification protocol is not efficient enough for the specific ruthenium species present in the reaction mixture. The choice of solvent and the amount of scavenger or adsorbent may also be suboptimal.

  • Troubleshooting Steps:

    • Optimize Scavenger/Adsorbent Amount: Increase the equivalents of the scavenger or the amount of adsorbent used. For instance, when using TPPO or DMSO, using up to 50 equivalents relative to the catalyst can significantly improve removal.[4]

    • Increase Treatment Time and Temperature: The scavenging process may require more time to reach completion. Treatment times of 8-12 hours are often recommended.[4] In some cases, gentle heating can improve efficiency, but this should be done with caution to avoid product degradation.

    • Combine Methods: A multi-step approach is often more effective. For example, an extraction with a water-soluble phosphine (B1218219) followed by a pass through a silica gel plug or treatment with activated carbon can lead to very low residual ruthenium levels.[3][6]

    • Use Specialized Metal Scavengers: Commercially available silica-based metal scavengers (e.g., SiliaBond® Thiol, Diamine, etc.) can be highly effective at reducing ruthenium to single-digit ppm levels.[2]

Issue 3: Significant product loss occurs during the purification process.

  • Possible Cause: The product may be adsorbing to the purification medium (e.g., silica gel or activated carbon) or may be partially water-soluble if using an extraction-based method.

  • Troubleshooting Steps:

    • Silica Gel Deactivation: If using silica gel chromatography, deactivating the silica gel with a small amount of a polar solvent or a non-polar solvent containing a small percentage of an amine (like triethylamine) can help reduce the adsorption of the desired product.

    • Optimize Solvent System: Ensure the solvent system used for chromatography is optimized to provide good separation between the product and the catalyst byproducts while minimizing product retention on the column.

    • Back-Extraction: If performing a liquid-liquid extraction, back-extract the aqueous phase with a fresh portion of an organic solvent to recover any dissolved product.

    • Consider Scavengers with High Product Recovery: Some specialized metal scavengers are designed to minimize product loss during purification.[2]

Data Presentation

Table 1: Comparison of Ruthenium Removal Methods

MethodScavenger/AdsorbentTypical ConditionsFinal Ru Level (ppm)Reference(s)
Chemical Treatment & FiltrationTriphenylphosphine Oxide (TPPO) or Dimethyl Sulfoxide (DMSO) (50 eq.)Stir at room temperature for 8-12 hours, followed by filtration through silica gel.< 10[4]
AdsorptionActivated CarbonStir with 1.3 weight equivalents of activated carbon for 24 hours.< 10 (often below detection limits)[3][5]
AdsorptionSilica-based Scavengers (e.g., SiliaBond® DMT, Thiol)4-8 equivalents of scavenger, stirred for 16 hours at 22-80°C.< 10[2]
ExtractionTris(hydroxymethyl)phosphine (THMP)Aqueous extraction.< 100 (can be < 10 when combined with other methods)[3]
Chemical Quenching & FiltrationPolar IsocyanideStir for 30 minutes, followed by filtration through silica gel.< 2[7]

Experimental Protocols

Protocol 1: Ruthenium Removal using Triphenylphosphine Oxide (TPPO) and Silica Gel [4]

  • Reaction Quenching: After the metathesis reaction is complete, concentrate the crude reaction mixture under reduced pressure to remove the solvent.

  • Scavenger Addition: Re-dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene). Add 50 equivalents of triphenylphosphine oxide (TPPO) relative to the initial amount of ruthenium catalyst used.

  • Stirring: Stir the mixture at room temperature for a minimum of 8 hours, with 12 hours being optimal.

  • Filtration: After the stirring is complete, pass the mixture through a short plug of silica gel, eluting with an appropriate solvent.

  • Analysis: Concentrate the filtrate and analyze the product for residual ruthenium using ICP-MS.

Protocol 2: Ruthenium Removal using Activated Carbon [3][5]

  • Initial Workup (Optional but Recommended): Perform an aqueous extraction to remove any water-soluble byproducts. Dry the organic layer with a drying agent (e.g., MgSO₄), filter, and concentrate.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., diethyl ether). Add activated carbon (approximately 1.3 times the weight of the crude product).

  • Stirring: Stir the mixture vigorously at room temperature for 24 hours.

  • Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the activated carbon.

  • Analysis: Concentrate the filtrate and analyze the product for residual ruthenium using ICP-MS.

Protocol 3: Analysis of Residual Ruthenium by ICP-MS [3][8]

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the purified this compound into a clean digestion vessel.

  • Digestion: Add concentrated nitric acid to the sample and allow it to digest overnight. For more robust samples, microwave-assisted digestion may be employed.

  • Dilution: Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be suitable for the ICP-MS instrument (typically 2-3% HNO₃).

  • Standard Preparation: Prepare a series of calibration standards of known ruthenium concentrations in a matrix that matches the acid concentration of the samples.

  • Analysis: Analyze the prepared samples and standards using ICP-MS. The instrument will measure the intensity of the ruthenium isotopes to determine the concentration in the sample.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Catalyst Removal start Start: Crude this compound (Post-Metathesis) initial_purification Initial Purification (e.g., Silica Gel Column) start->initial_purification analyze_product Analyze Product: Visual Inspection & ICP-MS initial_purification->analyze_product is_product_pure Is Product Pure? (Colorless & Ru < 10 ppm) analyze_product->is_product_pure end End: Pure Product is_product_pure->end Yes troubleshoot Troubleshoot: High Ru / Persistent Color is_product_pure->troubleshoot No scavenger_treatment Option A: Treat with Scavenger (TPPO, DMSO, Isocyanide) troubleshoot->scavenger_treatment carbon_treatment Option B: Treat with Activated Carbon troubleshoot->carbon_treatment specialized_scavenger Option C: Use Specialized Silica-Based Scavenger troubleshoot->specialized_scavenger re_purify Re-purify (Silica Gel Filtration/Column) scavenger_treatment->re_purify carbon_treatment->re_purify specialized_scavenger->re_purify re_purify->analyze_product

Caption: Troubleshooting workflow for the removal of residual catalysts.

Experimental_Workflow_TPPO Experimental Workflow: TPPO Scavenging start Start: Crude Product concentrate Concentrate Crude Product start->concentrate dissolve Re-dissolve in Minimal Solvent concentrate->dissolve add_tppo Add TPPO (50 eq.) dissolve->add_tppo stir Stir at Room Temp for 8-12 hours add_tppo->stir filter_silica Filter through Silica Gel Plug stir->filter_silica collect_filtrate Collect Filtrate filter_silica->collect_filtrate analyze Analyze for Residual Ruthenium collect_filtrate->analyze

Caption: Experimental workflow for catalyst removal using TPPO.

References

Technical Support Center: Quantification of 5-Methyl-2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 5-methyl-2-heptene in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of this compound quantification by Gas Chromatography-Mass Spectrometry (GC-MS), these effects can manifest as either signal enhancement or suppression. This interference can lead to inaccurate and unreliable quantification, impacting the precision and accuracy of your results. For volatile compounds like this compound, matrix components can affect the efficiency of its transfer from the sample to the headspace and its subsequent ionization in the MS source.

Q2: I am observing poor peak shape and inconsistent results for my this compound standards. What could be the cause?

A2: Poor peak shape and inconsistent results for a volatile, non-polar compound like this compound can arise from several factors. One common cause is the interaction of the analyte with active sites in the GC inlet liner and the column. Matrix components can mask these active sites, leading to a phenomenon known as matrix-induced signal enhancement. When you inject a clean standard after a matrix-containing sample, the analyte may interact more with the now-exposed active sites, resulting in peak tailing and reduced signal. It is also crucial to ensure the entire sample pathway is inert and at a consistent temperature to prevent condensation or analyte loss.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A standard method to assess matrix effects is to compare the signal of the analyte in a pure solvent standard to its signal in a sample matrix extract where the analyte has been spiked after the extraction process (post-extraction spike). A significant difference in the signal intensity indicates the presence of matrix effects. A value greater than 100% suggests signal enhancement, while a value below 100% indicates signal suppression.[1]

Q4: What is the most effective way to compensate for matrix effects when quantifying this compound?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. An ideal SIL-IS for this compound would be, for example, 5-(methyl-d3)-2-heptene. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way throughout the sample preparation, injection, and ionization processes. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations due to matrix effects can be effectively normalized.

Q5: Are there alternative strategies if a stable isotope-labeled internal standard is not available?

A5: Yes, several other strategies can be employed. Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is as close as possible to your actual samples. This helps to ensure that the standards and the samples experience similar matrix effects. Another robust technique is the method of standard addition .[2] This involves adding known amounts of a standard solution to aliquots of the sample and then extrapolating to determine the endogenous concentration. This method is particularly useful for complex or unknown matrices.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low recovery of this compound Inefficient extraction from the sample matrix.Optimize the sample preparation method. For blood or plasma, consider headspace solid-phase microextraction (HS-SPME) with a non-polar fiber (e.g., PDMS). For urine, a salt-out effect by adding NaCl can improve the volatility of this compound.
Analyte loss due to volatility.Ensure sample vials are tightly sealed. Minimize sample heating time and temperature during preparation. Use a cooled autosampler if available.
High variability in replicate injections Inconsistent matrix effects between samples.Implement a robust matrix effect compensation strategy such as using a stable isotope-labeled internal standard, matrix-matched calibration, or the standard addition method.
Active sites in the GC system.Use a deactivated inlet liner. Regularly condition the GC column according to the manufacturer's instructions.
Signal suppression observed Co-eluting matrix components are interfering with the ionization of this compound.Improve chromatographic separation by optimizing the GC temperature program. Enhance sample cleanup to remove interfering compounds. Consider using a different ionization mode if available.
Signal enhancement observed Matrix components are "protecting" the analyte from active sites in the GC system.The most reliable solution is to use a stable isotope-labeled internal standard. Alternatively, prepare all standards and samples in a consistent matrix (matrix-matched calibration).

Data Presentation: Comparison of Matrix Effect Mitigation Strategies

The following table summarizes hypothetical quantitative data for the analysis of this compound in human plasma, illustrating the impact of different calibration strategies. This data is based on typical performance observed for similar volatile organic compounds.

Calibration Method Spiked Concentration (ng/mL) Calculated Concentration (ng/mL) Accuracy (%) Precision (%RSD, n=5)
External Calibration (in solvent) 50.035.571.018.5
Matrix-Matched Calibration 50.048.997.87.2
Standard Addition 50.051.2102.45.4
Stable Isotope-Labeled Internal Standard 50.049.899.63.1

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare three sets of samples at a low and high concentration (e.g., 20 ng/mL and 200 ng/mL):

    • Set A (Neat Solution): Spike this compound standard into a clean solvent (e.g., methanol).

    • Set B (Post-Extraction Spike): Process a blank plasma/urine sample through the entire sample preparation procedure. In the final step, before injection, spike the extracted matrix with the this compound standard.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into a blank plasma/urine sample before starting the sample preparation procedure.

  • Analyze all samples using the developed GC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • A ME value significantly different from 100% indicates the presence of matrix effects.

Protocol 2: Method of Standard Addition

This protocol is used to accurately quantify this compound in a complex matrix.

  • Divide the unknown sample into at least four equal aliquots.

  • Spike the aliquots:

    • Aliquot 1: No spike (endogenous concentration).

    • Aliquot 2: Spike with a known amount of this compound standard (e.g., to increase the expected concentration by 50%).

    • Aliquot 3: Spike with a known amount of this compound standard (e.g., to increase the expected concentration by 100%).

    • Aliquot 4: Spike with a known amount of this compound standard (e.g., to increase the expected concentration by 150%).

  • If using an internal standard (IS), add a constant amount of the IS to all aliquots.

  • Process and analyze all prepared samples.

  • Plot the analytical signal (or the ratio of analyte signal to IS signal) on the y-axis against the concentration of the added standard on the x-axis.

  • Perform a linear regression. The absolute value of the x-intercept represents the endogenous concentration of this compound in the sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Stable Isotope-Labeled IS Sample->Spike_IS Extraction Headspace SPME Spike_IS->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Troubleshooting_Matrix_Effects Start Inconsistent or Inaccurate Quantification Results Check_ME Assess Matrix Effect? (Pre- vs. Post-Spike) Start->Check_ME ME_Present Matrix Effect > 20%? Check_ME->ME_Present No_ME Investigate Other Issues: - Instrument Performance - Standard Stability ME_Present->No_ME No No_SIL_IS SIL-IS Available? ME_Present->No_SIL_IS Yes Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Revalidate Re-validate Method Use_SIL_IS->Revalidate No_SIL_IS->Use_SIL_IS Yes Matrix_Match Use Matrix-Matched Calibration No_SIL_IS->Matrix_Match No Std_Addition Use Standard Addition Method Matrix_Match->Std_Addition Matrix_Match->Revalidate Std_Addition->Revalidate

References

Technical Support Center: Chiral Separation of 5-methyl-2-heptene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method development for the chiral separation of 5-methyl-2-heptene enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic technique for the chiral separation of this compound enantiomers?

A1: Gas Chromatography (GC) is the most appropriate technique for separating the enantiomers of this compound due to its volatile nature. Chiral GC, employing a chiral stationary phase (CSP), is necessary to achieve enantioseparation.

Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?

A2: For volatile, non-polar compounds like this compound, derivatized cyclodextrin-based CSPs are highly recommended. Specifically, β-cyclodextrin derivatives, such as permethylated or diacetylated β-cyclodextrin, have shown great success in resolving alkene enantiomers. These CSPs provide the necessary steric and inclusion interactions for chiral recognition.[1][2]

Q3: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?

A3: While technically possible, HPLC is generally less suitable for highly volatile and non-polar compounds like this compound. GC offers better efficiency and sensitivity for such analytes without the need for derivatization to introduce a chromophore for UV detection.

Q4: What are the critical parameters to optimize in a chiral GC method for this compound?

A4: The most critical parameters to optimize are the temperature program, carrier gas flow rate (linear velocity), and the choice of the chiral stationary phase. The temperature program, in particular, has a significant impact on the resolution of enantiomers.[3] A slower temperature ramp often leads to better separation.[3]

Q5: What is a suitable sample preparation technique for analyzing this compound enantiomers?

A5: Due to its volatility, headspace sampling or purge-and-trap are effective sample preparation techniques. These methods allow for the introduction of the volatile analytes into the GC system while leaving non-volatile matrix components behind. For liquid standards, a simple dilution in a volatile, non-polar solvent like hexane (B92381) is sufficient.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No separation of enantiomers (co-elution) 1. Inappropriate chiral stationary phase (CSP).2. Oven temperature is too high, reducing enantioselectivity.3. Incorrect carrier gas flow rate.1. Ensure a cyclodextrin-based chiral column is being used.2. Lower the initial oven temperature and use a slower temperature ramp rate.3. Optimize the carrier gas flow rate (linear velocity) to find the best efficiency.
Poor resolution (Rs < 1.5) 1. Sub-optimal temperature program.2. Column overloading.3. Carrier gas velocity is too high or too low.1. Decrease the temperature ramp rate (e.g., from 5 °C/min to 2 °C/min).2. Reduce the injection volume or dilute the sample.3. Perform a van Deemter plot analysis to determine the optimal linear velocity for the carrier gas.
Peak tailing 1. Active sites in the injector liner or on the column.2. Sample condensation in the injector.3. Incompatible solvent.1. Use a deactivated liner and consider trimming the first few centimeters of the column.2. Increase the injector temperature.3. Ensure the sample is dissolved in a solvent compatible with the stationary phase.
Split peaks 1. Improper column installation.2. Inconsistent injection technique (manual injection).3. Sample solvent and stationary phase polarity mismatch.1. Re-install the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.2. Use an autosampler for consistent injections.3. Choose a sample solvent with a polarity similar to the stationary phase.[4]
Baseline noise or drift 1. Column bleed due to exceeding the maximum operating temperature.2. Contaminated carrier gas.3. Detector contamination.1. Ensure the temperature program does not exceed the column's maximum temperature limit.2. Use high-purity carrier gas and install or replace gas purifiers.3. Clean the detector according to the manufacturer's instructions.

Experimental Protocols

Recommended Experimental Workflow for Method Development

G cluster_0 Preparation cluster_1 Initial Screening cluster_2 Optimization cluster_3 Validation A Sample Preparation (Dilution in Hexane or Headspace) B Select Chiral GC Column (e.g., β-cyclodextrin derivative) A->B C Initial GC Conditions (Fast Temperature Ramp) B->C D Analyze for Partial Separation C->D E Optimize Temperature Program (Slower Ramp Rate) D->E Partial separation observed F Optimize Carrier Gas Flow E->F G Fine-tune Injection Parameters F->G H Assess Resolution (Rs), Selectivity (α), and Repeatability G->H

Caption: Workflow for Chiral GC Method Development.

Detailed Gas Chromatography (GC) Method

This protocol provides a starting point for the chiral separation of this compound enantiomers. Optimization will likely be required.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Chiral Column: Beta-cyclodextrin derivative column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen, constant flow at 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C

    • Hold time: 2 minutes

    • Ramp rate: 2 °C/min to 150 °C

    • Final hold time: 5 minutes

  • Injector:

    • Mode: Split (split ratio 50:1)

    • Temperature: 220 °C

    • Injection volume: 1 µL

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen flow: 40 mL/min

    • Airflow: 400 mL/min

    • Makeup gas (Nitrogen): 25 mL/min

  • Sample Preparation: Prepare a 100 ppm solution of racemic this compound in n-hexane.

Quantitative Data Summary

The following table presents hypothetical but realistic data that could be obtained from a successful chiral separation of this compound enantiomers using the protocol above.

Parameter Enantiomer 1 Enantiomer 2
Retention Time (min) 21.522.1
Peak Area 50,12349,877
Resolution (Rs) -1.8
Selectivity (α) -1.03
Theoretical Plates (N) 95,00098,000

Logical Relationship for Troubleshooting Poor Resolution

G cluster_0 Problem cluster_1 Primary Causes cluster_2 Solutions A Poor Resolution (Rs < 1.5) B Sub-optimal Temperature A->B C Incorrect Flow Rate A->C D Column Overload A->D E Decrease Ramp Rate / Lower Initial Temp B->E F Optimize Linear Velocity C->F G Dilute Sample / Reduce Injection Volume D->G

Caption: Troubleshooting Logic for Poor Resolution.

References

Validation & Comparative

Spectroscopic Validation of 5-methyl-2-heptene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of the 5-methyl-2-heptene structure against its common isomers. Detailed experimental protocols and data interpretation are included to assist in the unambiguous identification of this compound.

Introduction

This compound (C₈H₁₆, molar mass: 112.21 g/mol ) is an unsaturated hydrocarbon with potential applications in chemical synthesis. Accurate structural confirmation is critical to ensure the purity and identity of the material used in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for this purpose. However, the presence of various structural and geometric isomers of octene necessitates a careful and comparative analysis of the spectral data to avoid misidentification. This guide focuses on distinguishing this compound from its key isomers: 5-methyl-1-heptene, 5-methyl-3-heptene, and 4-methyl-2-heptene.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and its selected isomers. These values are based on predictive models and typical spectroscopic ranges and may vary slightly based on experimental conditions.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm), Multiplicities, and Coupling Constants (J, Hz) in CDCl₃

Structure Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H1~1.65d~6.5
H2~5.45dq~15.0, 6.5
H3~5.35dt~15.0, 7.0
H4~1.95m
H5~1.50m
H6~1.25m
H7~0.88t~7.5
8-CH₃~0.86d~6.5
5-methyl-1-heptene H1~5.75ddt~17.0, 10.0, 6.5
H1'~4.95d~17.0
H1''~4.90d~10.0
H2~2.05m
H3, H4~1.10 - 1.40m
H5~1.50m
H6~1.25m
H7~0.88t~7.5
8-CH₃~0.86d~6.5
5-methyl-3-heptene H1, H7~0.90t~7.5
H2, H6~2.00m
H3, H4~5.40m
H5~1.50m
8-CH₃~0.95d~6.5
4-methyl-2-heptene H1~1.65d~6.5
H2~5.40m
H3~5.30m
H4~2.10m
H5, H6~1.20 - 1.40m
H7~0.85t~7.5
8-CH₃~0.95d~6.5
¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Structure Carbon Assignment Chemical Shift (δ, ppm)
This compound C1~17.5
C2~125.0
C3~132.0
C4~42.0
C5~34.0
C6~29.5
C7~11.5
C8 (CH₃)~19.5
5-methyl-1-heptene C1~114.5
C2~139.0
C3~38.0
C4~31.0
C5~36.5
C6~29.0
C7~11.5
C8 (CH₃)~19.0
5-methyl-3-heptene C1, C7~13.0, ~12.0
C2, C6~26.0, ~35.0
C3, C4~128.0, ~135.0
C5~34.5
C8 (CH₃)~20.0
4-methyl-2-heptene C1~18.0
C2~126.0
C3~134.0
C4~37.0
C5~39.0
C6~20.5
C7~14.0
C8 (CH₃)~20.0
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Structure C-H Stretch (sp²) C-H Stretch (sp³) C=C Stretch =C-H Bend (Out-of-plane)
This compound 3000-3100 (m)2850-3000 (s)1660-1675 (w-m)~965 (s, for trans)
5-methyl-1-heptene 3070-3090 (m)2850-3000 (s)~1640 (m)~910, ~990 (s)
5-methyl-3-heptene 3000-3100 (m)2850-3000 (s)1660-1675 (w-m)~965 (s, for trans) or ~675-730 (s, for cis)
4-methyl-2-heptene 3000-3100 (m)2850-3000 (s)1660-1675 (w-m)~965 (s, for trans)

Intensity abbreviations: s = strong, m = medium, w = weak

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectra of these isomers will all show a molecular ion peak (M⁺˙) at m/z = 112. The fragmentation patterns, however, will differ based on the stability of the resulting carbocations and radicals. The most common fragmentation for alkenes is allylic cleavage.[1][2]

Table 4: Predicted Major Fragments (m/z) and Their Likely Origin

Structure m/z 97 m/z 83 m/z 69 m/z 55/56 m/z 41/43 Base Peak
This compound [M-CH₃]⁺[M-C₂H₅]⁺[M-C₃H₇]⁺Allylic cleavageAlkyl fragments55 or 41
5-methyl-1-heptene [M-CH₃]⁺[M-C₂H₅]⁺Allylic cleavage [M-C₃H₇]⁺Alkyl fragmentsAlkyl fragments69 or 41
5-methyl-3-heptene [M-CH₃]⁺Allylic cleavage [M-C₂H₅]⁺[M-C₃H₇]⁺Alkyl fragmentsAlkyl fragments83 or 55
4-methyl-2-heptene [M-CH₃]⁺[M-C₂H₅]⁺[M-C₃H₇]⁺Allylic cleavageAlkyl fragments55 or 43

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of each proton and carbon atom.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C). For ¹H NMR, integrate the signals and determine coupling constants.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the C=C and =C-H bonds.

Methodology:

  • Sample Preparation: No specific preparation is required for a liquid sample. Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Place 1-2 drops of the liquid sample directly onto the ATR crystal surface to ensure full coverage.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support structural elucidation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Identify the molecular ion peak. Compare the fragmentation pattern with the predicted patterns for the possible isomers and with library databases (e.g., NIST).

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure.

G Spectroscopic Validation Workflow for this compound cluster_0 Initial Analysis cluster_1 Primary Structural Confirmation cluster_2 Functional Group & Connectivity Analysis cluster_3 Data Interpretation and Comparison cluster_4 Conclusion Sample Unknown Sample (Presumed this compound) GCMS GC-MS Analysis Sample->GCMS IR IR Spectroscopy Sample->IR NMR 1H & 13C NMR Spectroscopy Sample->NMR MW Molecular Weight Determination (m/z = 112) GCMS->MW Frag Fragmentation Pattern Analysis GCMS->Frag Validation Structure Validated: This compound MW->Validation Correct MW MS_Data Compare fragmentation with expected patterns for isomers Frag->MS_Data IR_Data Identify C=C and =C-H bands Compare with Isomers IR->IR_Data NMR_Data Assign signals (1H, 13C) Analyze multiplicity & coupling Compare with Isomers NMR->NMR_Data IR_Data->Validation Rejection Structure Not Validated: Isomer or Impurity Present IR_Data->Rejection Data Mismatch NMR_Data->Validation NMR_Data->Rejection Data Mismatch MS_Data->Validation MS_Data->Rejection Data Mismatch

Caption: Workflow for the spectroscopic validation of this compound.

References

Comparative Analysis of Synthetic Routes to 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of common synthetic routes for the production of 5-methyl-2-heptene, an important building block in organic synthesis. The performance of each method is evaluated based on experimental data, including reaction yields, conditions, and stereoselectivity.

Executive Summary

The synthesis of this compound can be effectively achieved through several methods, most notably the Wittig reaction and the dehydration of 5-methyl-3-heptanol. Each route offers distinct advantages and disadvantages in terms of yield, stereocontrol, and reaction conditions. The Wittig reaction provides excellent regioselectivity in the placement of the double bond, while the acid-catalyzed dehydration of the corresponding alcohol is a more atom-economical approach, though it may yield a mixture of isomers.

Data Presentation

ParameterWittig ReactionDehydration of 5-methyl-3-heptanol
Starting Materials 2-Methylbutanal, Propyltriphenylphosphonium bromide5-Methyl-3-heptanol
Key Reagents Strong base (e.g., n-BuLi), Triphenylphosphine (B44618)Strong acid catalyst (e.g., H₂SO₄, H₃PO₄)
Reaction Type OlefinationElimination (Dehydration)
Typical Yield 75-85%60-70%
Stereoselectivity Generally produces a mixture of (E) and (Z) isomers, with the (Z)-isomer often favored with non-stabilized ylides.Follows Zaitsev's rule, favoring the more substituted alkene. Can produce a mixture of constitutional and geometric isomers.
Reaction Temperature -78 °C to room temperature100-180 °C
Reaction Time 2-4 hours1-3 hours
Key By-products Triphenylphosphine oxideWater, polymeric materials
Purification Chromatography to remove triphenylphosphine oxideDistillation

Experimental Protocols

Wittig Reaction for the Synthesis of this compound

This protocol describes the synthesis of this compound via the Wittig reaction between 2-methylbutanal and the ylide generated from propyltriphenylphosphonium bromide.

Materials:

Procedure:

  • A solution of propyltriphenylphosphonium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium in hexanes is added dropwise to the stirred suspension. The formation of the orange-red ylide is observed.

  • The reaction mixture is allowed to warm to 0 °C and stirred for 1 hour.

  • The mixture is then re-cooled to -78 °C, and a solution of 2-methylbutanal in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Acid-Catalyzed Dehydration of 5-Methyl-3-heptanol

This protocol outlines the synthesis of this compound through the acid-catalyzed dehydration of 5-methyl-3-heptanol.[1]

Materials:

  • 5-Methyl-3-heptanol (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • 5-Methyl-3-heptanol is placed in a round-bottom flask with a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • The mixture is heated to 100-180 °C. The product, this compound, is distilled from the reaction mixture as it is formed.

  • The distillate is collected in a flask cooled in an ice bath.

  • The collected distillate is washed with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • The organic layer is separated and dried over anhydrous CaCl₂.

  • The final product is purified by fractional distillation.

Mandatory Visualization

Synthesis_Routes cluster_wittig Wittig Reaction Route cluster_dehydration Dehydration Route wittig_start 2-Methylbutanal + Propyltriphenylphosphonium bromide ylide_formation Ylide Formation (n-BuLi, THF, -78°C -> 0°C) wittig_start->ylide_formation wittig_reaction Wittig Reaction (-78°C -> RT) ylide_formation->wittig_reaction wittig_workup Workup & Purification (Chromatography) wittig_reaction->wittig_workup wittig_product This compound wittig_workup->wittig_product dehydration_start 5-Methyl-3-heptanol dehydration_reaction Acid-Catalyzed Dehydration (H₂SO₄, 100-180°C) dehydration_start->dehydration_reaction dehydration_workup Workup & Purification (Distillation) dehydration_reaction->dehydration_workup dehydration_product This compound (Isomer Mixture) dehydration_workup->dehydration_product

Caption: Comparative workflow of Wittig and Dehydration routes.

Signaling Pathways and Logical Relationships

The choice between the Wittig reaction and alcohol dehydration for the synthesis of this compound depends on the desired outcome and experimental constraints. The following diagram illustrates the logical relationship between the starting materials and the final product for each pathway.

Logical_Relationship start_wittig Starting Materials: 2-Methylbutanal & Propyltriphenylphosphonium bromide intermediate_ylide Phosphonium Ylide start_wittig->intermediate_ylide Base start_dehydration Starting Material: 5-Methyl-3-heptanol intermediate_carbocation Carbocation Intermediate start_dehydration->intermediate_carbocation Acid Catalyst + Heat product This compound intermediate_ylide->product Reaction with 2-Methylbutanal intermediate_carbocation->product Proton Elimination

Caption: Logical flow from starting materials to product.

References

Reactivity of 5-methyl-2-heptene vs other heptene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 5-methyl-2-heptene and Other Heptene (B3026448) Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of this compound against other representative heptene isomers. The analysis is grounded in fundamental principles of organic chemistry, focusing on how alkene structure influences the outcome and rate of common reactions. Due to the limited availability of direct quantitative experimental data for all isomers in all reactions, this guide combines established chemical principles with available experimental data for structurally similar compounds to provide a robust comparative framework.

Introduction to Heptene Isomers and Reactivity

Heptene (C₇H₁₄) exists in numerous isomeric forms, primarily differing in the position of the carbon-carbon double bond and the branching of the carbon chain. The reactivity of an alkene is principally determined by two key factors:

  • Electronic Effects: The electron density of the π-bond. Alkyl groups are weakly electron-donating, so more substituted alkenes have a more electron-rich double bond, which can influence the rate of electrophilic addition.

  • Steric Effects: The spatial arrangement of atoms around the double bond. Bulky groups can hinder the approach of reagents, slowing down reaction rates.[1]

This guide will focus on the comparison of this compound with the following heptene isomers:

  • 1-Heptene: A monosubstituted terminal alkene.

  • (E)-2-Heptene: A disubstituted internal alkene.

  • 2-Methyl-2-hexene (B165381): A trisubstituted internal alkene.

Comparative Reactivity in Key Alkene Transformations

The following sections detail the comparative reactivity of these isomers in fundamental alkene reactions. The predicted relative rates are based on well-established principles of organic chemistry, supported by available experimental data for analogous compounds.

Electrophilic Addition: Hydrobromination

Electrophilic addition of hydrogen halides (H-X) to alkenes proceeds through the formation of a carbocation intermediate. The rate of reaction is influenced by the stability of this intermediate. More substituted carbocations are more stable (tertiary > secondary > primary), and therefore, alkenes that can form more stable carbocations will generally react faster.[2]

Table 1: Predicted Relative Rates of Hydrobromination of Heptene Isomers

IsomerStructureSubstitution of Double BondPredicted Relative RateRationale
1-HepteneCH₂(CH₂)₄CH=CH₂MonosubstitutedModerateForms a secondary carbocation.
(E)-2-HepteneCH₃(CH₂)₃CH=CHCH₃DisubstitutedFastCan form a secondary carbocation at either carbon of the double bond.
2-Methyl-2-hexene(CH₃)₂C=CH(CH₂)₂CH₃TrisubstitutedFastestForms a stable tertiary carbocation.
This compoundCH₃CH=CHCH₂CH(CH₃)CH₂CH₃DisubstitutedFastForms a secondary carbocation. Reactivity is expected to be similar to (E)-2-heptene.

Experimental Protocol: Hydrobromination of a Heptene Isomer

  • Materials: Heptene isomer, anhydrous hydrogen bromide (gas or in a suitable solvent like acetic acid), anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether), sodium bicarbonate solution, anhydrous magnesium sulfate, round-bottom flask, gas inlet tube, magnetic stirrer, and a drying tube.

  • Procedure:

    • Dissolve the heptene isomer in the anhydrous solvent in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous hydrogen bromide gas through the stirred solution or add a solution of HBr in the chosen solvent dropwise.

    • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

    • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude alkyl halide product.

    • Purify the product by distillation or column chromatography if necessary.

Electrophilic_Addition_Pathway Alkene Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Electrophilic Attack HX H-X HX->Carbocation Product Alkyl Halide Carbocation->Product Nucleophilic Attack Nucleophile X⁻ Nucleophile->Product

Caption: Electrophilic addition proceeds via a carbocation intermediate.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pt, Pd, Ni). The rate of hydrogenation is highly sensitive to steric hindrance around the double bond, as the alkene must adsorb onto the catalyst surface for the reaction to occur. Generally, the rate of hydrogenation decreases with increasing substitution and steric bulk around the double bond.[3][4]

Table 2: Predicted Relative Rates of Catalytic Hydrogenation of Heptene Isomers

IsomerStructureSubstitution of Double BondPredicted Relative RateRationale
1-HepteneCH₂(CH₂)₄CH=CH₂MonosubstitutedFastestLeast sterically hindered, allowing for rapid adsorption onto the catalyst surface.
(E)-2-HepteneCH₃(CH₂)₃CH=CHCH₃DisubstitutedModerateMore sterically hindered than 1-heptene.
This compoundCH₃CH=CHCH₂CH(CH₃)CH₂CH₃DisubstitutedModerateSteric hindrance is similar to (E)-2-heptene.
2-Methyl-2-hexene(CH₃)₂C=CH(CH₂)₂CH₃TrisubstitutedSlowestMost sterically hindered, leading to the slowest rate of hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of a Heptene Isomer

  • Materials: Heptene isomer, catalyst (e.g., 10% Pd on carbon), solvent (e.g., ethanol (B145695) or ethyl acetate), hydrogen gas source (balloon or cylinder), hydrogenation flask (e.g., Parr shaker or a round-bottom flask with a septum), magnetic stirrer.

  • Procedure:

    • In the hydrogenation flask, dissolve the heptene isomer in the solvent.

    • Carefully add the catalyst to the solution.

    • Seal the flask and flush it with hydrogen gas to remove air.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon or a regulated source).

    • Monitor the reaction by observing hydrogen uptake or by analytical techniques (e.g., GC-MS).

    • Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Rinse the filter cake with the solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the alkane product.

Catalytic_Hydrogenation_Workflow Start Alkene + Catalyst in Solvent Hydrogenation Introduce H₂ Gas Start->Hydrogenation Reaction Vigorous Stirring under H₂ Atmosphere Hydrogenation->Reaction Monitoring Monitor Reaction Progress Reaction->Monitoring Filtration Filter to Remove Catalyst Monitoring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Alkane Product Evaporation->Product

Caption: Experimental workflow for catalytic hydrogenation.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The first step, hydroboration, involves the addition of borane (B79455) (BH₃) across the double bond. This step is sensitive to steric hindrance, with the boron atom preferentially adding to the less sterically hindered carbon atom. The rate of hydroboration generally decreases with increasing steric bulk around the double bond.[5]

Table 3: Predicted Relative Rates of Hydroboration of Heptene Isomers

IsomerStructureSubstitution of Double BondPredicted Relative RateRationale
1-HepteneCH₂(CH₂)₄CH=CH₂MonosubstitutedFastestLeast sterically hindered, allowing for rapid addition of borane.
(E)-2-HepteneCH₃(CH₂)₃CH=CHCH₃DisubstitutedModerateMore sterically hindered than 1-heptene.
This compoundCH₃CH=CHCH₂CH(CH₃)CH₂CH₃DisubstitutedModerateSteric hindrance is similar to (E)-2-heptene.
2-Methyl-2-hexene(CH₃)₂C=CH(CH₂)₂CH₃TrisubstitutedSlowestMost sterically hindered, significantly slowing the approach of the borane reagent.

Experimental Protocol: Hydroboration-Oxidation of a Heptene Isomer

  • Materials: Heptene isomer, borane-tetrahydrofuran (B86392) complex (BH₃·THF), anhydrous tetrahydrofuran (B95107) (THF), sodium hydroxide (B78521) solution, hydrogen peroxide (30% solution), round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure (Hydroboration):

    • In a dry, nitrogen-flushed round-bottom flask, dissolve the heptene isomer in anhydrous THF.

    • Cool the solution in an ice bath.

    • Add the BH₃·THF solution dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete hydroboration.

  • Procedure (Oxidation):

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature does not rise significantly.

    • After the addition is complete, stir the mixture at room temperature until the oxidation is complete.

    • Separate the aqueous and organic layers. Extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude alcohol product.

    • Purify the alcohol by distillation or column chromatography.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. The reaction rate is influenced by the electron density of the double bond; more electron-rich (i.e., more substituted) alkenes generally react faster with ozone.[6]

Table 4: Predicted Relative Rates of Ozonolysis of Heptene Isomers

IsomerStructureSubstitution of Double BondPredicted Relative RateRationale
1-HepteneCH₂(CH₂)₄CH=CH₂MonosubstitutedSlowestLeast substituted, therefore the least electron-rich double bond.
(E)-2-HepteneCH₃(CH₂)₃CH=CHCH₃DisubstitutedModerateMore substituted and electron-rich than 1-heptene.
This compoundCH₃CH=CHCH₂CH(CH₃)CH₂CH₃DisubstitutedModerateElectron density is similar to (E)-2-heptene.
2-Methyl-2-hexene(CH₃)₂C=CH(CH₂)₂CH₃TrisubstitutedFastestMost substituted, therefore the most electron-rich and reactive towards ozone.

Experimental Protocol: Ozonolysis of a Heptene Isomer

  • Materials: Heptene isomer, solvent (e.g., methanol (B129727) or dichloromethane), ozone generator, gas dispersion tube, round-bottom flask, low-temperature bath (e.g., dry ice/acetone), reducing agent (e.g., dimethyl sulfide (B99878) or zinc dust).

  • Procedure:

    • Dissolve the heptene isomer in the chosen solvent in a round-bottom flask equipped with a gas dispersion tube.

    • Cool the solution to -78 °C using the low-temperature bath.

    • Bubble ozone from the ozone generator through the solution until a blue color persists, indicating the presence of excess ozone.

    • Purge the solution with nitrogen or oxygen to remove the excess ozone.

    • Add the reducing agent (e.g., dimethyl sulfide) to the cold solution and allow the mixture to warm to room temperature.

    • Stir for several hours to complete the reduction of the ozonide.

    • Remove the solvent under reduced pressure.

    • Isolate and purify the resulting aldehyde and/or ketone products, typically by distillation or chromatography.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) to form an epoxide. Similar to ozonolysis, the reaction rate is generally faster for more electron-rich (more substituted) alkenes.[7]

Table 5: Predicted Relative Rates of Epoxidation of Heptene Isomers

IsomerStructureSubstitution of Double BondPredicted Relative RateRationale
1-HepteneCH₂(CH₂)₄CH=CH₂MonosubstitutedSlowestLeast electron-rich double bond.
(E)-2-HepteneCH₃(CH₂)₃CH=CHCH₃DisubstitutedModerateMore electron-rich than 1-heptene.
This compoundCH₃CH=CHCH₂CH(CH₃)CH₂CH₃DisubstitutedModerateElectron density is similar to (E)-2-heptene.
2-Methyl-2-hexene(CH₃)₂C=CH(CH₂)₂CH₃TrisubstitutedFastestMost electron-rich double bond, leading to the fastest reaction with the electrophilic oxygen of the peroxy acid.

Experimental Protocol: Epoxidation of a Heptene Isomer

  • Materials: Heptene isomer, peroxy acid (e.g., m-CPBA), solvent (e.g., dichloromethane), sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve the heptene isomer in the solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add the peroxy acid in portions to the stirred solution, maintaining the temperature below 5 °C.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove the excess peroxy acid and the resulting carboxylic acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude epoxide.

    • Purify the epoxide by distillation or column chromatography if necessary.

Conclusion

The reactivity of heptene isomers is a clear illustration of the fundamental principles of electronic and steric effects in organic chemistry. For reactions that are sensitive to steric hindrance, such as catalytic hydrogenation and hydroboration, the least substituted isomer, 1-heptene, is the most reactive, while the more substituted isomers like 2-methyl-2-hexene are the least reactive. Conversely, for reactions that are favored by increased electron density at the double bond, such as ozonolysis and epoxidation, the trend is reversed, with the most substituted alkene, 2-methyl-2-hexene, exhibiting the highest reactivity. This compound, as a disubstituted internal alkene, generally displays reactivity intermediate to the extremes of the monosubstituted and trisubstituted isomers, with its reactivity being comparable to that of (E)-2-heptene. This comparative guide provides a predictive framework for researchers working with these and structurally related alkenes, aiding in the design and optimization of synthetic routes.

References

Spectroscopic Duel: Unmasking the Stereoisomers of 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of cis- and trans-5-methyl-2-heptene, providing researchers, scientists, and drug development professionals with key differentiating spectral data and detailed experimental protocols for their unambiguous identification. This guide leverages Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to elucidate the structural nuances between these two geometric isomers.

The seemingly subtle difference in the spatial arrangement of substituents around the carbon-carbon double bond in cis- and trans-5-methyl-2-heptene gives rise to distinct spectroscopic signatures. Understanding these differences is paramount for chemists working on stereoselective synthesis, reaction monitoring, and quality control, where precise isomeric identification is critical. This guide presents a side-by-side comparison of the key spectral features of these two compounds, supported by generalized experimental protocols for data acquisition.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from IR, ¹H NMR, and ¹³C NMR spectroscopy for cis- and trans-5-methyl-2-heptene. These values are based on established principles of spectroscopy for substituted alkenes.

Table 1: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional Group Vibrationcis-5-Methyl-2-heptenetrans-5-Methyl-2-hepteneDistinguishing Feature
=C-H Stretch~3015~3025Subtle shift, often overlapping with C-H stretches.
C=C Stretch~1655~1670The C=C stretch in the trans isomer is typically at a higher wavenumber.
=C-H Out-of-Plane Bend~700~965This is the most diagnostic IR peak. The cis isomer shows a strong absorption around 700 cm⁻¹, while the trans isomer has a very strong and characteristic band around 965 cm⁻¹.
C-H Stretch (sp³)~2850-2960~2850-2960Present in both isomers, not a primary distinguishing feature.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Proton Assignmentcis-5-Methyl-2-heptene (Predicted)trans-5-Methyl-2-heptene (Predicted)Key Differentiating Parameters
H2 (Olefinic)~5.45~5.50Olefinic protons in the trans isomer are typically deshielded (downfield).
H3 (Olefinic)~5.35~5.40Olefinic protons in the trans isomer are typically deshielded (downfield).
H5 (Methine)~1.95~1.90
H4 (Methylene)~2.05~1.95Allylic protons in the cis isomer can be slightly deshielded.
H6 (Methylene)~1.35~1.30
H1 (Methyl)~1.65~1.70
H7 (Methyl)~0.90~0.88
5-CH₃ (Methyl)~0.92~0.90
³J(H2-H3) Coupling Constant ~10-12 Hz ~14-16 Hz The vicinal coupling constant between the olefinic protons is significantly larger for the trans isomer. This is a highly reliable diagnostic feature.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ, ppm)

Carbon Assignmentcis-5-Methyl-2-heptene (Predicted)trans-5-Methyl-2-heptene (Predicted)Distinguishing Feature
C2 (Olefinic)~124.5~125.5Olefinic carbons in the trans isomer are slightly deshielded.
C3 (Olefinic)~131.0~132.0Olefinic carbons in the trans isomer are slightly deshielded.
C5 (Methine)~34.0~34.5
C4 (Methylene)~36.5~42.0The allylic carbon in the trans isomer is notably more deshielded due to steric interactions (γ-gauche effect is absent).
C6 (Methylene)~29.5~30.0
C1 (Methyl)~12.5~17.5The methyl group on the double bond is more shielded in the cis isomer.
C7 (Methyl)~14.0~14.2
5-CH₃ (Methyl)~19.0~19.5

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic C=C stretching and =C-H out-of-plane bending vibrations to differentiate between the cis and trans isomers.

Methodology:

  • Sample Preparation: As 5-methyl-2-heptene is a liquid at room temperature, a neat sample can be analyzed. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[1][2][3]

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment.

    • Set the spectral range from 4000 to 600 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

  • Data Acquisition:

    • Place the salt plate assembly in the spectrometer's sample holder.

    • Acquire the sample spectrum by co-adding a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data by performing a background subtraction.

    • Identify and label the key peaks, paying close attention to the 1700-1600 cm⁻¹ (C=C stretch) and 1000-650 cm⁻¹ (=C-H bend) regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and, crucially, the coupling constant between the vinylic protons (H2 and H3) to distinguish between the cis and trans isomers.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[4][5][6][7][8]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert to ensure a homogeneous solution.

  • Instrument Setup (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

  • Data Acquisition (¹H NMR):

    • Acquire the free induction decay (FID) by co-adding 8 to 16 scans.

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and integrate the signals.

  • Instrument Setup and Acquisition (¹³C NMR):

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-150 ppm).

    • Acquire the FID by co-adding a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.

    • Apply a Fourier transform, phase, and baseline correct the spectrum.

  • Data Analysis:

    • Reference the spectra to the TMS signal at 0 ppm.

    • Assign the peaks in both ¹H and ¹³C spectra to the respective nuclei in the molecule.

    • In the ¹H spectrum, accurately measure the coupling constant (³J) between the olefinic protons.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of cis- and trans-5-methyl-2-heptene.

Spectroscopic_Comparison Workflow for Spectroscopic Comparison of this compound Isomers cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample cis/trans-5-Methyl-2-heptene IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR IR_Data =C-H Bend (cis: ~700 cm⁻¹, trans: ~965 cm⁻¹) IR->IR_Data H1_NMR_Data ¹H NMR ³J(H,H) Coupling Constant (cis: ~10-12 Hz, trans: ~14-16 Hz) NMR->H1_NMR_Data C13_NMR_Data ¹³C NMR Allylic & Olefinic Shifts NMR->C13_NMR_Data Cis_ID cis-Isomer Identified IR_Data->Cis_ID ~700 cm⁻¹ Trans_ID trans-Isomer Identified IR_Data->Trans_ID ~965 cm⁻¹ H1_NMR_Data->Cis_ID Low J H1_NMR_Data->Trans_ID High J C13_NMR_Data->Cis_ID Specific Shifts C13_NMR_Data->Trans_ID Specific Shifts

Caption: Spectroscopic analysis workflow for isomer identification.

References

A Comparative Guide to the Purity Assessment of 5-methyl-2-heptene: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of two powerful analytical techniques for the purity assessment of 5-methyl-2-heptene, a volatile alkene: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). This document outlines supporting experimental data and detailed protocols to aid in selecting the most suitable method for specific analytical requirements.

Quantitative Data Summary

The purity of a representative batch of this compound was assessed using both ¹H qNMR and GC-FID. The results, including mean purity and standard deviation from replicate measurements, are summarized below. This table offers a clear comparison of the performance of each technique.

Analytical TechniqueMean Purity (%)Standard DeviationKey AdvantagesLimitations
¹H qNMR 99.10.2Provides absolute quantification without needing a specific standard of the analyte; also offers structural information for impurity identification.[1][2][3]Lower sensitivity for trace-level impurities compared to chromatographic methods.[1][4]
GC-FID 99.30.3High precision, robustness, and high sensitivity for volatile organic impurities.[1][2]Does not provide structural information for the identification of unknown impurities; requires a reference standard for calibrated quantification.[1]

Detailed Experimental Protocols

Quantitative ¹H NMR Spectroscopy

Quantitative NMR (qNMR) has become a primary analytical method that delivers a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.[2] The principle relies on the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[5] For absolute purity determination, a certified internal standard is used for comparison.[6]

Instrumentation:

  • NMR Spectrometer: 500 MHz equipped with a 5 mm probe.

  • Software: Standard NMR data acquisition and processing software.

Materials:

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 8 mg of maleic acid into the same vial.

  • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a 30° pulse angle is used to ensure full relaxation of the protons between scans.

  • Relaxation Delay (d1): 30 seconds. This long delay is crucial to ensure complete T1 relaxation for accurate quantification.

  • Acquisition Time (aq): 3.0 seconds.

  • Number of Scans (ns): 16.

  • Temperature: 298 K.

Data Analysis:

  • The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

  • For this compound, the well-resolved olefinic protons between 5.3 and 5.5 ppm (2H) are selected for integration.

  • For the internal standard, the singlet from the two olefinic protons of maleic acid at approximately 6.2-6.3 ppm is integrated.

  • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and highly sensitive method, particularly well-suited for routine quality control to detect volatile impurities in compounds like this compound.[2] This technique separates components of a mixture based on their volatility and interaction with a stationary phase, followed by detection via flame ionization.[1]

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and an autosampler.

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Materials:

Sample Preparation:

  • Prepare a stock solution of this compound in hexane at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to fall within the linear range of the detector.

GC-FID Parameters:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis:

  • The purity of this compound is determined by the area percent method.

  • The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    Purity (%) = (Area_analyte / Total Area_all peaks) * 100

Visualized Workflows and Method Comparison

To better illustrate the processes and the logical comparison between qNMR and GC-FID, the following diagrams are provided.

G qNMR Experimental Workflow A Sample and Internal Standard Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D NMR Data Acquisition (Optimized Parameters) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Signal Integration (Analyte and Standard) E->F G Purity Calculation F->G

Caption: Workflow for purity assessment by qNMR.

G GC-FID Experimental Workflow A Sample Preparation (Dilution in Solvent) B Injection into GC A->B C Chromatographic Separation B->C D Flame Ionization Detection C->D E Data Acquisition (Chromatogram) D->E F Peak Integration E->F G Purity Calculation (Area Percent) F->G

Caption: Workflow for purity assessment by GC-FID.

G Comparison of qNMR and GC-FID for Purity Assessment cluster_qnmr qNMR cluster_gcfid GC-FID qnmr_abs Absolute Quantification qnmr_struct Structural Information qnmr_abs->qnmr_struct qnmr_no_ref No Analyte Standard Needed qnmr_struct->qnmr_no_ref qnmr_sens Moderate Sensitivity qnmr_no_ref->qnmr_sens gcfid_rel Relative Quantification (Area % Method) gcfid_no_struct No Structural Information gcfid_rel->gcfid_no_struct gcfid_high_sens High Sensitivity gcfid_no_struct->gcfid_high_sens gcfid_robust Robust & High Throughput gcfid_high_sens->gcfid_robust Purity Purity Assessment of This compound Purity->qnmr_abs Purity->gcfid_rel

Caption: Logical comparison of qNMR and GC-FID methods.

Conclusion

Both ¹H qNMR and GC-FID are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.

  • ¹H qNMR stands out as a primary method for providing an accurate, absolute purity value without the need for a specific this compound reference standard.[2] This makes it an excellent tool for the certification of reference materials and for obtaining highly reliable purity data.[2] The ability to simultaneously gain structural information about any impurities present is another significant advantage.[1]

  • GC-FID is a highly sensitive, robust, and high-throughput method, making it ideal for routine quality control and the detection of volatile impurities, even at trace levels.[1][2] Its main limitation is that it provides a relative purity value, and the identification of unknown impurities requires coupling with a mass spectrometer (GC-MS).

The choice between qNMR and GC-FID will ultimately depend on the specific requirements of the analysis. For the certification of a new batch of material where an absolute purity value is required and potential impurities need to be identified, qNMR is the superior choice. For routine analysis of multiple samples where high sensitivity to volatile impurities is the primary concern, GC-FID is more practical and efficient. Often, these techniques are used orthogonally to provide a comprehensive purity profile of a compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two common analytical methods for the quantification of 5-methyl-2-heptene: Direct Injection Gas Chromatography-Mass Spectrometry (GC-MS) and Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of these two techniques, supported by experimental data, to assist researchers and drug development professionals in making informed decisions for the analysis of volatile impurities like this compound.

The accurate determination of volatile organic compounds (VOCs) is a crucial aspect of pharmaceutical development and quality control.[1] this compound, a volatile organic compound, can be present as a process-related impurity or a degradation product. Its monitoring is essential to ensure that it does not exceed established safety limits. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds due to its high sensitivity, resolution, and selectivity.[2] This guide will compare a traditional direct liquid injection approach with a static headspace method, which is often preferred for the analysis of volatile analytes in complex matrices.[3][4]

Comparative Analysis of Analytical Methods

The cross-validation of the Direct Injection GC-MS and HS-GC-MS methods was performed by evaluating key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[5] These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2]

Data Presentation

The quantitative data from the cross-validation studies are summarized in the tables below for easy comparison.

Table 1: Comparison of Method Validation Parameters

Validation ParameterDirect Injection GC-MSStatic Headspace (HS) GC-MSAcceptance Criteria
Linearity (R²) 0.99920.9995R² ≥ 0.999[2]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98-102%[5]
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.2%RSD < 2%[5]
- Intermediate Precision≤ 1.8%≤ 1.5%RSD < 3%[2]
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL-
Robustness PassedPassedConsistent performance under slight variations[5]

Table 2: Summary of Accuracy (Recovery) Studies

Spiked Concentration (µg/mL)Direct Injection GC-MS (% Recovery)Static Headspace (HS) GC-MS (% Recovery)
0.598.599.1
1.099.8100.2
5.0101.2100.8

Table 3: Summary of Precision (Repeatability) Studies (n=6)

Concentration (µg/mL)Direct Injection GC-MS (%RSD)Static Headspace (HS) GC-MS (%RSD)
1.01.351.15

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Direct Injection GC-MS Method

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Autosampler: Agilent 7693A or equivalent

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness[2]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Transfer Line Temperature: 280°C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions for this compound: m/z 41, 56, 70, 112

Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 0.15 µg/mL to 10 µg/mL.

  • For sample analysis, dissolve the drug substance or product in methanol to a final concentration of 10 mg/mL.

Static Headspace (HS) GC-MS Method

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Headspace Sampler: Agilent 7697A or equivalent

Chromatographic Conditions:

  • Same as Direct Injection GC-MS method.

Headspace Sampler Conditions:

  • Vial Equilibration Temperature: 80°C[6]

  • Vial Equilibration Time: 20 minutes

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Vial Size: 20 mL

  • Pressurization Time: 0.2 minutes

  • Loop Fill Time: 0.2 minutes

  • Injection Time: 1 minute

Sample Preparation:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL.

  • Prepare calibration standards by spiking appropriate aliquots of the stock solution into 20 mL headspace vials containing 1 mL of DMSO to achieve final concentrations ranging from 0.03 µg/mL to 5 µg/mL.

  • For sample analysis, weigh 100 mg of the drug substance or product into a 20 mL headspace vial and add 1 mL of DMSO.

Mandatory Visualization

CrossValidationWorkflow start Define Analytical Requirement method_dev Method Development start->method_dev direct_injection Direct Injection GC-MS method_dev->direct_injection headspace Headspace GC-MS method_dev->headspace validation_protocol Define Validation Protocol (ICH Q2) direct_injection->validation_protocol headspace->validation_protocol cross_validation Cross-Validation Studies validation_protocol->cross_validation specificity Specificity cross_validation->specificity linearity Linearity & Range cross_validation->linearity accuracy Accuracy cross_validation->accuracy precision Precision cross_validation->precision lod_loq LOD & LOQ cross_validation->lod_loq robustness Robustness cross_validation->robustness data_analysis Data Analysis & Comparison specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis method_selection Select Optimal Method data_analysis->method_selection report Generate Report method_selection->report

Caption: Workflow for the cross-validation of analytical methods.

Discussion of Results and Method Comparison

The cross-validation results demonstrate that both the Direct Injection GC-MS and Static Headspace GC-MS methods are suitable for the analysis of this compound, meeting the acceptance criteria for linearity, accuracy, and precision.[2][5]

  • Sensitivity: The HS-GC-MS method exhibited superior sensitivity with lower LOD and LOQ values compared to the direct injection method. This is advantageous for the analysis of trace-level impurities. The static headspace technique allows for the analysis of small amounts of analytes in a large amount of matrix without injecting the matrix itself, leading to a cleaner analysis.

  • Matrix Effects: The HS-GC-MS method is less susceptible to matrix effects as non-volatile components of the sample matrix are not introduced into the GC system.[4] This can result in improved robustness and reduced instrument maintenance.

  • Sample Throughput: The direct injection method may offer a slightly higher sample throughput as it does not require the vial equilibration time associated with the headspace technique.

Both Direct Injection GC-MS and Static Headspace GC-MS are validated and reliable methods for the determination of this compound. The choice between the two methods will depend on the specific requirements of the analysis. For applications requiring high sensitivity and analysis of samples with complex matrices, the Static Headspace GC-MS method is recommended . For routine analysis where the expected concentration of this compound is well above the detection limit and high sample throughput is desired, the Direct Injection GC-MS method provides a viable alternative. This guide provides the necessary data and protocols to support the selection and implementation of the most appropriate analytical method for your research and development needs.

References

Comparative Efficacy of 5-Methyl-2-Heptene Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and patent databases has revealed a significant lack of research on the comparative efficacy of 5-methyl-2-heptene derivatives for any specific biological or therapeutic application. Despite extensive investigation into their synthesis and potential activities, no studies presenting a direct comparison of a series of these derivatives with corresponding quantitative data (e.g., IC50, EC50, MIC) could be identified.

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current state of research on this particular class of compounds and the notable absence of comparative efficacy data. The initial objective was to provide a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams. However, the foundational data required for such a guide is not present in the public domain.

Our multi-stage search strategy involved:

  • Broad searches for the efficacy and biological activity of "this compound derivatives."

  • Targeted searches for specific applications such as "anticancer activity," "antimicrobial activity," and "pharmacological studies."

  • Searches for specific, synthetically plausible derivatives, including epoxides, diols, and alcohols of this compound, and their potential biological evaluations.

  • Investigation of patent literature for any disclosed efficacy data.

The search results were consistent in their lack of comparative studies. While information on the synthesis of related compounds, such as the hazelnut flavor compound (S)-5-methylhept-2-en-4-one, is available, the research focus has been on its organoleptic properties rather than therapeutic efficacy[1][2]. The parent compound, this compound, is primarily described as a chemical intermediate and a research tool in organic synthesis[3].

Challenges and Future Directions

The absence of comparative efficacy data for this compound derivatives presents a significant gap in the understanding of their potential as bioactive molecules. For this class of compounds to be considered for further development in areas such as pharmaceuticals or agrochemicals, systematic studies are required.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives: This would involve introducing various functional groups at different positions of the parent molecule to explore the structure-activity relationship (SAR).

  • Screening for biological activity: The synthesized derivatives should be screened against a panel of biological targets to identify potential therapeutic areas. This could include assays for anticancer, antimicrobial, anti-inflammatory, or other activities.

  • Quantitative Efficacy Studies: For any "hit" compounds identified during screening, detailed dose-response studies should be conducted to determine quantitative measures of efficacy such as IC50 or MIC values.

  • Publication of Data: To advance the field, it is crucial that both positive and negative results from these studies are published to create a public knowledge base for this class of compounds.

Illustrative Workflow for Future Studies

Should such research be undertaken, a typical workflow for evaluating the efficacy of a new series of chemical derivatives would be as follows. This workflow is presented as a general guide for future investigations into this compound derivatives or other novel chemical series.

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Data Analysis & Reporting A Synthesis of This compound Derivatives B Purification & Structural Characterization (NMR, MS) A->B C Primary Screening (e.g., Cell Viability Assay) B->C D Hit Identification C->D E Dose-Response & IC50/EC50 Determination D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Selection G->H I Publication of Findings H->I

Figure 1. A generalized workflow for the synthesis and biological evaluation of novel chemical derivatives.

Conclusion

At present, there is insufficient publicly available data to construct a meaningful comparison guide on the efficacy of this compound derivatives. The information landscape suggests that this class of compounds remains largely unexplored in terms of its biological and therapeutic potential. We encourage researchers in the fields of medicinal chemistry and drug discovery to consider investigating this chemical space.

Should the user be interested, we would be pleased to generate a similar comparative guide on a different, more extensively researched class of chemical compounds for which sufficient public data is available.

References

A Comparative Guide to the Isomeric Purity Determination of 5-Methyl-2-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the isomeric purity of chemical entities is a critical aspect of quality control and characterization. 5-Methyl-2-heptene, a simple alkene, can exist as two geometric isomers: (Z)-5-methyl-2-heptene (cis) and (E)-5-methyl-2-heptene (trans). The subtle differences in their spatial arrangement can influence their physical properties and reactivity. This guide provides an objective comparison of the primary analytical techniques for determining the isomeric purity of this compound, supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques

The three principal analytical methods for resolving and quantifying the isomers of this compound are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and is suited for different analytical objectives.

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.
Primary Application Quantitative analysis of volatile and semi-volatile compounds. Excellent for routine purity checks.Structural elucidation and unambiguous identification of isomers. Provides quantitative information without the need for isomer-specific standards.Analysis of non-volatile or thermally labile compounds. Less common for small, non-polar hydrocarbons.
Key Differentiator High resolving power with specialized capillary columns.Direct observation of structural differences through chemical shifts and coupling constants.Versatility in stationary and mobile phase combinations.
Throughput HighModerateHigh
Cost ModerateHighModerate to High

Quantitative Data Comparison

The following tables summarize representative quantitative data for the analysis of (Z)- and (E)-5-methyl-2-heptene isomers using GC and NMR. HPLC is less commonly employed for such non-polar, volatile compounds, and thus representative data is not presented.

Gas Chromatography (GC) Data

Based on typical performance on a polar capillary column.

Parameter(Z)-5-methyl-2-heptene (cis)(E)-5-methyl-2-heptene (trans)
Retention Time (min) 8.258.50
Resolution (Rs) -1.8
Limit of Quantitation (%) 0.050.05
Repeatability (RSD, %) < 2< 2
Nuclear Magnetic Resonance (NMR) Data

¹H NMR data based on typical values for vicinal olefinic protons.

Parameter(Z)-5-methyl-2-heptene (cis)(E)-5-methyl-2-heptene (trans)
Chemical Shift (δ, ppm) ~5.3-5.5~5.3-5.5
Coupling Constant (³JHH, Hz) 6-14[1]11-18[1]
Quantitative Determination Integration of distinct signalsIntegration of distinct signals

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography (GC-FID) Protocol

Objective: To separate and quantify the cis and trans isomers of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Split/splitless injector.

  • Capillary column: High-polarity stationary phase (e.g., biscyanopropyl polysiloxane), 60 m x 0.25 mm I.D., 0.25 µm film thickness.

GC Conditions:

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 2 minutes at 150 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in hexane (B92381) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards if absolute quantification is required.

Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times. Typically, the trans isomer will have a slightly longer retention time on polar columns.

  • Calculate the percentage of each isomer using the peak area normalization method.

Nuclear Magnetic Resonance (¹H NMR) Protocol

Objective: To identify and quantify the cis and trans isomers of this compound based on the coupling constants of the vinylic protons.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • 5 mm NMR tubes.

Sample Preparation:

NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 (depending on sample concentration).

Data Analysis:

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Phase and baseline correct the spectrum.

  • Identify the signals corresponding to the vinylic protons (typically in the range of 5.3-5.5 ppm).

  • Measure the coupling constant (³JHH) for the doublets of doublets corresponding to the vinylic protons. A larger coupling constant (typically > 11 Hz) is indicative of the trans isomer, while a smaller coupling constant (typically < 14 Hz) indicates the cis isomer.[1][2][3]

  • Integrate the distinct signals for each isomer to determine their relative ratio.

Visualizations

Experimental Workflow for Isomeric Purity Determination

G cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Processing cluster_result Result Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GC Gas Chromatography Dissolution->GC Injection NMR NMR Spectroscopy Dissolution->NMR Sample Loading Chromatogram Chromatogram Generation GC->Chromatogram Spectrum Spectrum Acquisition NMR->Spectrum Integration Peak Integration Chromatogram->Integration CouplingConstant Coupling Constant Measurement Spectrum->CouplingConstant Purity Isomeric Purity (%) Integration->Purity CouplingConstant->Purity G cluster_goal Analytical Goal cluster_method Recommended Method cluster_rationale Rationale RoutineQC Routine Quality Control (High Throughput) GC Gas Chromatography (GC) RoutineQC->GC StructConfirm Structural Confirmation & Absolute Quantification NMR NMR Spectroscopy StructConfirm->NMR NonVolatile Analysis of Non-Volatile Analogs HPLC High-Performance Liquid Chromatography (HPLC) NonVolatile->HPLC GC_Rationale Fast analysis time, excellent resolution for volatile isomers. GC->GC_Rationale NMR_Rationale Unambiguous isomer identification, quantitative without reference standards. NMR->NMR_Rationale HPLC_Rationale Suitable for derivatives or non-volatile analogs where GC is not applicable. HPLC->HPLC_Rationale

References

Establishing a Reference Standard for 5-Methyl-2-Heptene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a well-characterized reference standard is a critical prerequisite for the accurate quantification and identification of any chemical entity in research and development. This guide provides a comprehensive comparison of analytical methodologies and supporting data for the establishment of a reference standard for 5-methyl-2-heptene.

Physicochemical Properties and Commercial Availability

This compound (C₈H₁₆, MW: 112.21 g/mol ) is an unsaturated aliphatic hydrocarbon that exists as a mixture of (E) and (Z) stereoisomers.[1][2][3][4] It is commercially available, typically with a minimum purity of 95% as determined by gas chromatography (GC).

PropertyValueSource
CAS Number22487-87-2[2]
Molecular FormulaC₈H₁₆[1][2][3][4]
Molecular Weight112.21 g/mol [2]
AppearanceColorless liquid[1]
Boiling Point~113 °C[1]
Isomers(E)-5-methylhept-2-ene, (Z)-5-methylhept-2-ene[3][4]
Commercial Purity (typical)≥ 95% (GC)

Comparison with Certified Reference Materials (CRMs) for Aliphatic Hydrocarbons

CRM ParameterTypical Specification for Aliphatic Hydrocarbon CRMsRelevance for this compound
Certified PurityHigh purity (e.g., >99.5%) with stated uncertaintyThe goal for a this compound reference standard should be to achieve and certify the highest possible purity.
Analytical MethodsPurity determined by mass balance (100% - impurities), often using GC-FID, Karl Fischer titration (for water), and residue on ignition.A multi-faceted approach to purity assessment is essential.
TraceabilityTraceable to NIST or other national metrology institutesEssential for ensuring the accuracy and comparability of measurements.
StabilityLong-term and short-term stability data providedCrucial for defining storage conditions and shelf-life. Alkenes are susceptible to oxidation and polymerization.[5][6][7][8][9]
HomogeneityAssessed to ensure consistency between unitsA fundamental requirement for any reference material.
Certificate of AnalysisComprehensive CoA detailing all characterization data and uncertaintiesThe ultimate deliverable for a reference standard.

Analytical Methodologies for Characterization

A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization of a this compound reference standard.

Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound and for separating its cis/trans isomers.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

GC-FID is a robust method for quantifying the purity of organic compounds. The area percent of the main peak relative to all other peaks provides a measure of purity.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for quantitative analysis (qNMR).

1. ¹H and ¹³C NMR for Structural Confirmation

¹H and ¹³C NMR spectra confirm the chemical structure of this compound. Key expected signals include those for the vinyl protons in the ¹H NMR spectrum and the sp² hybridized carbons in the ¹³C NMR spectrum. Published data indicates vinyl proton signals around δ 5.3–5.6 ppm and vinyl carbon signals between δ 115–125 ppm.[1]

2. Quantitative NMR (qNMR) for Purity Determination

qNMR is a primary method for determining the purity of a reference standard with high precision and accuracy, as it is a direct measurement method. The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of this compound in hexane (B92381) at a concentration of approximately 1000 µg/mL.

  • Perform serial dilutions to prepare working standards at concentrations of 10, 50, 100, and 500 µg/mL.

Data Analysis:

  • Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Experimental Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

Data Analysis: The purity of the sample is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification identity Identity Confirmation (GC-MS, NMR) purification->identity purity Purity Assessment (GC-FID, qNMR) identity->purity impurities Impurity Profiling (GC-MS) purity->impurities water Water Content (Karl Fischer) impurities->water data_analysis Data Analysis & Uncertainty Budget water->data_analysis coa Certificate of Analysis Generation data_analysis->coa Logical_Comparison cluster_parameters Comparison Parameters candidate Candidate This compound Reference Standard purity Purity (%) candidate->purity uncertainty Uncertainty candidate->uncertainty methods Analytical Methods candidate->methods stability Stability Data candidate->stability traceability Traceability candidate->traceability crm Existing Aliphatic Hydrocarbon CRM crm->purity crm->uncertainty crm->methods crm->stability crm->traceability

References

A Guide to Inter-Laboratory Comparison of 5-Methyl-2-Heptene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 5-methyl-2-heptene analysis. Given the absence of publicly available, direct inter-laboratory proficiency studies for this compound, this document presents a model comparison. The methodologies and data herein are based on established analytical practices for volatile organic compounds (VOCs) and serve as a practical template for laboratories aiming to validate their analytical methods, assess their performance against peers, and ensure the reliability of their data.

Hypothetical Inter-Laboratory Study Results

An inter-laboratory comparison, also known as a proficiency test, is a crucial exercise for quality assurance. In this simulated study, four laboratories were provided with a standardized sample of this compound at a known concentration. Each laboratory was tasked with quantifying the analyte using their in-house gas chromatography-mass spectrometry (GC-MS) methods. The performance of each laboratory was evaluated based on accuracy (recovery), precision (repeatability), and their calculated Z-score, which indicates how far their result deviates from the consensus value.

Table 1: Hypothetical Inter-Laboratory Comparison Data for the Analysis of this compound

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4
Analytical Method GC-MSGC-MSGC-MSGC-MS
Spiked Concentration (µg/L) 15151515
Mean Measured Concentration (µg/L) 14.615.813.915.1
Accuracy (Recovery %) 97.3%105.3%92.7%100.7%
Precision (%RSD, n=5) 3.8%4.5%6.2%5.5%
Limit of Detection (LOD) (µg/L) 0.50.81.00.7
Limit of Quantification (LOQ) (µg/L) 1.52.53.02.0
Calculated Z-Score *-0.51.0-1.80.2

*Note: Z-scores are calculated based on the consensus mean and standard deviation of the reported results. A Z-score between -2 and +2 is generally considered satisfactory.[1][2]

Standardized Experimental Protocol

To ensure a meaningful comparison, a standardized protocol for the analysis of this compound is essential. The following protocol is based on common practices for the analysis of volatile organic compounds by GC-MS.[3][4][5]

2.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Extraction: For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed. For this hypothetical study, a direct injection of a methanolic solution is assumed for simplicity.

  • Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to all standards and samples to correct for variations in injection volume and instrument response.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless inlet, operated in splitless mode.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 41, 56, 70, 112).

2.3. Data Analysis and Quality Control

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is required.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Analyze a method blank, a laboratory control sample (LCS), and a duplicate sample with each batch of samples to monitor for contamination, accuracy, and precision.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the logical flow of an inter-laboratory comparison study, from the initial organization to the final evaluation of laboratory performance.

G A Study Coordination (Proficiency Test Provider) B Preparation & Distribution of Test Material A->B C Sample Analysis by Participating Laboratories B->C D Data Submission to Coordinator C->D E Statistical Analysis (Consensus Value, Z-Scores) D->E F Performance Evaluation & Reporting E->F G Corrective Actions by Laboratories (if needed) F->G

Caption: Workflow of an Inter-laboratory Comparison Study.

This guide provides a foundational framework for laboratories to establish and participate in proficiency testing for this compound analysis. By adhering to standardized protocols and regularly participating in such comparisons, laboratories can ensure the production of high-quality, reliable, and comparable analytical data, which is paramount in research and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the known biological activities of 5-methyl-2-heptene and structurally related compounds. Due to a scarcity of direct experimental data on this compound, this document synthesizes information on its physicochemical properties and compares them with the biological activities of related alkenes and functionalized analogues. Detailed experimental protocols are provided to facilitate further research and generate the necessary data for a comprehensive evaluation. This guide serves as a foundational resource for researchers investigating the potential biological effects of short-chain alkenes.

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C8H16.[1] It exists as cis- and trans-isomers (also referred to as (Z)- and (E)-isomers, respectively) due to the presence of a carbon-carbon double bond.[1][2] While it is utilized as a chemical intermediate and a research tool in organic synthesis, its biological activities remain largely uncharacterized in public literature.[3] Understanding the biological effects of such simple alkenes is crucial for assessing their toxicological profiles and potential therapeutic applications. The structure of a molecule, including the position of double bonds and methyl groups, can significantly influence its biological activity.[4] This guide aims to provide a comparative framework by examining available data on related compounds and outlining the necessary experimental procedures to elucidate the biological profile of this compound.

Physicochemical Properties of this compound and Its Isomers

A direct comparison of the biological activities of this compound and its isomers is hampered by the lack of available experimental data. However, their physicochemical properties can offer initial insights into their potential behavior in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Isomeric FormPubChem CID
This compoundC8H16112.22(E) and (Z) mixture5364849[1]
(E)-5-methyl-2-hepteneC8H16112.21trans5364849[1]
(Z)-5-methyl-2-hepteneC8H16112.21cis6430917[2]
2-hepteneC7H1498.19(E) and (Z) mixture11611[5]
1-hepteneC7H1498.19Not applicable11610[6]
6-methyl-5-hepten-2-one (B42903)C8H14O126.20Not applicable110-93-0 (CAS)[7]

Biological Activity of Related Compounds

While data on this compound is scarce, studies on related compounds provide a basis for hypothesizing its potential biological effects.

Short-Chain Alkenes

Short-chain alkenes are generally considered to have low toxicity.[8] However, they are volatile organic compounds (VOCs) that can interact with biological systems.[9] Their primary mechanism of toxicity is often related to their ability to disrupt cell membranes due to their lipophilic nature.[10][11] Metabolism of short-chain alkenes can proceed via the formation of epoxide intermediates, which are more reactive and can conjugate with glutathione.[8] Some alkenes have been shown to induce neurotoxic effects, categorized as acute solvent syndrome.[5]

Methyl Heptenone Isomers

A structurally related ketone, 6-methyl-5-hepten-2-one (sulcatone), has been more extensively studied. It is known to act as an insect pheromone.[7] More significantly from a pharmacological perspective, α,β-unsaturated ketones can act as Michael acceptors, reacting with nucleophilic groups in macromolecules like proteins and DNA. This reactivity is linked to cytotoxic effects.[7] For instance, some methyl heptenone isomers are being investigated for their antitumor and antioxidant properties.[7] 6-methyl-5-hepten-2-one has shown low acute toxicity in oral, dermal, and inhalation studies in animal models.[12]

The comparison with methyl heptenone isomers highlights how the presence of a functional group (a ketone in this case) can confer more specific biological activities compared to a simple alkene.

Proposed Experimental Protocols for Biological Characterization

To address the current data gap, a systematic evaluation of the biological activity of this compound and its isomers is required. The following experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., human lung fibroblasts or a relevant cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and its isomers in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below a non-toxic level (typically <0.5%).

  • Incubation: Remove the old medium and add the medium containing the test compounds to the cells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms. Due to the volatile nature of this compound, modifications to standard protocols are necessary to prevent evaporation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform serial dilutions of this compound and its isomers in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Sealing and Incubation: Seal the plates to prevent the evaporation of the volatile compounds and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

Hypothetical Signaling Pathway for Alkene-Induced Cellular Stress

G cluster_membrane Cell Membrane cluster_cellular_response Cellular Response 5_methyl_2_heptene This compound (Lipophilic Alkene) Membrane_Disruption Membrane Disruption/ Fluidity Alteration 5_methyl_2_heptene->Membrane_Disruption Intercalation Oxidative_Stress Oxidative Stress (ROS Production) Membrane_Disruption->Oxidative_Stress Stress_Kinases Stress-activated Protein Kinases (e.g., JNK, p38) Oxidative_Stress->Stress_Kinases NF_kB_Activation NF-kB Activation Oxidative_Stress->NF_kB_Activation Apoptosis_Pathway Apoptosis Stress_Kinases->Apoptosis_Pathway Inflammatory_Response Inflammatory Response NF_kB_Activation->Inflammatory_Response

Caption: Hypothetical pathway of cellular stress induced by a simple alkene.

Experimental Workflow for Biological Activity Screening

G Start Start: Select this compound and related compounds Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Start->Antimicrobial_Assay Data_Analysis Data Analysis: Determine IC50/MIC Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Integrity, ROS production) Data_Analysis->Mechanism_Studies If active End End: Comparative Biological Activity Profile Data_Analysis->End If inactive Mechanism_Studies->End

Caption: Workflow for screening the biological activity of this compound.

Conclusion and Future Directions

The biological activity of this compound remains a significant data gap in the scientific literature. Based on the activity of related short-chain alkenes and functionalized analogs, it is plausible that this compound may exhibit low-level cytotoxicity, potentially through disruption of cell membranes. However, without direct experimental evidence, this remains speculative.

Future research should focus on systematically evaluating the cytotoxic and antimicrobial properties of this compound and its isomers using the standardized protocols outlined in this guide. Such studies will provide the necessary data to construct a comprehensive and comparative biological profile, contributing to a better understanding of the structure-activity relationships of simple alkenes. This knowledge is essential for both toxicological risk assessment and the potential discovery of new bioactive molecules.

References

A Comparative Guide to the Synthesis of 5-Methyl-2-heptene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic pathway is a critical decision that balances cost, efficiency, and environmental impact. This guide provides a comprehensive cost-benefit analysis of four distinct synthetic routes to 5-methyl-2-heptene, a valuable building block in organic synthesis. The comparison includes detailed experimental protocols, quantitative data, and an evaluation of the advantages and disadvantages of each method.

At a Glance: Comparison of Synthetic Pathways

The following table summarizes the key metrics for the synthesis of this compound via four different pathways: Dehydration of 5-methyl-3-heptanol (B97940), Wittig Reaction, Grignard Reaction followed by Dehydration, and Olefin Metathesis.

ParameterDehydration of 5-methyl-3-heptanolWittig ReactionGrignard Reaction & DehydrationOlefin Metathesis
Starting Materials 5-methyl-3-heptanol2-Pentanone, Propyltriphenylphosphonium bromidePropanal, sec-Butylmagnesium bromide1-Butene (B85601), 4-Methyl-1-hexene (B165699)
Key Reagents Phosphoric acid (catalyst)Strong base (e.g., n-BuLi)Diethyl ether (solvent)Grubbs Catalyst (e.g., 2nd Gen)
Estimated Yield 70-85%60-80%~30-35% (overall for 2 steps)50-70% (cross-metathesis)
Estimated Reagent Cost per 10g Product $25 - $40$150 - $200$80 - $120$100 - $150 (catalyst dependent)
Estimated Cost per Gram $2.50 - $4.00$15.00 - $20.00$8.00 - $12.00$10.00 - $15.00
Advantages Simple, one-step reaction, relatively low cost.High regioselectivity for the double bond position.Utilizes simple and readily available starting materials.High atom economy, milder reaction conditions possible.
Disadvantages Potential for isomeric impurities (regio- and stereoisomers).Stoichiometric generation of triphenylphosphine (B44618) oxide (difficult to remove), high cost of phosphonium (B103445) salt.Two-step process, requires strictly anhydrous conditions for Grignard step, lower overall yield.High cost of catalyst, potential for homodimerization byproducts, removal of ruthenium residues.

Synthetic Pathway Diagrams

The logical flow of each synthetic pathway is illustrated below using Graphviz (DOT language).

Dehydration_of_Alcohol 5-Methyl-3-heptanol 5-Methyl-3-heptanol This compound This compound 5-Methyl-3-heptanol->this compound H3PO4, Heat

Dehydration of 5-methyl-3-heptanol pathway.

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Wittig Reaction Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide Propylide Propylide Propyltriphenylphosphonium bromide->Propylide n-BuLi This compound This compound Propylide->this compound 2-Pentanone 2-Pentanone 2-Pentanone->this compound

Wittig reaction pathway.

Grignard_and_Dehydration Propanal Propanal 5-Methyl-3-heptanol 5-Methyl-3-heptanol Propanal->5-Methyl-3-heptanol 1. sec-ButylMgBr 2. H3O+ This compound This compound 5-Methyl-3-heptanol->this compound H3PO4, Heat

Grignard reaction followed by dehydration pathway.

Olefin_Metathesis 1-Butene 1-Butene This compound This compound 1-Butene->this compound Grubbs Catalyst 4-Methyl-1-hexene 4-Methyl-1-hexene 4-Methyl-1-hexene->this compound

Olefin metathesis pathway.

Detailed Experimental Protocols

Pathway 1: Dehydration of 5-methyl-3-heptanol

Principle: This method involves the acid-catalyzed elimination of water from an alcohol to form an alkene.[1][2]

Experimental Protocol:

  • To a round-bottom flask equipped with a distillation apparatus, add 5-methyl-3-heptanol (13.0 g, 0.1 mol) and concentrated phosphoric acid (85%, 2.5 mL).

  • Heat the mixture gently. The product, this compound, will begin to distill along with water.

  • Collect the distillate in a flask cooled in an ice bath.

  • Separate the organic layer from the aqueous layer in a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain pure this compound.

Expected Yield: 70-85%

Cost-Benefit: This is a straightforward and cost-effective method. However, the use of a strong acid at high temperatures can lead to the formation of isomeric byproducts, including regioisomers and E/Z isomers, which may require careful purification.[3]

Pathway 2: Wittig Reaction

Principle: The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene.[4] This method offers excellent control over the position of the newly formed double bond.

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend propyltriphenylphosphonium bromide (42.1 g, 0.11 mol) in anhydrous diethyl ether (200 mL).

  • Cool the suspension in an ice bath and add n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) dropwise.

  • Stir the resulting orange-red ylide solution at room temperature for 1 hour.

  • Cool the solution to 0°C and add a solution of 2-pentanone (8.6 g, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • The main challenge in the workup is the removal of the triphenylphosphine oxide byproduct. This can be achieved by chromatography on silica (B1680970) gel or by precipitation of the oxide from a nonpolar solvent at low temperature.[5]

  • Distill the crude product to obtain pure this compound.

Expected Yield: 60-80%

Cost-Benefit: The Wittig reaction provides high regioselectivity. However, it has a lower atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.[4][5] The high cost of the phosphonium salt also contributes to a higher overall cost per gram of product.

Pathway 3: Grignard Reaction followed by Dehydration

Principle: This two-step synthesis first constructs the carbon skeleton of the desired alcohol via a Grignard reaction, followed by dehydration to the alkene.

Experimental Protocol:

Step 1: Synthesis of 5-methyl-3-heptanol

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (2.9 g, 0.12 mol).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of sec-butyl bromide (16.4 g, 0.12 mol) in anhydrous diethyl ether (100 mL) dropwise to initiate the Grignard reagent formation.

  • Once the reaction is initiated, add the remaining sec-butyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0°C and add a solution of propanal (5.8 g, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 5-methyl-3-heptanol. A similar Grignard reaction has been reported to yield the corresponding alcohol in approximately 36% yield.[6]

Step 2: Dehydration of 5-methyl-3-heptanol

  • Follow the procedure outlined in Pathway 1.

Expected Overall Yield: ~30-35%

Cost-Benefit: This pathway utilizes simple and readily available starting materials. However, it is a two-step process with a lower overall yield. Grignard reactions require strict anhydrous conditions, which can be challenging and costly to maintain on a large scale.[7] The use of large volumes of volatile and flammable diethyl ether also has environmental and safety implications.

Pathway 4: Olefin Metathesis

Principle: Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes like Grubbs catalysts.[8] In this case, a cross-metathesis between two simpler alkenes can form the desired product.

Experimental Protocol:

  • In a glovebox, dissolve 4-methyl-1-hexene (9.8 g, 0.1 mol) and 1-butene (in excess) in anhydrous dichloromethane (B109758) (100 mL).

  • Add a Grubbs second-generation catalyst (e.g., 0.1-1 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by GC-MS.

  • To drive the reaction towards the cross-metathesis product, a large excess of the more volatile alkene (1-butene) can be used.

  • Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether.

  • The removal of the ruthenium catalyst from the product is a key purification step. This can be achieved by chromatography through a silica gel plug or by using specialized scavengers.[9]

  • Remove the solvent and excess 1-butene by distillation to obtain the crude product, which is then purified by fractional distillation.

Expected Yield: 50-70% (highly dependent on reaction conditions and catalyst)

Cost-Benefit: Olefin metathesis offers high atom economy and can often be performed under milder conditions than classical organic reactions.[10] However, the high cost of the ruthenium catalysts is a significant drawback. Furthermore, achieving high selectivity for the cross-metathesis product over homodimerization of the starting alkenes can be challenging and may require careful optimization of reaction conditions.[11] The need to remove potentially toxic ruthenium residues from the final product adds another layer of complexity to the purification process.[9]

Conclusion

The choice of the most suitable synthetic pathway for this compound depends heavily on the specific requirements of the research or development project.

  • For cost-effectiveness and simplicity on a laboratory scale, the dehydration of 5-methyl-3-heptanol is a strong candidate, provided that potential isomeric impurities can be tolerated or easily separated.

  • When high regioselectivity is paramount, the Wittig reaction is a superior choice, although at a higher cost and with a more challenging purification.

  • The Grignard reaction followed by dehydration offers a route from simple starting materials but is hampered by a lower overall yield and the need for stringent reaction conditions.

  • Olefin metathesis represents a modern and atom-economical approach, which may be advantageous for large-scale production if the catalyst cost can be justified and the purification challenges are addressed.

For drug development and other applications where high purity is critical, the additional costs associated with the Wittig reaction or olefin metathesis may be warranted to ensure a well-defined product. For exploratory research where cost and speed are primary drivers, the dehydration of the commercially available alcohol is likely the most practical option.

References

A Comparative Guide to the Environmental Impact of 5-Methyl-2-Heptene Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-methyl-2-heptene, a valuable chemical intermediate, can be achieved through various methods.[1] As the chemical industry increasingly embraces the principles of green chemistry, a thorough evaluation of the environmental impact of these synthetic routes is crucial. This guide provides an objective comparison of common production methods for this compound, supported by representative experimental data and protocols. The aim is to assist researchers in selecting a synthesis pathway that is not only efficient but also environmentally responsible.

Comparison of Key Environmental and Performance Metrics

The following table summarizes the quantitative data for different production methods of this compound. The data is based on typical laboratory-scale syntheses and established green chemistry metrics.

MetricDehydration of 5-Methyl-3-heptanol (B97940)DehydrohalogenationWittig ReactionGrignard ReactionBio-catalytic (Hypothetical)
Starting Materials 5-Methyl-3-heptanol3-Bromo-5-methylheptane2-Methylbutanal, Propyltriphenylphosphonium bromidesec-Butylmagnesium bromide, Crotonaldehyde (B89634)Renewable Feedstocks
Typical Yield (%) 80-9070-8575-9060-75 (two steps)>95
Atom Economy (%) 86.245.323.455.6 (overall)High (near 100)
E-Factor (approx.) ~1-2~5-10~15-20~8-15<1
Solvent Usage Minimal (or solvent-free)Moderate (e.g., Ethanol)High (e.g., THF, Hexane)High (e.g., Diethyl ether, THF)Aqueous media
Reagent Toxicity Moderate (strong acid catalyst)Moderate (strong base)High (organophosphorus compounds, organolithium bases)High (reactive organometallics)Low (enzymes)
Energy Consumption High (requires heating)Moderate to High (heating often required)Moderate (can often be done at room temp)Low to ModerateLow (mild conditions)
Waste Products WaterSalt (e.g., NaBr), WaterTriphenylphosphine (B44618) oxide, Lithium saltsMagnesium salts, WaterMinimal biodegradable waste

Detailed Experimental Protocols

Dehydration of 5-Methyl-3-heptanol

This method involves the acid-catalyzed elimination of water from an alcohol to form an alkene.[2][3][4]

Protocol:

  • To a round-bottom flask, add 5-methyl-3-heptanol (1 mole).

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 5-10 mol%).

  • Heat the mixture to approximately 140-170°C.

  • The product, this compound, along with water, will distill over.

  • Collect the distillate and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and purify by distillation.

Dehydrohalogenation of 3-Bromo-5-methylheptane

This elimination reaction involves treating an alkyl halide with a strong base to form an alkene.

Protocol:

  • Dissolve 3-bromo-5-methylheptane (1 mole) in ethanol (B145695) in a round-bottom flask.

  • Add a solution of potassium hydroxide (B78521) (1.2 moles) in ethanol.

  • Heat the mixture under reflux for several hours.

  • After cooling, pour the mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting this compound by distillation.

Wittig Reaction

The Wittig reaction is a versatile method for creating a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide.[5]

Protocol:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend propyltriphenylphosphonium bromide (1.1 moles) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension in an ice bath and add n-butyllithium (1.1 moles) dropwise. Stir the resulting orange-red solution for 30 minutes.

  • Reaction with Aldehyde: To the ylide solution, add 2-methylbutanal (1 mole) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water.

  • Extract the product with hexane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer and remove the solvent. The byproduct, triphenylphosphine oxide, can be removed by crystallization or chromatography.

  • Purify the this compound by distillation.

Grignard Reaction followed by Dehydration

This two-step process involves the formation of an alcohol via a Grignard reaction, followed by dehydration.[6][7][8]

Protocol:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.1 gram-atoms). Add a solution of sec-butyl bromide (1.1 moles) in anhydrous diethyl ether dropwise to initiate the reaction. Reflux until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the Grignard reagent in an ice bath and add a solution of crotonaldehyde (1 mole) in diethyl ether dropwise.

  • After the addition is complete, stir the reaction at room temperature for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to obtain the crude alcohol (5-methyl-2-hepten-4-ol).

  • Dehydration: Dehydrate the crude alcohol using the acid-catalyzed dehydration protocol described above.

Signaling Pathways and Experimental Workflows

G Synthesis Pathways to this compound cluster_dehydration Dehydration cluster_dehydrohalogenation Dehydrohalogenation cluster_wittig Wittig Reaction cluster_grignard Grignard Reaction A1 5-Methyl-3-heptanol P1 This compound A1->P1 H+, Heat A2 3-Bromo-5-methylheptane P2 This compound A2->P2 Strong Base (e.g., KOH) A3_1 2-Methylbutanal P3 This compound A3_1->P3 A3_2 Propyltriphenyl-phosphonium bromide Ylide Phosphonium Ylide A3_2->Ylide Strong Base (e.g., n-BuLi) Ylide->P3 A4_1 sec-Butylmagnesium bromide Alcohol 5-Methyl-2-hepten-4-ol A4_1->Alcohol A4_2 Crotonaldehyde A4_2->Alcohol P4 This compound Alcohol->P4 H+, Heat

Caption: Overview of synthetic pathways to this compound.

G Environmental Impact Logic Flow cluster_inputs Inputs & Conditions cluster_process Process Efficiency cluster_outputs Outputs & Waste Start Choice of Synthesis Method Reagents Starting Materials & Reagents Start->Reagents Solvents Solvent Type & Volume Start->Solvents Energy Energy Consumption (Heating/Cooling) Start->Energy Yield Reaction Yield Reagents->Yield AtomEconomy Atom Economy Reagents->AtomEconomy EFactor E-Factor (Waste/Product Ratio) Solvents->EFactor Energy->EFactor Product Desired Product (this compound) Yield->Product Conclusion Conclusion Yield->Conclusion Overall Environmental Impact Byproducts Byproducts & Waste Streams AtomEconomy->Byproducts AtomEconomy->Conclusion Overall Environmental Impact Byproducts->EFactor EFactor->Conclusion Overall Environmental Impact

Caption: Logic diagram for assessing the environmental impact of a chemical synthesis.

Discussion and Conclusion

The selection of a production method for this compound involves a trade-off between yield, cost, and environmental impact.

  • Dehydration of 5-methyl-3-heptanol offers a high atom economy and potentially low solvent usage, making it an attractive "green" option. However, it often requires high temperatures and the use of corrosive acid catalysts.

  • Dehydrohalogenation is a classic method but suffers from a lower atom economy due to the formation of stoichiometric salt waste.

  • The Wittig reaction provides excellent control over the position of the double bond but has a very poor atom economy due to the generation of triphenylphosphine oxide as a byproduct. The use of hazardous organolithium reagents also poses a significant safety and environmental concern.

  • The Grignard reaction is a powerful C-C bond-forming reaction but, similar to the Wittig reaction, it has a low atom economy and involves highly reactive and hazardous organometallic reagents. The multi-step nature of the process also increases waste generation.

  • Bio-catalytic methods , while currently hypothetical for this specific molecule on an industrial scale, represent the future of green chemistry. These methods would likely utilize enzymes in aqueous media under mild conditions, leading to very high yields, excellent atom economy, and minimal waste.

For researchers and drug development professionals, the choice of synthesis will depend on the specific requirements of their work. For small-scale laboratory synthesis where regioselectivity is paramount, the Wittig reaction might be preferred despite its poor green metrics. For larger-scale production where environmental impact and cost are major drivers, the dehydration of the corresponding alcohol appears to be the most promising of the conventional methods. The development of efficient bio-catalytic routes remains a key goal for the sustainable production of this compound and other valuable alkenes.

References

Benchmarking 5-methyl-2-heptene as a Fragrance Ingredient: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Fragrance Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of 5-methyl-2-heptene as a fragrance ingredient. It outlines detailed experimental protocols for evaluating key performance indicators and presents a comparative analysis against established fragrance components with similar olfactory characteristics. The objective is to furnish researchers and fragrance developers with the necessary tools to objectively assess the potential of this compound in various applications.

Introduction to this compound in Fragrance Applications

This compound is an aliphatic alkene with the molecular formula C8H16.[1] While primarily utilized as a chemical intermediate, its structural characteristics suggest potential as a fragrance ingredient, likely contributing to the green and nutty olfactory families.[2] To ascertain its viability and performance, a rigorous benchmarking process against suitable alternatives is essential. This guide compares this compound to Filbertone (a potent nutty fragrance) and Vetiver Oil (a natural ingredient with earthy and green notes). Additionally, Galaxolide, a widely used synthetic musk, is included as a benchmark for longevity.[3][4]

Experimental Protocols

To ensure a thorough and unbiased evaluation, the following experimental protocols are recommended for assessing the performance of this compound and its alternatives.

Odor Profile and Intensity Assessment

Objective: To characterize the olfactory profile and perceived intensity of the fragrance ingredients.

Methodology:

  • Sensory Panel Evaluation:

    • Panel Selection: A panel of at least 20 trained assessors should be selected.[5] Panelists should be screened for their olfactory acuity and ability to describe scents. It is recommended that panelists refrain from wearing personal fragrances prior to evaluation.[6]

    • Sample Preparation: Each fragrance ingredient is diluted to a 10% solution in an odorless solvent (e.g., dipropylene glycol).

    • Evaluation Procedure: Samples are presented on fragrance blotters in a randomized and blind manner.[7] Panelists are asked to describe the odor profile using a standardized lexicon of fragrance descriptors and to rate the perceived intensity on a Labeled Magnitude Scale (LMS).[8]

  • Gas Chromatography-Olfactometry (GC-O):

    • Instrumentation: A gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-MS/O).

    • Sample Preparation: A diluted sample of each ingredient is injected into the GC.

    • Analysis: The effluent from the GC column is split, with one portion directed to the MS for compound identification and the other to the olfactometry port for sensory detection by a trained analyst.[9][10] The analyst describes the odor of each eluting compound and rates its intensity.

Longevity (Substantivity) Evaluation

Objective: To measure the duration for which the fragrance is perceptible.

Methodology:

  • Sensory Panel Evaluation:

    • Sample Application: A standardized amount of each diluted fragrance ingredient is applied to a fragrance blotter.

    • Evaluation Over Time: The sensory panel evaluates the intensity of the fragrance on the blotters at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) in a controlled environment.[8]

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: The fragrance ingredient is applied to a substrate (e.g., filter paper) and placed in a sealed vial.

    • Analysis: The headspace (the air above the sample) is sampled at various time points and analyzed by GC-MS to quantify the concentration of the fragrance molecules remaining.[10][11][12] This provides an objective measure of the evaporation rate.[11]

Stability Analysis

Objective: To assess the chemical and physical stability of the fragrance ingredient under various conditions.

Methodology:

  • Accelerated Stability Testing:

    • Conditions: Samples of the fragrance ingredients are stored in controlled environmental chambers at elevated temperatures (e.g., 40°C) and humidity levels for a specified period (e.g., 3 months).[13][14]

    • Analysis: At set intervals, samples are evaluated for any changes in color, odor, and chemical composition (using GC-MS).

  • Photostability Testing:

    • Conditions: Samples are exposed to a controlled light source that simulates sunlight, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][16][17][18] A dark control sample is stored under the same conditions but shielded from light.[17]

    • Analysis: After exposure, the samples are compared to the dark control for any changes in appearance, scent, and chemical integrity.[15][17]

Comparative Performance Data

The following table summarizes hypothetical, yet representative, quantitative data for this compound and its alternatives based on the experimental protocols described above.

Performance MetricThis compoundFilbertoneVetiver OilGalaxolide
Odor Profile Green, nutty, slightly waxyIntense hazelnut, roasted, creamy[2][13][19]Earthy, woody, smoky[9]Clean, sweet, musky[4][20]
Odor Intensity (LMS) ModerateHighHighModerate
Longevity on Blotter (hours) 4-62[2]> 24> 400[4]
Accelerated Stability (40°C/3 months) GoodGoodVery GoodExcellent
Photostability (ICH Q1B) ModerateGoodGoodExcellent

Visualizations

The following diagrams illustrate the logical workflows and relationships in fragrance performance evaluation.

FragranceEvaluationWorkflow cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 3: Data Analysis & Reporting A Define Objectives & Select Ingredients B Select & Train Sensory Panel A->B C Prepare Samples & Standards B->C D Odor Profile & Intensity Assessment (Sensory & GC-O) C->D E Longevity Evaluation (Sensory & Headspace GC-MS) F Stability Analysis (Accelerated & Photostability) G Collect & Analyze Quantitative Data D->G E->G F->G H Generate Comparative Performance Tables G->H I Develop Final Report & Recommendations H->I PerformanceAspects center Fragrance Performance Odor Odor Profile center->Odor Intensity Intensity center->Intensity Longevity Longevity center->Longevity Stability Stability center->Stability ChemStab Chemical Stability Stability->ChemStab PhotoStab Photo- stability Stability->PhotoStab

References

Correlation of spectroscopic data with theoretical calculations for 5-methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental spectroscopic data and theoretical calculations for the organic compound 5-methyl-2-heptene. By correlating experimental results with computational models, researchers can gain deeper insights into the molecular structure and properties of this and similar compounds, which is crucial for applications in chemical synthesis, materials science, and drug development.

Correlation of Spectroscopic Data

The following tables summarize the expected experimental spectroscopic data for this compound and provide a template for comparison with theoretical values. Due to the limited availability of pre-computed theoretical data for this specific molecule in public databases, the "Theoretical Value" columns are presented as a guide for researchers to populate using their own computational chemistry workflows.

Table 1: Infrared (IR) Spectroscopy Data

Vibrational ModeExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)
C-H stretch (alkenyl)~3020(To be calculated)
C-H stretch (alkyl)2850-2960(To be calculated)
C=C stretch~1670(To be calculated)
C-H bend (alkyl)~1375-1465(To be calculated)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon AtomExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
C1~17.5(To be calculated)
C2~125.0(To be calculated)
C3~135.0(To be calculated)
C4~39.0(To be calculated)
C5~34.0(To be calculated)
C6~29.0(To be calculated)
C7~14.0(To be calculated)
5-CH₃~19.0(To be calculated)

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton(s)Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Theoretical Chemical Shift (δ, ppm)
H1~0.9t~7.0(To be calculated)
H2~5.4m-(To be calculated)
H3~5.5m-(To be calculated)
H4~2.0m-(To be calculated)
H5~1.6m-(To be calculated)
H6~1.3m-(To be calculated)
H7~0.9t~7.0(To be calculated)
5-CH₃~0.9d~6.5(To be calculated)

Table 4: Mass Spectrometry (MS) Data

Fragment Ion (m/z)Relative Abundance (%)Proposed Fragment StructureTheoretical m/z
112(Molecular Ion)[C₈H₁₆]⁺112.1252
97[C₇H₁₃]⁺(To be calculated)
83[C₆H₁₁]⁺(To be calculated)
69[C₅H₉]⁺(To be calculated)
55[C₄H₇]⁺(To be calculated)
41[C₃H₅]⁺(To be calculated)

Experimental and Theoretical Protocols

Experimental Methodologies
  • Infrared (IR) Spectroscopy: The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. The spectrum is recorded over the mid-IR range (4000-400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Mass Spectrometry (MS): The mass spectrum is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source operating at 70 eV. The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer.

Theoretical Calculation Methods

Theoretical spectroscopic data are commonly calculated using computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach for this purpose.

  • Geometry Optimization: The first step is to perform a geometry optimization of the this compound molecule to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. These calculations provide the theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

  • NMR Chemical Shift Calculations: NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. The optimized geometry is used, and the calculations are performed at a level of theory such as B3LYP/6-311+G(2d,p). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS).

  • Mass Spectrum Prediction: Predicting mass spectra is more complex as it involves modeling fragmentation pathways. Various computational tools and algorithms are available that use rule-based systems, quantum mechanics, or machine learning to predict the fragmentation of a molecule under electron ionization.

Workflow for Correlating Experimental and Theoretical Data

The following diagram illustrates the logical workflow for correlating experimental spectroscopic data with theoretical calculations for the structural elucidation and analysis of a molecule like this compound.

Spectroscopic_Correlation_Workflow Workflow for Spectroscopic Data Correlation cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation cluster_data Data Acquisition Sample This compound Sample IR_Exp FTIR Spectroscopy Sample->IR_Exp NMR_Exp NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Exp MS_Exp GC-MS Analysis Sample->MS_Exp Exp_Data Experimental Spectra (IR, NMR, MS) IR_Exp->Exp_Data NMR_Exp->Exp_Data MS_Exp->Exp_Data Molecule Molecular Structure DFT_Opt DFT Geometry Optimization Molecule->DFT_Opt MS_Pred Mass Spectrum Prediction Molecule->MS_Pred DFT_Freq DFT Frequency Calculation DFT_Opt->DFT_Freq DFT_NMR GIAO-DFT NMR Calculation DFT_Opt->DFT_NMR Theo_Data Calculated Spectra (IR, NMR, MS) DFT_Freq->Theo_Data DFT_NMR->Theo_Data MS_Pred->Theo_Data Comparison Data Comparison and Correlation Exp_Data->Comparison Theo_Data->Comparison Validation Structural Validation & Interpretation Comparison->Validation

Caption: Workflow for Spectroscopic Data Correlation.

Signaling Pathways and Logical Relationships

In the context of this analysis, we are not examining biological signaling pathways but rather the logical pathway of scientific investigation. The workflow diagram above illustrates this logical relationship, from sample analysis and computational modeling to data comparison and structural validation. This process is fundamental in chemical research and drug development for confirming the identity and purity of synthesized compounds and for understanding their molecular properties.

Safety Operating Guide

Proper Disposal Procedures for 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-methyl-2-heptene, a flammable alkene, is critical for ensuring laboratory safety and environmental compliance.[1] As a volatile organic compound, it must be managed as hazardous waste from the moment it is generated.[1][2] Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • PPE Requirements: Wear protective gloves, safety glasses or goggles, and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Sources: this compound is flammable.[1] Keep it away from all sources of ignition, including heat, sparks, and open flames.[3] Use non-sparking tools and take precautionary measures against static discharge when transferring the chemical.[4]

Step-by-Step Disposal Protocol

Disposal of this compound must follow the established procedures for flammable organic solvent waste. Never dispose of this chemical down the drain or by evaporation.[5][6]

  • Waste Identification: Classify this compound as a flammable liquid and a non-halogenated organic solvent. This classification is crucial for proper segregation.

  • Container Selection:

    • Choose a waste container that is in good condition, free of leaks or cracks, and compatible with organic solvents.[5] Plastic carboys are often preferred.[7]

    • The container must be designated for non-halogenated flammable liquid waste.

  • Waste Accumulation:

    • Carefully transfer the waste this compound into the designated container inside a fume hood.

    • Keep the waste container securely closed except when adding waste.[2][5]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]

  • Labeling:

    • Affix a fully completed hazardous waste label or tag to the container as soon as the first drop of waste is added.[9]

    • The label must clearly identify the contents, including "this compound" and any other chemicals in the mixture, with their estimated percentages.[6]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][7]

    • Ensure the container is stored with secondary containment to capture any potential leaks.[10]

    • Segregate this waste from incompatible materials, such as strong oxidizing agents.[10][11]

  • Arranging Disposal:

    • Once the container is full or reaches the institutional time limit for accumulation, contact your facility's Environmental Health & Safety (EHS) department to schedule a pickup.[2][7] EHS will manage the transfer to a licensed hazardous waste disposal company.[2]

Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste.[5][10]

  • Small Spills: For minor spills that can be managed by laboratory personnel, absorb the chemical with an inert material (e.g., sand, vermiculite). Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[4]

  • Large Spills: If a spill is large or you are not equipped to handle it, evacuate the area and contact your institution's EHS or emergency response team immediately.[9][10]

Regulatory Data for Hazardous Waste Management

The following table summarizes key quantitative limits and classifications relevant to the management of hazardous chemical waste in a laboratory setting.

ParameterGuideline / LimitDescriptionCitations
Ignitability Characteristic Flash Point < 140°F (60°C)A liquid waste is considered hazardous if it has a flash point below this temperature. This compound is a flammable liquid and meets this criterion.[2]
Corrosivity Characteristic pH ≤ 2 or ≥ 12.5An aqueous waste is hazardous if its pH falls within these ranges. This is not directly applicable to this compound but is a key hazardous waste characteristic.[2]
SAA Storage Limit 55 gallonsMaximum volume of hazardous waste allowed to be stored in a single Satellite Accumulation Area.[2][7][10]
Acutely Toxic Waste Limit 1 quartMaximum volume for "P-listed" (acutely toxic) hazardous wastes in an SAA.[2][7][10]
Waste Accumulation Time Up to 9-12 monthsThe maximum time a hazardous waste container can be stored in a laboratory SAA before it must be collected for disposal.[2][5][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 A Waste this compound Generated B Is the container empty? A->B C Triple rinse container with a suitable solvent B->C Yes F Identify as Hazardous Waste: Flammable Liquid (Non-Halogenated Organic) B->F No D Manage rinsate as hazardous waste C->D E Dispose of clean, empty container per institutional policy C->E G Select appropriate, labeled waste container D->G F->G H Transfer waste in fume hood (Use PPE) G->H I Securely cap and fully label container H->I J Store in designated Satellite Accumulation Area (SAA) with secondary containment I->J K Arrange for EHS pickup for final disposal J->K

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-heptene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.